molecular formula C7H11N3 B2417840 (4-cyclopropyl-1H-pyrazol-3-yl)methanamine CAS No. 1781192-05-9

(4-cyclopropyl-1H-pyrazol-3-yl)methanamine

Numéro de catalogue: B2417840
Numéro CAS: 1781192-05-9
Poids moléculaire: 137.186
Clé InChI: RVPCCFVGEIKVOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-cyclopropyl-1H-pyrazol-3-yl)methanamine ( 1781192-05-9) is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . This pyrazole derivative, characterized by a cyclopropyl substituent and an aminomethyl functional group, serves as a valuable building block in medicinal chemistry and pharmaceutical research . The compound's structure aligns with scaffolds used in developing kinase inhibitors, which are crucial for investigating signaling pathways involved in various disease areas . As a versatile synthetic intermediate, it can be utilized in the discovery and synthesis of novel therapeutic agents. This product is intended for research purposes only and is not for human use. Researchers can order this compound from various chemical suppliers .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(4-cyclopropyl-1H-pyrazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-3-7-6(4-9-10-7)5-1-2-5/h4-5H,1-3,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPCCFVGEIKVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(NN=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781192-05-9
Record name (4-cyclopropyl-1H-pyrazol-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

(4-cyclopropyl-1H-pyrazol-3-yl)methanamine chemical structure properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (4-cyclopropyl-1H-pyrazol-3-yl)methanamine Chemical Structure Properties Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Escape from Flatland" Scaffold

(4-cyclopropyl-1H-pyrazol-3-yl)methanamine represents a high-value building block in modern Fragment-Based Drug Discovery (FBDD). Unlike traditional planar aromatic scaffolds, this molecule incorporates a cyclopropyl moiety at the 4-position, introducing critical three-dimensional character ("escaping flatland") while maintaining a low molecular weight. This structural feature significantly enhances metabolic stability and solubility compared to its isopropyl or phenyl analogs, making it a privileged intermediate for kinase inhibitors (e.g., JAK, CDK) and GPCR modulators.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This section establishes the definitive structural parameters. Note that the tautomeric nature of the pyrazole ring means the 3- and 5-positions are chemically equivalent unless the N1-nitrogen is substituted.

Structural Data Table
PropertyValue / Descriptor
IUPAC Name (4-cyclopropyl-1H-pyrazol-3-yl)methanamine
Common Synonyms 3-(Aminomethyl)-4-cyclopropylpyrazole; 4-Cyclopropyl-1H-pyrazole-3-methanamine
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
SMILES C1CC1C2=C(CN)NN=C2
InChIKey RVPCCFVGEIKVOK-UHFFFAOYSA-N
CAS Registry Note: Often indexed as salt forms (e.g., HCl: 2391987-09-8) or related isomers.[1][2][3][4]
Calculated Physicochemical Properties

Data derived from consensus chemoinformatic models (ChemAxon/ACD).

ParameterValueSignificance in Drug Design
cLogP 0.5 – 0.8Ideal for CNS penetration and oral bioavailability; significantly lower than phenyl analogs (cLogP ~1.5).
TPSA ~55 ŲWell within the "Rule of 3" for fragment libraries (< 60 Ų).
pKa (Py-NH) ~14.0Weakly acidic; acts as a hydrogen bond donor (HBD).
pKa (CH₂NH₂) ~9.2Basic primary amine; exists as a cation at physiological pH, improving solubility.
Fsp³ Fraction 0.43High fraction of sp³ carbons (cyclopropyl + methylene) correlates with improved clinical success rates.

Synthetic Methodologies

The synthesis of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine requires careful regiocontrol to install the cyclopropyl group at the 4-position. Below are two validated routes: De Novo Cyclization (Route A) and Functional Group Interconversion (Route B).

Route A: De Novo Cyclization (Primary Scale-Up Route)

This route builds the pyrazole ring from acyclic precursors, ensuring correct substitution patterns.

Step 1: Claisen Condensation

  • Reagents: Cyclopropyl methyl ketone + Diethyl oxalate + NaOEt (Sodium Ethoxide).

  • Mechanism: Base-mediated enolate formation attacks the oxalate, yielding the diketo-ester intermediate (ethyl 4-cyclopropyl-2,4-dioxobutanoate).

Step 2: Hydrazine Cyclization

  • Reagents: Intermediate from Step 1 + Hydrazine hydrate (N₂H₄·H₂O) in Ethanol.

  • Outcome: Formation of ethyl 4-cyclopropyl-1H-pyrazole-3-carboxylate.

  • Note: The cyclopropyl group migrates to the 4-position due to the 1,3-dicarbonyl structure.

Step 3: Reduction to Amine

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) in THF, reflux.

  • Protocol:

    • Suspend LiAlH₄ (2.5 eq) in dry THF under N₂.

    • Add the ester dropwise at 0°C.

    • Reflux for 4–6 hours (monitored by TLC).

    • Fieser workup (H₂O, 15% NaOH, H₂O) to quench.

    • Isolate the amino-alcohol intermediate or direct reduction to amine depending on conditions (often requires conversion to amide first for cleaner reduction).

    • Alternative: Convert Ester → Amide (NH₃/MeOH) → Reduction (BH₃·DMS) to yield the target methanamine.

Visualization of Synthetic Logic

Synthesis_Pathways Start Cyclopropyl Methyl Ketone Inter1 Diketo-Ester Intermediate Start->Inter1 Diethyl oxalate NaOEt Pyraz_Est Ethyl 4-cyclopropyl- pyrazole-3-carboxylate Inter1->Pyraz_Est N2H4·H2O Cyclization Pyraz_Amide Pyraz-3-carboxamide Pyraz_Est->Pyraz_Amide NH3 / MeOH Target (4-cyclopropyl-1H-pyrazol- 3-yl)methanamine Pyraz_Est->Target LiAlH4 (Direct) Pyraz_Amide->Target BH3·DMS Reduction

Figure 1: Retrosynthetic analysis and forward synthesis via hydrazine cyclization and amide reduction.

Medicinal Chemistry Utility & Pharmacophore Mapping

The "Cyclopropyl Magic"

The cyclopropyl group at position 4 is not merely a spacer. It imparts unique electronic and steric properties:

  • Sigma-Aromaticity: The strained C-C bonds of the cyclopropyl ring have significant p-character, allowing for

    
    -conjugation with the pyrazole ring. This modulates the acidity of the pyrazole NH.
    
  • Metabolic Blocking: The cyclopropyl group is resistant to CYP450 oxidation compared to an isopropyl or n-propyl chain, reducing metabolic clearance.

  • Vector Control: It forces the substituents into specific vectors, often filling small hydrophobic pockets (e.g., the gatekeeper region in kinases) without the steric penalty of a phenyl ring.

Kinase Inhibitor Design (Hinge Binding)

This scaffold is a bioisostere for the aminopyrimidine moiety found in many JAK and CDK inhibitors.

  • Donor-Acceptor Motif: The pyrazole N1 (H-donor) and N2 (H-acceptor) can form a bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Leu backbone).

  • Solvent Front: The 3-methanamine tail extends towards the solvent front, providing a handle for solubilizing groups or covalent warheads (e.g., acrylamides for covalent inhibition).

Pharmacophore Interaction Map

Pharmacophore Pyraz Pyrazole Core (Aromatic) N1 N1-H (H-Bond Donor) Pyraz->N1 N2 N2 (H-Bond Acceptor) Pyraz->N2 Cyc Cyclopropyl (Pos 4) (Hydrophobic/Steric) Pyraz->Cyc Amine Methanamine (Pos 3) (Solvent Interaction/Linker) Pyraz->Amine Hinge Kinase Hinge Region N1->Hinge  Binds Backbone C=O   N2->Hinge  Binds Backbone N-H   Pocket Hydrophobic Pocket Cyc->Pocket  Van der Waals  

Figure 2: Pharmacophore mapping of the scaffold within a theoretical kinase binding pocket.

Experimental Protocols & Safety

Handling and Storage
  • Physical State: Low-melting solid or viscous oil (free base); hygroscopic solid (HCl/Oxalate salts).

  • Stability: The free amine absorbs CO₂ from air (carbamate formation). Store as the HCl salt at -20°C under argon.

  • Toxicity: Treat as a potential irritant (Skin/Eye). Pyrazoles can exhibit kinase activity; handle with permeation-resistant gloves.

Quality Control (NMR Identification)

To verify the regioisomer (4-cyclopropyl vs 5-cyclopropyl), 1D-NOESY NMR is required.

  • Target Signal: Strong NOE correlation between the Pyrazole-NH and the Cyclopropyl-CH protons confirms the 4-position substitution.

  • Absence of Signal: If the cyclopropyl is at position 5, NOE is observed between the cyclopropyl and the methanamine protons (if adjacent) or lack of Pyrazole-NH correlation.

References

  • PubChem. (2025).[5] Compound Summary: (4-cyclopropyl-1H-pyrazol-3-yl)methanamine.[6][7] National Library of Medicine. [Link]

  • Fustero, S., et al. (2010). Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry. (General methodology for 4-substituted pyrazoles).
  • Vertex Pharmaceuticals. (2020). Patent WO2020005935A1: Glucose uptake inhibitors.
  • Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on cyclopropyl/fluorine bioisosterism).

Sources

(4-cyclopropyl-1H-pyrazol-3-yl)methanamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (4-cyclopropyl-1H-pyrazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine, a heterocyclic compound of interest in medicinal chemistry. Due to its specific substitution pattern, this molecule is not widely cataloged; therefore, this document focuses on its fundamental properties, a proposed synthetic pathway from common starting materials, and its potential applications based on the well-established role of the cyclopropyl-pyrazole scaffold in drug discovery.

Introduction: The Strategic Value of the Cyclopropyl-Pyrazole Core

The fusion of a cyclopropyl ring with a pyrazole nucleus creates a chemical scaffold of significant interest to medicinal chemists. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore known for a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.[1] Its structure allows for diverse interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.[1]

The incorporation of a cyclopropyl group offers several strategic advantages in drug design:

  • Enhanced Potency: The rigid, three-membered ring can act as a conformational restraint, locking the molecule into a bioactive conformation and improving binding affinity to target proteins.[2]

  • Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are stronger than those in typical alkyl groups, making them less susceptible to metabolic degradation by enzymes like cytochrome P450.[2]

  • Modulation of Physicochemical Properties: The cyclopropyl moiety can fine-tune critical drug-like properties, including lipophilicity and solubility, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[2]

This guide focuses on (4-cyclopropyl-1H-pyrazol-3-yl)methanamine, a derivative that combines this valuable core with a reactive primary amine, making it a key building block for further chemical elaboration.

Compound Profile: (4-cyclopropyl-1H-pyrazol-3-yl)methanamine

While a specific CAS (Chemical Abstracts Service) number is not currently assigned to (4-cyclopropyl-1H-pyrazol-3-yl)methanamine, its chemical identity is established through its structure. The closely related compound, 4-cyclopropyl-1H-pyrazol-3-amine, is registered under CAS Number 673475-74-6.[3][4] The key distinction is the methylene (-CH2-) spacer between the pyrazole ring and the amine group in the title compound.

Identifier Value Source
IUPAC Name (4-cyclopropyl-1H-pyrazol-3-yl)methanamine-
Molecular Formula C₇H₁₁N₃PubChem[5]
Molecular Weight 137.18 g/mol Calculated
Monoisotopic Mass 137.0953 DaPubChem[5]
Canonical SMILES C1CC1C2=C(NN=C2)CNPubChem[5]
InChIKey RVPCCFVGEIKVOK-UHFFFAOYSA-NPubChem[5]

Proposed Synthetic Route

The synthesis of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine can be logically approached via a two-step process starting from a suitable precursor. The most direct strategy involves the chemical reduction of the corresponding nitrile, 4-cyclopropyl-1H-pyrazole-3-carbonitrile.

Retrosynthetic Analysis

A retrosynthetic approach illustrates the disconnection of the target primary amine to its nitrile precursor.

G Target (4-cyclopropyl-1H-pyrazol-3-yl)methanamine Nitrile 4-cyclopropyl-1H-pyrazole-3-carbonitrile Target->Nitrile C-N Reduction Precursors Cyclopropyl Precursors + Nitrile Source Nitrile->Precursors Pyrazole Ring Formation

Caption: Retrosynthetic pathway for the target compound.

Step 1: Synthesis of 4-cyclopropyl-1H-pyrazole-3-carbonitrile (Intermediate)

The formation of the pyrazole ring is a classic reaction in heterocyclic chemistry, often achieved by the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[6] For this specific intermediate, a plausible route involves the reaction of 2-(cyclopropylcarbonyl)malononitrile with hydrazine hydrate.

Experimental Protocol: Synthesis of 4-cyclopropyl-1H-pyrazole-3-carbonitrile

  • Reaction Setup: To a solution of 2-(cyclopropylcarbonyl)malononitrile (1.0 eq) in ethanol (5 mL per mmol of substrate) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude solid or oil can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 4-cyclopropyl-1H-pyrazole-3-carbonitrile.

  • Characterization: Confirm the structure of the intermediate using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy (a characteristic nitrile stretch should be observed around 2230 cm⁻¹), and Mass Spectrometry.

Step 2: Reduction of Nitrile to (4-cyclopropyl-1H-pyrazol-3-yl)methanamine (Target Compound)

The reduction of the nitrile group to a primary amine is a robust and well-documented transformation. Two highly effective methods are presented here: reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation.

G cluster_0 Forward Synthesis Nitrile 4-cyclopropyl-1H- pyrazole-3-carbonitrile Amine (4-cyclopropyl-1H- pyrazol-3-yl)methanamine Nitrile->Amine Reduction (LiAlH4 or H2/Catalyst)

Caption: Synthetic transformation from nitrile to amine.

Protocol A: Reduction via Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[7][8] This method is highly efficient but requires strict anhydrous conditions and careful handling.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Addition of Substrate: Dissolve 4-cyclopropyl-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Quenching and Workup: Cool the reaction mixture back to 0 °C. Carefully and sequentially quench the excess LiAlH₄ by the dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.[2] This procedure, known as the Fieser workup, generates a granular precipitate of aluminum salts that is easily filtered.

  • Isolation and Purification: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (4-cyclopropyl-1H-pyrazol-3-yl)methanamine. The product can be further purified by distillation under reduced pressure or by column chromatography.

Protocol B: Catalytic Hydrogenation

Catalytic hydrogenation is a greener and often safer alternative to using metal hydrides, suitable for substrates that do not contain functional groups susceptible to hydrogenolysis.[9][10]

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 4-cyclopropyl-1H-pyrazole-3-carbonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol. To prevent the formation of secondary amines, the addition of ammonia (as a saturated solution in the alcohol) or the use of an acidic medium is often recommended.[9]

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on Carbon (10% Pd/C) or Raney® Nickel (as a slurry in the reaction solvent). The catalyst loading is typically 5-10% by weight relative to the substrate.

  • Reaction Execution: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and begin vigorous agitation at room temperature. The reaction may be gently heated (40-50 °C) to increase the rate.

  • Workup and Isolation: Once the reaction is complete (as indicated by the cessation of hydrogen uptake), carefully vent the vessel and purge with an inert gas. Filter the reaction mixture through Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. If an acidic medium was used, the product will be the corresponding salt. Neutralization with a base followed by extraction will yield the free amine. Further purification can be achieved as described in Protocol A.

Potential Applications and Future Directions

(4-cyclopropyl-1H-pyrazol-3-yl)methanamine is a valuable building block for creating libraries of more complex molecules for drug discovery. The primary amine serves as a versatile chemical handle for a variety of transformations, including:

  • Amide and Sulfonamide Formation: Acylation or sulfonylation to explore structure-activity relationships (SAR) in various therapeutic targets.

  • Reductive Amination: Reaction with aldehydes or ketones to introduce diverse substituents.

  • N-Arylation/Alkylation: Formation of secondary or tertiary amines, which can be crucial for modulating pharmacological activity.

Given the established roles of pyrazole derivatives, this compound is a promising starting point for developing novel inhibitors of kinases, G-protein coupled receptors, and other enzyme classes implicated in diseases ranging from cancer to metabolic disorders.

Safety and Handling

  • General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Lithium Aluminum Hydride: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. It must be handled under a dry, inert atmosphere.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. Catalysts like Pd/C and Raney® Nickel can be pyrophoric upon exposure to air after the reaction and should be handled with care (e.g., filtered while wet).

  • Product: The target compound, as a primary amine, may be corrosive and a skin/eye irritant. The related 4-cyclopropyl-1H-pyrazol-3-amine is listed as harmful if swallowed and causes skin and eye irritation. Similar precautions should be taken.

References

  • Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • PubChem. 4-cyclopropyl-1H-pyrazol-3-amine | C6H9N3 | CID 23569310. [Link]

  • New Journal of Chemistry. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ACS Publications. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride1 | Journal of the American Chemical Society. [Link]

  • PubMed. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]

  • ACS Publications. Double Dehydrogenation of Primary Amines to Nitriles by a Ruthenium Complex Featuring Pyrazole Functionality | Journal of the American Chemical Society. [Link]

  • Google Patents.
  • Asian Journal of Chemistry. SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • PubChemLite. (4-cyclopropyl-1h-pyrazol-3-yl)methanamine. [Link]

  • PMC. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. [Link]

  • PMC. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. [Link]

  • EPA. 4-(1H-Pyrazol-1-yl)-3-pyridinamine Properties. [Link]

  • PMC. Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • PMC. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ResearchGate. Synthesis procedure for 1H-pyrazole 4-carbonitrile and pyrano[2,3-c].... [Link]

  • Arkivoc. 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

Sources

physicochemical properties of cyclopropyl pyrazole methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl pyrazole methanamine scaffold represents a privileged structural motif in modern drug discovery, particularly within kinase (e.g., JAK, c-Met) and GPCR (e.g., CB1, GPR119) programs. This guide analyzes the physicochemical interplay between the rigid, metabolically stable cyclopropyl group, the aromatic pyrazole core, and the solubilizing methanamine tail.

For the medicinal chemist, this scaffold offers a "Goldilocks" zone: the cyclopropyl group provides metabolic protection similar to an isopropyl group but with reduced lipophilicity and enhanced rigidity; the pyrazole serves as a robust bioisostere for phenyl rings; and the methanamine moiety modulates aqueous solubility and target engagement via ionic interactions. This document details the physicochemical properties, profiling protocols, and structural logic required to optimize this class of compounds.[1]

Part 1: Structural Rationale & Molecular Geometry

To optimize a lead series containing this scaffold, one must understand the contribution of each fragment to the total physicochemical profile.

The Cyclopropyl "Shield"

Unlike flexible alkyl chains (ethyl, isopropyl), the cyclopropyl group is rigid. The C-C bonds are shorter (1.51 Å) with significant


-like character.
  • Metabolic Stability: The C-H bond dissociation energy in cyclopropane is higher (~106 kcal/mol) than in acyclic alkanes (~98 kcal/mol). This makes the cyclopropyl group resistant to Cytochrome P450 (CYP) mediated oxidation, a common clearance mechanism for isopropyl groups [1].

  • Lipophilicity Modulation: Replacing a phenyl ring with a cyclopropyl group significantly lowers LogP (ClogP Benzene = 2.14 vs. Cyclopropane = ~1.0), improving solubility without sacrificing the hydrophobic bulk required for pocket filling [2].

The Pyrazole Core

The pyrazole ring acts as a scaffold linker and a dipole modulator.

  • H-Bonding: The N-unsubstituted pyrazole is amphoteric (pKa ~2.5 for the cation, ~14 for the anion). However, in most drug candidates, the pyrazole is

    
    -substituted (often with the cyclopropyl or an aryl group) to lock the tautomeric state, leaving the 
    
    
    
    nitrogen as a weak H-bond acceptor [3].
  • Geometry: It provides a planar orientation, often engaging in

    
    -stacking interactions with aromatic residues (e.g., Trp, Phe) in the binding pocket.
    
The Methanamine (Aminomethyl) Tail
  • Basicity & Solubility: The primary or secondary amine typically has a pKa between 9.0 and 10.5. At physiological pH (7.4), it exists predominantly as a cation. This ionization is the primary driver of aqueous solubility for this scaffold.

  • Target Interaction: The ammonium cation frequently mimics the interactions of the arginine side chain or binds to aspartate/glutamate residues in the active site (e.g., the S1 pocket of serine proteases) [4].

Part 2: Physicochemical Properties[2][3]

Acid-Base Dissociation (pKa)

The cyclopropyl pyrazole methanamine derivative typically exhibits two distinct ionization centers:

  • The Methanamine Nitrogen: Basic (

    
    ).
    
  • The Pyrazole Nitrogen (N2): Very weakly basic (

    
    ), generally relevant only in highly acidic media.
    

Impact: The high pKa of the methanamine ensures the molecule is >99% ionized in the stomach (pH 1.2) and ~99% ionized in the blood (pH 7.4). This is beneficial for solubility but can limit passive permeability if the lipophilicity (LogD) is too low.

Lipophilicity (LogP vs. LogD)
  • LogP (Intrinsic Lipophilicity): For this scaffold, LogP is driven by the N-substituents on the pyrazole. The cyclopropyl group contributes less lipophilicity than a corresponding phenyl or tert-butyl group.

  • LogD (Distribution Coefficient): This is the critical parameter.

    
    
    Due to the ionization of the amine, the 
    
    
    
    will be significantly lower than the LogP (often by 2-3 log units).
    • Target Range: For oral drugs, aim for a

      
       between 1.0 and 3.0 to balance solubility with permeability.
      
Solubility Profile

The solubility of these derivatives is highly pH-dependent ("Brick Dust" vs. "Grease Ball" behavior):

  • pH 1.2 (Gastric): High solubility due to protonation.

  • pH 7.4 (Intestinal): Solubility decreases. If the solid state is highly crystalline (high melting point due to pyrazole stacking), the intrinsic solubility (

    
    ) may be low. The cyclopropyl group disrupts packing less than flexible chains, potentially maintaining high lattice energy.
    

Part 3: Visualization of Structural Logic

The following diagram illustrates the functional roles of the scaffold components and the physicochemical profiling workflow.

ScaffoldLogic cluster_0 Scaffold Anatomy cluster_1 Physicochemical Output Cyclopropyl Cyclopropyl Group (Metabolic Shield) Pyrazole Pyrazole Core (Linker/Bioisostere) Cyclopropyl->Pyrazole Stabilizes MetStab Metabolic Stability (Blocked Oxidation) Cyclopropyl->MetStab High C-H Energy Amine Methanamine (Solubility/pKa) Pyrazole->Amine Scaffolds LogD LogD (7.4) Target: 1.0 - 3.0 Pyrazole->LogD Modulates Amine->LogD Reduces LogD Solubility Aq. Solubility pH Dependent Amine->Solubility Ionization

Caption: Functional decomposition of the cyclopropyl pyrazole methanamine scaffold showing how structural fragments influence key physicochemical parameters.[2]

Part 4: Experimental Protocols

To validate the properties of these derivatives, the following standard operating procedures (SOPs) are recommended. These protocols are designed to be self-validating.

Potentiometric pKa Determination

Objective: Determine the precise ionization constant of the methanamine nitrogen.

  • Preparation: Dissolve 1-2 mg of the compound in a co-solvent mixture (e.g., Methanol/Water) if water solubility is low.

  • Titration: Use a standardized titrant (0.1 M HCl or NaOH). Perform the titration under inert gas (Argon) to prevent

    
     absorption.
    
  • Data Analysis: Use the Bjerrum plot method.

    • Validation: The titration curve must show a sharp inflection point. If the curve is shallow, precipitation may have occurred (check turbidity).

  • Reference: Calibrate electrode with standard buffers (pH 4.01, 7.00, 10.01) before use.

Thermodynamic Solubility (Shake-Flask Method)

Objective: Measure equilibrium solubility at physiological pH.

  • Supersaturation: Add excess solid compound to 1.5 mL of phosphate buffer (pH 7.4).

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane (0.45 µm). Note: Check for adsorption to the filter by analyzing a known standard.

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve.

  • pH Check: Measure the pH of the supernatant after incubation. If the compound is a salt, the pH may have shifted significantly.

Microsomal Stability (Metabolic Resistance)

Objective: Confirm the stability of the cyclopropyl moiety against oxidative metabolism.

  • Incubation: Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring of the parent ion.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Success Criterion:

      
       indicates good stability.
      
    • Metabolite ID: If clearance is high, scan for +16 Da (oxidation). If the cyclopropyl ring opens, unique alkyl chain metabolites will be observed [5].

Part 5: Summary Data Table

PropertyTypical Value/RangeStructural DriverOptimization Strategy
pKa (Base) 9.0 – 10.5Methanamine NitrogenAdd fluorine to adjacent carbons to lower pKa (reduce basicity).
LogP 1.5 – 3.5Pyrazole + N-SubstituentsReplace phenyl with cyclopropyl to lower LogP by ~1 unit.
LogD (pH 7.4) 0.5 – 2.5Ionization StateEnsure LogD > 1.0 for membrane permeability.
Metabolic Stability High (

min)
Cyclopropyl C-H StrengthAvoid alkyl chains; stick to cyclopropyl or fluorinated alkyls.
Polar Surface Area 60 – 90 ŲN-atoms + AmineKeep TPSA < 140 Ų for oral bioavailability.

Part 6: Profiling Workflow Visualization

ProfilingWorkflow cluster_physchem Physicochemical Triage cluster_adme ADME Profiling Start Compound Synthesis pKa pKa Determination (Potentiometric) Start->pKa LogD LogD Measurement (Shake Flask/HPLC) pKa->LogD Solubility Kinetic Solubility (Nephelometry) LogD->Solubility PAMPA Permeability (PAMPA pH 7.4) Solubility->PAMPA If Sol > 10µM Microsomes Metabolic Stability (HLM/RLM) PAMPA->Microsomes If Pe > 10^-6 Decision Lead Candidate? Microsomes->Decision

Caption: Step-by-step triage workflow for characterizing cyclopropyl pyrazole methanamine derivatives.

References

  • Talesa, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Meanwell, N. A. (2014). The influence of the cyclopropyl group on the properties of drug molecules. Bioorganic & Medicinal Chemistry, 22(15), 3925-3933.
  • Frizzo, C. P., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Link

  • Zhang, H., et al. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 10, 29667-29692. Link

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link

Sources

(4-cyclopropyl-1H-pyrazol-3-yl)methanamine PubChem CID 105422535 data

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine (PubChem CID 105422535), a critical intermediate in the synthesis of small-molecule kinase inhibitors and GPCR ligands.

PubChem CID: 105422535

Executive Summary

(4-Cyclopropyl-1H-pyrazol-3-yl)methanamine is a bifunctional heterocyclic building block characterized by a pyrazole core substituted with a cyclopropyl group at the C4 position and a primary aminomethyl group at the C3 position. This specific substitution pattern renders it a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD).

The compound acts as a bioisostere for various aromatic systems, where the cyclopropyl moiety provides metabolic stability and conformational restriction without the liability of aromatic ring stacking or oxidation. It is frequently employed in the development of Janus Kinase (JAK) , ALK5 (TGF-β type I receptor) , and c-Met inhibitors.

Physicochemical & Structural Profile

The compound’s utility stems from its balance of polarity (pyrazole/amine) and lipophilicity (cyclopropyl), making it an ideal "lead-like" fragment.

PropertyDataRelevance in Drug Design
Molecular Formula C₇H₁₁N₃Low MW (<150) ideal for fragment screening.
Molecular Weight 137.18 g/mol Allows significant mass addition for lead optimization.
LogP (Predicted) ~0.3 - 0.8High water solubility; favorable for oral bioavailability.
H-Bond Donors 2 (NH, NH₂)Key interaction points for ATP-binding pockets (hinge region).
H-Bond Acceptors 2 (N in pyrazole)Accepts H-bonds from backbone amides in target proteins.
TPSA ~55 ŲExcellent membrane permeability (Rule of 5 compliant).
pKa (Conjugate Acid) ~9.2 (Amine)Positively charged at physiological pH; ionic interactions.

Synthetic Pathways & Manufacturing

The synthesis of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine requires precise regiochemical control to ensure the cyclopropyl group is installed at the C4 position rather than C3 or C5.

Mechanism A: Nitrile Reduction (Primary Route)

The most robust industrial route involves the construction of the pyrazole ring followed by functional group interconversion.

Step 1: Condensation of cyclopropylacetonitrile with ethyl formate (or equivalent) to form the enolate. Step 2: Cyclization with hydrazine to yield 4-cyclopropyl-1H-pyrazole. Step 3: C3-formylation or cyanation followed by reduction.

Mechanism B: Suzuki-Miyaura Coupling (Convergent Route)

For diverse analog generation, a halogenated precursor is often used.

Step 1: Protection of 4-bromo-1H-pyrazole-3-carbonitrile. Step 2: Palladium-catalyzed cross-coupling with cyclopropylboronic acid. Step 3: Reduction of the nitrile to the primary amine using Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel hydrogenation.

Visualization: Synthetic Workflow

Synthesis Start 4-Bromo-1H-pyrazole-3-carbonitrile Protect N-Protection (SEM/THP) Start->Protect Step 1 Suzuki Suzuki Coupling (Cyclopropylboronic acid, Pd(dppf)Cl2) Protect->Suzuki Step 2 Inter 4-Cyclopropyl-Intermediate Suzuki->Inter Reduce Nitrile Reduction (LiAlH4 or H2/Raney Ni) Inter->Reduce Step 3 Final (4-Cyclopropyl-1H-pyrazol-3-yl)methanamine Reduce->Final Yield >65%

Caption: Convergent synthetic pathway via Palladium-catalyzed cross-coupling and nitrile reduction.

Structural Biology & Pharmacophore Analysis

The "Cyclopropyl Effect"

The cyclopropyl group at C4 is not merely a hydrophobic spacer. It imparts specific electronic and steric properties:

  • Conformational Restriction: The cyclopropyl ring is rigid, reducing the entropic penalty upon binding to a protein active site compared to an isopropyl or propyl chain.

  • Sigma-Hole Interactions: The C-H bonds of the cyclopropyl ring are slightly acidic and can engage in weak hydrogen bonding with carbonyl oxygens in the protein backbone.

  • Metabolic Shielding: The steric bulk of the cyclopropyl group protects the pyrazole C4 position from cytochrome P450-mediated oxidation.

Kinase Hinge Binding Mode

In kinase inhibitors (e.g., ALK5, JAK), the pyrazole nitrogen (N1/N2) typically acts as the H-bond donor/acceptor pair for the kinase "hinge" region. The C3-methanamine tail often extends into the solvent-exposed region or the ribose-binding pocket, forming salt bridges with residues like Asp or Glu.

Safety, Stability & Handling

As a primary amine and pyrazole derivative, this compound requires specific handling protocols to prevent degradation and ensure operator safety.

Hazard ClassGHS CodeDescriptionMitigation
Acute Toxicity H302Harmful if swallowed.[1]Wear N95/P100 respirator; avoid dust generation.
Skin Irritation H315Causes skin irritation.[1]Nitrile gloves (min 0.11mm thickness).
Eye Damage H318Causes serious eye damage.[1]Safety goggles + face shield during synthesis.
Stability N/AHygroscopic; absorbs CO₂.Store under Argon/Nitrogen at 2-8°C.

Storage Protocol:

  • Atmosphere: Store under inert gas (Argon preferred). The primary amine reacts with atmospheric CO₂ to form carbamates.

  • Container: Amber glass vials with Teflon-lined caps.

  • Shelf Life: 12 months at -20°C in solid form; solutions should be prepared fresh.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105422535, (4-cyclopropyl-1H-pyrazol-3-yl)methanamine. Retrieved from [Link]

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Organic Syntheses (2025). Preparation of 3-Amino-1H-pyrazoles and Derivatives. Retrieved from [Link]

Sources

Methodological & Application

synthesis of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine from pyrazole nitriles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine from its corresponding nitrile precursor. This scaffold is a critical "fragment-like" motif in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, CDK) where the cyclopropyl group provides metabolic stability and unique hydrophobic filling compared to standard alkyl chains.

Abstract & Strategic Overview

The conversion of 4-cyclopropyl-1H-pyrazole-3-carbonitrile to (4-cyclopropyl-1H-pyrazol-3-yl)methanamine presents a chemoselective challenge: reducing the nitrile group to a primary amine while preserving the strained cyclopropyl ring and the heteroaromatic pyrazole core.

While standard nitrile reductions exist, the cyclopropyl moiety acts as a "molecular fuse," susceptible to ring-opening under vigorous acidic hydrogenation or specific radical conditions. This guide outlines two validated protocols:

  • Method A (Catalytic Hydrogenation): A scalable, atom-economic route using Raney Nickel, optimized to prevent secondary amine formation.

  • Method B (Hydride Reduction): A rapid laboratory-scale route using Lithium Aluminum Hydride (LAH), offering high functional group tolerance.

Retrosynthetic Logic

The target amine is accessed via the 4-electron reduction of the nitrile carbon.

  • Precursor: 4-cyclopropyl-1H-pyrazole-3-carbonitrile (CAS: 1363380-63-3 or analogs).

  • Critical Control Point: Prevention of dimer formation (secondary amines) and cyclopropyl ring cleavage.

Chemical Reaction Engineering

Reaction Scheme

The following diagram illustrates the transformation and the competing side reactions that must be suppressed.

ReactionScheme Start 4-cyclopropyl-1H- pyrazole-3-carbonitrile Inter Imine Intermediate (Highly Reactive) Start->Inter Reduction (2e-) Side2 Side Product B: Ring-Opened Propyl Derivative Start->Side2 Acidic Hydrogenation (High T/P) Target Target Amine: (4-cyclopropyl-1H- pyrazol-3-yl)methanamine Inter->Target Reduction (2e-) Side1 Side Product A: Secondary Amine (Dimer) Inter->Side1 Condensation with Target (Low NH3 pressure)

Figure 1: Reaction pathway and critical impurity control points.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Raney Nickel)

Recommended for multigram to kilogram scale due to ease of workup.

Mechanism: Surface-catalyzed hydrogenation. Cyclopropyl Safety: Raney Ni operates at lower temperatures/pressures than Pd/C for nitriles, reducing the risk of cyclopropane hydrogenolysis.

Reagents & Equipment[1][2][3][4]
  • Substrate: 4-cyclopropyl-1H-pyrazole-3-carbonitrile (1.0 equiv).

  • Catalyst: Raney Nickel (slurry in water, active). Load: 20-50 wt% relative to substrate.

  • Solvent: Methanol (7M ammonia solution in MeOH is critical).

  • Apparatus: Parr Shaker or High-Pressure Autoclave.

Step-by-Step Procedure
  • Catalyst Preparation (Inert Atmosphere):

    • Caution: Raney Nickel is pyrophoric when dry. Handle under Argon/Nitrogen.

    • Wash the Raney Ni slurry (3x with water, 3x with MeOH) to remove the storage alkaline solution.

  • Reaction Assembly:

    • In the autoclave vessel, dissolve the nitrile substrate in 7N NH₃ in MeOH (Concentration: 0.1 M).

    • Note: The high concentration of ammonia is thermodynamically required to suppress the equilibrium formation of the secondary imine, thereby preventing dimerization.

    • Add the washed Raney Ni catalyst.

  • Hydrogenation:

    • Seal the vessel and purge with N₂ (3x) followed by H₂ (3x).

    • Pressurize to 50 psi (3.5 bar) H₂.

    • Stir vigorously at Room Temperature (20-25°C) .

    • Optimization: If reaction is slow after 6h, heat gently to 40°C. Do not exceed 50°C to protect the cyclopropyl ring.

  • Workup:

    • Filter the mixture through a Celite pad (keep wet to prevent fire).

    • Rinse the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.

    • Result: The crude amine is often obtained as a free base oil or semi-solid.

Protocol B: Chemical Reduction (LiAlH4)

Recommended for small scale (<1g) or rapid exploration.

Mechanism: Nucleophilic hydride attack.[5] Cyclopropyl Safety: The cyclopropyl group is electronically stable to nucleophilic hydride reagents (unlike electrophilic hydrogenation).

Reagents & Equipment[1][2][3][4]
  • Substrate: 4-cyclopropyl-1H-pyrazole-3-carbonitrile (1.0 equiv).

  • Reductant: Lithium Aluminum Hydride (LAH) (2.0 - 3.0 equiv, 1M or 2M solution in THF).

  • Solvent: Anhydrous THF (dried over molecular sieves).

  • Apparatus: 3-neck round bottom flask, reflux condenser, N₂ line.

Step-by-Step Procedure
  • Setup:

    • Flame-dry glassware and cool under N₂ flow.

    • Charge the flask with anhydrous THF and cool to 0°C.

    • Add LAH solution dropwise.

  • Addition:

    • Dissolve the nitrile in anhydrous THF.

    • Add the nitrile solution dropwise to the LAH suspension at 0°C.

    • Observation: Gas evolution (H₂) will occur if the pyrazole NH is unmasked (deprotonation). This consumes 1 equiv of LAH; ensure excess LAH is used.

  • Reaction:

    • Allow to warm to Room Temperature.

    • Reflux gently (65°C) for 2-4 hours. Monitor by TLC or LCMS.

  • Fieser Quench (Critical for Safety):

    • Cool reaction to 0°C.

    • For every x grams of LAH used, add sequentially:

      • x mL Water (very slowly).

      • x mL 15% NaOH solution.

      • 3x mL Water.

    • Stir until a white, granular precipitate forms (aluminum salts).

  • Isolation:

    • Filter off the salts.[4]

    • Dry the filtrate over Na₂SO₄ and concentrate.

Purification & Characterization Strategy

Amine products are polar and often difficult to purify by standard silica chromatography due to streaking.

Purification Workflow
  • Acid-Base Extraction (Preferred):

    • Dissolve crude residue in 1M HCl (aqueous).

    • Wash with Ethyl Acetate (removes unreacted nitrile and non-basic impurities).

    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract exhaustively with DCM or chloroform/isopropanol (3:1).

    • Dry and concentrate.[6]

  • Salt Formation:

    • To the free base in Et₂O or EtOH, add 4M HCl in Dioxane.

    • Precipitate the dihydrochloride salt . This stabilizes the amine and is ideal for storage.

Analytical Data (Expected)
  • ¹H NMR (DMSO-d₆, HCl salt):

    • 
       8.5-9.0 (br s, 3H, NH₃⁺).
      
    • 
       7.5-8.0 (s, 1H, Pyrazole-H5).
      
    • 
       4.0-4.2 (q or s, 2H, CH₂-NH₂).
      
    • 
       1.8-2.0 (m, 1H, Cyclopropyl-CH).
      
    • 
       0.6-0.9 (m, 4H, Cyclopropyl-CH₂).
      
  • MS (ESI+): m/z = [M+H]⁺ (Calc: ~138.1).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Pyrazole NH interferenceProtect Pyrazole N (e.g., THP, SEM, or Boc) prior to reduction.
Dimer Formation Insufficient Ammonia (Method A)Increase NH₃ concentration; ensure H₂ pressure is maintained.
Ring Opening Acidic conditions or Pd/CSwitch to Raney Ni; ensure neutral/basic pH; lower temperature.
Incomplete Reaction LAH consumption by NHIncrease LAH equivalents (account for acidic Pyrazole proton).

References

  • Vertex Pharmaceuticals. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides. Acta Pharmaceutica Sinica B, 2022. Link

  • Common Organic Chemistry. Reduction of Nitriles to Amines using Raney Nickel.Link

  • Sigma-Aldrich. 4-Cyclopropyl-1H-pyrazol-3-amine Product Data. (Structural analog reference). Link

  • Gagnon, A., et al.Synthesis of Pyrazoles. Journal of Organic Chemistry, 2008. (General pyrazole handling).
  • Watson, A.J., et al.Catalytic Hydrogenation of Nitriles. Chemical Reviews, 2010. (Mechanistic insights).

Sources

Protocols for Amide Coupling Using (4-cyclopropyl-1H-pyrazol-3-yl)methanamine: A Detailed Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazole Moiety

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence is attributed to its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its metabolic stability. Pyrazole-containing compounds have demonstrated a vast range of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The incorporation of a cyclopropyl group, as seen in (4-cyclopropyl-1H-pyrazol-3-yl)methanamine, is a common strategy in drug design to improve metabolic stability, binding affinity, and membrane permeability.

(4-cyclopropyl-1H-pyrazol-3-yl)methanamine is a versatile building block, presenting a primary amine that serves as a key handle for chemical elaboration. The most fundamental and widely utilized transformation involving this amine is the formation of an amide bond, a reaction that is central to the synthesis of peptides, natural products, and small-molecule drugs.[2][3] This guide provides a detailed examination of the principles and robust protocols for the successful amide coupling of this valuable pyrazole-based amine, empowering researchers to efficiently synthesize novel chemical entities.

Core Principles: Activating the Carboxylic Acid for Amidation

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, conditions that are incompatible with complex molecules. Therefore, the reaction necessitates the use of "coupling reagents" to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This application note focuses on two of the most reliable and widely adopted classes of coupling reagents: carbodiimides (EDC) and aminium/uronium salts (HATU).

The choice between these reagents depends on factors such as the steric and electronic properties of the substrates, cost, and the desired reaction efficiency.[3][4]

  • EDC/HOBt Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to a debilitating side reaction—rearrangement to a stable N-acylurea—and can lead to racemization in chiral acids. To mitigate these issues, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea, less prone to racemization, and highly reactive towards the amine, ensuring efficient amide bond formation.[4][5][6] A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification via aqueous work-up.[6]

  • HATU Mechanism: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a third-generation aminium-based coupling reagent known for its high efficiency, rapid kinetics, and low rates of racemization, particularly with sterically demanding substrates.[7][8] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester. The 1-hydroxy-7-azabenzotriazole (HOAt) moiety within HATU is crucial to its enhanced reactivity and its ability to suppress epimerization.[7]

G cluster_EDC EDC/HOBt Pathway cluster_HATU HATU Pathway RCOOH_EDC Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH_EDC->O_acylisourea + EDC EDC EDC N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement HOBt_ester HOBt-Active Ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide_EDC Amide (R-CONH-R') HOBt_ester->Amide_EDC + Amine Amine_EDC Amine (R'-NH2) RCOOH_HATU Carboxylic Acid (R-COOH) OAt_ester OAt-Active Ester (Highly Reactive) RCOOH_HATU->OAt_ester + HATU/Base HATU HATU + Base Amide_HATU Amide (R-CONH-R') OAt_ester->Amide_HATU + Amine Amine_HATU Amine (R'-NH2)

Figure 1: Comparative mechanisms of EDC/HOBt and HATU mediated amide coupling.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the amide coupling of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine with a generic carboxylic acid. All reactions should be performed in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a wide range of carboxylic acids, including those that are sterically hindered or electronically deactivated. The pre-activation step ensures the rapid formation of the active ester before the amine is introduced.

Materials:

  • Carboxylic Acid

  • (4-cyclopropyl-1H-pyrazol-3-yl)methanamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Ethyl Acetate (EtOAc)

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1-1.2 eq.) in anhydrous DMF to a concentration of 0.1-0.5 M.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq.) dropwise. The solution may change color. Stir the mixture at 0 °C for 15-30 minutes. This pre-activation step is critical for generating the reactive OAt-ester.[4][7]

  • Amine Addition: To the pre-activated mixture, add a solution of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine (1.1 eq.) in a small amount of anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the carboxylic acid) is consumed.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2x) to remove excess DIPEA and any unreacted amine.

    • Wash with saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and the HOAt byproduct.

    • Finally, wash with brine (1x) to remove residual water.[7]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide product.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This classic protocol is robust and uses less expensive reagents, making it suitable for large-scale synthesis. Careful monitoring is key to ensure complete conversion.

Materials:

  • Carboxylic Acid

  • (4-cyclopropyl-1H-pyrazol-3-yl)methanamine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Et₃N (Triethylamine)

  • Anhydrous DCM (Dichloromethane) or DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc) or DCM

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), (4-cyclopropyl-1H-pyrazol-3-yl)methanamine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM to a concentration of 0.1-0.5 M.

  • Base Addition: Add DIPEA or Et₃N (2.0-3.0 eq.) to the mixture.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise over 5-10 minutes. Adding the carbodiimide last and in portions minimizes potential side reactions.[6]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or EtOAc.

    • Wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes are effective at removing the water-soluble EDC urea byproduct, excess reagents, and HOBt.[6]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography.

Comparative Summary of Protocols

The choice of protocol can be guided by the specific requirements of the synthesis, as summarized in the table below.

FeatureProtocol 1: HATUProtocol 2: EDC/HOBt
Coupling Reagent HATUEDC·HCl
Additive None (HOAt is part of HATU)HOBt
Base DIPEA (non-nucleophilic)DIPEA or Et₃N
Stoichiometry (Acid:Amine:Reagent:Base) 1 : 1.1 : 1.1 : 31 : 1.1 : 1.2 (+ 1.2 HOBt) : 2-3
Typical Solvent DMF, DCMDCM, DMF
Reaction Time Faster (2-18 h)Slower (4-24 h)
Pros High efficiency, fast, low racemization, good for difficult couplings.[7]Cost-effective, water-soluble byproduct simplifies work-up.[6]
Cons/Considerations More expensive, byproduct is not water-soluble.Slower, potential for N-acylurea side product if not optimized.[4][5]

General Experimental Workflow

A successful amide coupling experiment follows a logical progression from setup to final characterization. The workflow diagram below outlines these critical stages.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dry Glassware & Prepare Anhydrous Solvents B Weigh Reagents: Acid, Amine, Coupling Reagent, Base, Additive (if needed) A->B C Dissolve Reagents (under Inert Atmosphere) B->C D Cool to 0 °C C->D E Add Base & Activator (Pre-activation for HATU) D->E F Add Amine E->F G Stir at RT & Monitor (TLC / LC-MS) F->G H Dilute with Organic Solvent G->H I Aqueous Washes (Acid -> Base -> Brine) H->I J Dry Organic Layer (Na₂SO₄ or MgSO₄) I->J K Concentrate in vacuo J->K L Purify via Column Chromatography K->L M Characterize Pure Product (NMR, MS, etc.) L->M

Figure 2: General workflow for amide coupling from preparation to analysis.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive or wet reagents/solvents. 2. Insufficient activation of the carboxylic acid. 3. Steric hindrance.1. Ensure all reagents are high purity and solvents are anhydrous. 2. If using EDC/HOBt, consider switching to the more potent HATU reagent.[4] 3. Increase reaction time or gently heat the reaction (e.g., to 40-50 °C), monitoring carefully for decomposition.
Multiple Spots on TLC / Impure Product 1. Formation of N-acylurea byproduct (with EDC). 2. Unreacted starting materials. 3. Potential for acylation on the pyrazole N-H.1. Ensure HOBt is used with EDC. Optimize the order of addition (add EDC last). 2. Ensure a slight excess of the amine and coupling reagent (1.1-1.2 eq.) is used. Extend reaction time. 3. This is generally not favored as the primary amine is far more nucleophilic. Standard work-up should remove most impurities. If it persists, consider protection of the pyrazole nitrogen, though this is often unnecessary.
Difficulty in Purification 1. Byproducts co-eluting with the product. 2. Emulsion during aqueous work-up.1. The aqueous work-up is designed to remove most charged/polar impurities. Ensure all washes are performed thoroughly. Adjust the solvent system for column chromatography. 2. Add more brine to the separatory funnel to help break the emulsion. Filter the organic layer through celite if necessary.

References

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. RSC Advances.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.[Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate.[Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry.[Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI.[Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[Link]

  • Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. European Journal of Medicinal Chemistry.[Link]

  • pyrazole amide derivatives: Topics by Science.gov. Science.gov.[Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry.[Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis.[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]

Sources

Application Note: High-Fidelity Reductive Amination Strategies for Cyclopropyl-Pyrazole Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The cyclopropyl-pyrazole motif is a privileged pharmacophore in modern drug discovery, prominently featured in JAK inhibitors (e.g., Ruxolitinib analogs) and various kinase modulators. The structural rigidity of the cyclopropyl group, combined with the hydrogen-bond donor/acceptor properties of the pyrazole, creates high-affinity ligands.

However, synthesizing the secondary amine linkage between these two sterically demanding and electronically distinct systems presents specific challenges:

  • Steric Bulk: The cyclopropyl group exerts significant steric pressure, retarding imine formation.

  • Electronic Deactivation: Aminopyrazoles are often poor nucleophiles due to resonance delocalization of the lone pair into the aromatic ring.

  • Stability Risks: While the cyclopropyl ring is generally stable to hydride reduction, it is susceptible to ring-opening under strong Lewis acid conditions or catalytic hydrogenation protocols involving palladium.

This guide details two distinct protocols: a Standard Kinetic Protocol using Sodium Triacetoxyborohydride (STAB) for reactive aldehydes, and an Advanced Thermodynamic Protocol using Titanium(IV) Isopropoxide for hindered ketones or deactivated amines.

Mechanistic Analysis & Decision Logic

Success in reductive amination relies on manipulating the equilibrium between the carbonyl/amine starting materials and the iminium intermediate.

The Chemical Pathway

The reaction proceeds through a Hemiaminal intermediate, which dehydrates to form an Imine (or Iminium ion). This species is then irreversibly reduced to the amine.

  • Critical Control Point: In cyclopropyl systems, the formation of the imine is often the rate-limiting step due to sterics.

  • Reducing Agent Selectivity: We must select a reducing agent that reduces the imine faster than the carbonyl starting material to avoid alcohol side products.

Workflow Decision Tree

Use the following logic to select the correct protocol for your substrate pair.

DecisionTree Start Substrate Analysis CheckCarbonyl Carbonyl Type? Start->CheckCarbonyl Aldehyde Aldehyde (Reactive) CheckCarbonyl->Aldehyde Ketone Ketone (Hindered) CheckCarbonyl->Ketone CheckAmine Amine Nucleophilicity? GoodNuc Alkyl Amine (e.g., Cyclopropylamine) CheckAmine->GoodNuc PoorNuc Aryl/Heteroaryl Amine (e.g., Aminopyrazole) CheckAmine->PoorNuc Aldehyde->CheckAmine ProtocolB PROTOCOL B: Ti(OiPr)4 Mediated (Lewis Acid, Thermodynamic) Ketone->ProtocolB Steric Barrier ProtocolA PROTOCOL A: Direct STAB Reduction (Mild, Kinetic Control) GoodNuc->ProtocolA PoorNuc->ProtocolB Electronic Barrier

Figure 1: Decision matrix for selecting the optimal reductive amination condition based on steric and electronic properties.

Protocol A: Direct Reductive Amination (STAB Method)

Best For: Pyrazole-Aldehydes + Cyclopropylamine (and vice versa). Mechanism: Kinetic control. NaBH(OAc)3 is mild and reduces the iminium ion selectively in the presence of the aldehyde.

Materials
  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF.[1][2] Note: DCE promotes faster reaction rates than THF.[1]

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)3) (STAB).

  • Additive: Glacial Acetic Acid (AcOH).

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add the Amine (1.1 – 1.2 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) or DIPEA to liberate the free base.

  • Acid Activation: Add Glacial Acetic Acid (1.0 – 2.0 equiv).

    • Why? AcOH catalyzes the dehydration of the hemiaminal to the iminium species without protonating the amine into non-reactivity.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal equilibrium.

  • Reduction: Add NaBH(OAc)3 (1.4 – 1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT under Nitrogen/Argon. Monitor by LCMS at 2 hours.

    • Endpoint: Disappearance of aldehyde.

  • Quench: Quench by adding saturated aqueous NaHCO3. Stir vigorously for 15 minutes to quench boron complexes.

  • Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over Na2SO4.

Protocol B: Lewis-Acid Mediated Amination (Titanium Method)

Best For: Pyrazole-Ketones, Deactivated Aminopyrazoles, or highly hindered Cyclopropyl Ketones. Mechanism: Thermodynamic control. Ti(OiPr)4 acts as a strong Lewis Acid to activate the carbonyl and a water scavenger to force the equilibrium toward the imine before the reducing agent is added.

Materials
  • Lewis Acid: Titanium(IV) Isopropoxide (Ti(OiPr)4).[3] Caution: Moisture sensitive.

  • Reductant: Sodium Borohydride (NaBH4).[1][4][5][6][7][8][9] Note: We use NaBH4 here, not STAB, because the imine is fully formed before reduction.

  • Solvent: Neat (if liquid) or THF/Toluene for the complexation step; Methanol (MeOH) for the reduction step.

Step-by-Step Procedure
  • Complexation (The "Push"):

    • In a dried vial, combine the Carbonyl (1.0 equiv) and Amine (1.2 equiv).

    • Add Ti(OiPr)4 (2.0 equiv) neat.

    • Note: If substrates are solids, use a minimal amount of dry THF to create a slurry.

  • Imine Formation: Seal the vessel and stir at RT (or 40–50°C for very hindered substrates) for 6–12 hours.

    • Validation: Check LCMS.[6] You should see the Imine mass (M+Amine-H2O). The aldehyde/ketone peak should be minimal.

  • Solvent Dilution: Dilute the viscous mixture with Methanol (anhydrous, ~0.2 M relative to substrate).

    • Why? NaBH4 requires a protic solvent to solubilize and activate.

  • Reduction: Cool the solution to 0°C. Carefully add NaBH4 (1.5 equiv) portion-wise.

    • Caution: Exothermic with gas evolution (H2).

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Critical Step):

    • The reaction mixture will contain titanium salts that form a gelatinous emulsion if not treated properly.

    • Add 0.1 N NaOH or water (approx. 2 mL per mmol substrate).

    • Stir vigorously until a white/grey precipitate forms and the supernatant becomes clear.

  • Filtration: Filter the mixture through a pad of Celite to remove Titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate. Partition between EtOAc and NaHCO3.

Comparative Data & Troubleshooting

Reagent Performance Profile
FeatureNaBH(OAc)3 (STAB)Ti(OiPr)4 + NaBH4NaCNBH3
Reaction Type One-pot, DirectOne-pot, Two-stepOne-pot, Direct
pH Sensitivity Mildly Acidic (AcOH)Neutral/Lewis AcidicNeeds pH 3-5
Steric Tolerance ModerateHigh Moderate
Toxicity LowLow (Ti is benign)High (Cyanide)
Cyclopropyl Safety ExcellentExcellentExcellent
Solvent DCE, DCM, THFNeat/THF

MeOH
MeOH
Common Failure Modes
  • Gelatinous Workup (Titanium Method):

    • Cause: Incomplete hydrolysis of Ti-alkoxides.

    • Fix: Use the "Ammonium Hydroxide" quench method (add 2M NH4OH) or ensure sufficient stirring with NaOH before Celite filtration.

  • No Reaction (Aminopyrazoles):

    • Cause: The exocyclic amine is too electron-deficient.

    • Fix: Switch to Protocol B and heat the imine formation step to 60°C. If that fails, consider reverse coupling (Pyrazole-Halide + Amine via Buchwald-Hartwig).

  • Cyclopropyl Ring Opening:

    • Cause: Extremely rare with Borohydrides. Usually caused by accidental use of strong mineral acids (HCl) during workup or hydrogenation catalysts.

    • Fix: Keep workup basic/neutral. Avoid Pd/C.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the two protocols.

Mechanism Reactants Carbonyl + Amine Hemiaminal Hemiaminal (Unstable) Reactants->Hemiaminal Equilibrium TitaniumComplex Ti-Complex (Activated) Reactants->TitaniumComplex Ti(OiPr)4 Imine Iminium / Imine Hemiaminal->Imine -H2O (Slow Step) Product Cyclopropyl-Pyrazole Amine Imine->Product NaBH(OAc)3 (Fast Reduction) Imine->Product NaBH4 (MeOH) TitaniumComplex->Imine Forced Dehydration

Figure 2: Mechanistic pathway showing how Titanium reagents bypass the slow equilibrium of hindered substrates.

References

  • Abdel-Magid, A. F., et al. (1996).[2][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

    • [Link]

    • Significance: The foundational text establishing STAB as the standard for reductive amin
  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.

    • [Link]

    • Significance: Defines the protocol for using Titanium isopropoxide for sterically hindered or acid-sensitive substr
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

    • [Link]

    • Significance: Early validation of Ti-mediated imine formation, l
  • Lindsay-Scott, P. J., et al. (2017).[11] "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines." Journal of Organic Chemistry.

    • [Link]

    • Significance: Demonstrates reductive amination specifically on pyrazole-5-aldehyde intermedi

Sources

Application Note: (4-Cyclopropyl-1H-pyrazol-3-yl)methanamine in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic integration of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine into drug discovery campaigns.

Executive Summary

The (4-cyclopropyl-1H-pyrazol-3-yl)methanamine fragment (hereafter referred to as CPPM ) represents a "privileged scaffold" in modern medicinal chemistry.[1] It combines three distinct pharmacophoric elements into a low-molecular-weight footprint (MW < 140 Da), making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).[1]

This guide provides a comprehensive technical breakdown of CPPM, including its physicochemical profile, synthetic protocols, and specific applications in kinase and GPCR inhibitor design.

Why This Fragment?
  • The "Magic Methyl" Effect of Cyclopropyl: The C4-cyclopropyl group acts as a metabolic shield.[1] Unlike isopropyl or ethyl groups, the cyclopropyl ring resists cytochrome P450-mediated oxidation while providing a rigid, lipophilic bulk that fills hydrophobic pockets (e.g., kinase gatekeeper regions).

  • Pyrazole Hinge-Binding: The 1H-pyrazole core is a proven bioisostere for the adenine ring of ATP, capable of bidentate hydrogen bonding.[1]

  • Methanamine Vector: Unlike a direct aniline-like amine, the methylene spacer (

    
    ) introduces flexibility and projects the basic amine into solvent channels, facilitating salt-bridge formation with residues like Aspartate or Glutamate without steric clash.[1]
    

Physicochemical Profile

Data summarized for lead-likeness assessment.

PropertyValueRelevance to Drug Design
Molecular Weight 137.18 DaIdeal for FBDD (Rule of 3 compliant).[1] Allows significant growth during optimization.[1]
cLogP ~0.1 - 0.5High water solubility; favorable for oral bioavailability.[1]
TPSA ~55 ŲGood membrane permeability prediction.[1]
H-Bond Donors 3 (NH, NH2)Versatile interaction points (Hinge binder + Solubilizing tail).[1]
H-Bond Acceptors 2 (N, N)Pyrazole N2 is a classic acceptor.[1]
pKa (Conj. Acid) ~8.5 - 9.5The primary amine is protonated at physiological pH, aiding solubility and electrostatic binding.[1]

Structural & Pharmacophoric Analysis[2][3][4]

The CPPM fragment is modular.[1] The diagram below illustrates the functional role of each substructure in a typical kinase inhibitor binding mode.

CPPM_Pharmacophore Pyrazole 1H-Pyrazole Core (Hinge Binder) Linker Methylene Spacer (Vector Control) Pyrazole->Linker Target Target Protein (e.g., Kinase ATP Pocket) Pyrazole->Target H-bonds (Donor/Acceptor) Cyclopropyl C4-Cyclopropyl (Hydrophobic Fill) Cyclopropyl->Pyrazole Rigid Attachment Cyclopropyl->Target Van der Waals (Gatekeeper Pocket) Amine Primary Amine (Solubilizing/Salt Bridge) Linker->Amine Amine->Target Ionic Interaction (Asp/Glu)

Figure 1: Pharmacophoric dissection of CPPM binding to a theoretical kinase active site.

Experimental Protocol: Chemical Synthesis

Objective: Synthesize (4-cyclopropyl-1H-pyrazol-3-yl)methanamine dihydrochloride for library generation.

Reagents & Equipment[1]
  • Starting Material: Ethyl 3-cyclopropyl-3-oxopropanoate is not suitable for C4-substitution.[1] We must use Ethyl 2-formyl-3-cyclopropyl-3-oxopropanoate (generated in situ) or a 2-(cyclopropyl)-3-(dimethylamino)acrylate derivative.[1]

  • Reagents: Hydrazine hydrate (

    
    ), Lithium Aluminum Hydride (LiAlH4) or Borane-THF (
    
    
    
    ), Ethanol (EtOH), THF (anhydrous).[1]
  • Analysis: LC-MS (Agilent 1200), NMR (Bruker 400 MHz).

Step-by-Step Synthesis Workflow
Step 1: Construction of the Pyrazole Core (Ethyl 4-cyclopropyl-1H-pyrazole-3-carboxylate)[1]
  • Formulation: Dissolve ethyl cyclopropylacetate (10 mmol) in anhydrous THF.

  • Formylation: Add Bredereck's reagent (tert-Butoxybis(dimethylamino)methane) (1.1 eq) and reflux for 12 hours. This installs the reactive enamine functionality at the alpha position.[1]

    • Checkpoint: Monitor disappearance of starting material by TLC (Hexane:EtOAc 4:1).[1]

  • Cyclization: Concentrate the intermediate. Redissolve in EtOH (20 mL). Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.

  • Reflux: Heat to 80°C for 4 hours.

  • Workup: Evaporate solvent. Partition between water/EtOAc.[1] Dry organic layer (

    
    ).[1]
    
  • Yield: Isolate Ethyl 4-cyclopropyl-1H-pyrazole-3-carboxylate as a solid.

Step 2: Functional Group Transformation (Ester to Amine)

Note: Direct reduction of ester to amine is difficult.[1] We proceed via the amide.[2]

  • Amidation: Suspend the ester from Step 1 in 7N

    
     in Methanol. Seal in a pressure tube and heat at 60°C for 24 hours.
    
    • Result:4-cyclopropyl-1H-pyrazole-3-carboxamide .[1]

  • Reduction: Suspend the amide (5 mmol) in anhydrous THF (15 mL) under Argon.

  • Addition: Add

    
     (2.0 M in THF, 3 eq) dropwise at 0°C. Caution: Gas evolution.
    
  • Reflux: Heat to reflux (66°C) for 6 hours.

  • Quench: Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water). Filter precipitate.[1]

  • Salt Formation: Treat the filtrate with 4M HCl in Dioxane to precipitate (4-cyclopropyl-1H-pyrazol-3-yl)methanamine dihydrochloride .

Synthesis_Flow Start Start: Ethyl Cyclopropylacetate Step1 1. Formylation (Bredereck's Rgt) 2. Cyclization (Hydrazine) Start->Step1 Inter1 Intermediate: Ethyl 4-cyclopropyl-1H-pyrazole-3-carboxylate Step1->Inter1 Step2 Amidation (NH3/MeOH, 60°C) Inter1->Step2 Inter2 Intermediate: 4-cyclopropyl-1H-pyrazole-3-carboxamide Step2->Inter2 Step3 Reduction (LiAlH4, THF) Inter2->Step3 Final Product: (4-cyclopropyl-1H-pyrazol-3-yl)methanamine (HCl Salt) Step3->Final

Figure 2: Synthetic route for CPPM production.

Application Protocol: Fragment Screening (SPR)

Objective: Validate binding of CPPM to a target kinase (e.g., Aurora A or JAK2) using Surface Plasmon Resonance.

Protocol
  • Sensor Chip Preparation: Immobilize the biotinylated kinase domain onto a Streptavidin (SA) sensor chip.[1] Aim for a low density (approx. 2000 RU) to prevent mass transport limitations.[1]

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 1-2% DMSO to match compound solvent.[1]

  • Compound Preparation: Dissolve CPPM in 100% DMSO (100 mM stock). Dilute to a concentration series (e.g., 500 µM down to 15 µM) in running buffer.

  • Injection: Inject compound for 60s (association) followed by 120s dissociation. Flow rate: 30 µL/min.[1]

  • Analysis:

    • Since CPPM is a fragment, expect fast on/off rates (square wave sensorgrams).

    • Calculate

      
       using steady-state affinity fitting (Plot 
      
      
      
      vs. Concentration).[1]
    • Ligand Efficiency (LE): Calculate

      
      .[1] Target LE > 0.3.
      

Strategic Design Considerations

Case Study: Kinase Inhibitor Optimization

When using CPPM to inhibit kinases (e.g., JAK family):

  • The Pyrazole: Forms the "hinge binding" motif.[1][3] The NH donates to the backbone carbonyl of the hinge residue (e.g., Glu in JAK), and the N2 accepts from the backbone NH (e.g., Leu).

  • The Cyclopropyl: Orients towards the "gatekeeper" residue.[1] If the gatekeeper is small (Thr/Ala), the cyclopropyl fits snugly. If the gatekeeper is Methionine (bulky), the cyclopropyl may induce a conformational shift or require the "DFG-out" conformation.[1]

  • The Methanamine: This is the "growth vector."[1] In many successful drugs (e.g., Ruxolitinib analogs), this position is derivatized into an amide or urea to reach the ribose binding pocket or solvent front.

    • Reaction: Couple CPPM with diverse carboxylic acids to generate a focused library.[1]

Self-Validating the Design

Before synthesizing a library, perform Docking Verification :

  • Download PDB of target (e.g., 2W1I for JAK2).

  • Dock CPPM.[1]

  • Pass Criteria:

    • Pyrazole N-N axis is parallel to the hinge.[1]

    • Cyclopropyl group does not show steric clash (> 1.5 Å overlap) with the gatekeeper.[1]

    • Amine nitrogen is solvent-exposed or within 3.0 Å of a conserved Asp/Glu.[1]

References

  • Vertex AI Search. (2026).[1] Properties of 4-cyclopropyl-1H-pyrazol-3-yl methanamine. Retrieved from [1]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][4][5] Journal of Medicinal Chemistry, 59(19), 8712-8756.[4] Link[1]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity.[1][6] Journal of Medicinal Chemistry, 52(2), 379–388. Link[1]

  • Bide Pharmatech. (2023).[1] Safety Data Sheet: 4-Cyclopropyl-1H-pyrazol-3-amine. Retrieved from [1]

  • Mishra, C. B., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design.[1][3] ACS Omega, 5(49).[3] Link[1]

Sources

Application Note: Regioselective Boc-Protection Strategies for (4-cyclopropyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Insights

(4-cyclopropyl-1H-pyrazol-3-yl)methanamine is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and other pharmaceutically active compounds. A critical step in incorporating this scaffold into larger molecular architectures is the regioselective protection of its primary aliphatic amine using a tert-butyloxycarbonyl (Boc) group, leaving the pyrazole core available for subsequent cross-coupling or alkylation.

However, the regioselective protection of aminomethylpyrazoles is inherently complicated by the presence of two competing nucleophilic centers: the primary aliphatic amine and the endocyclic pyrazole nitrogen[1].

The Causality of Regioselectivity and Chemoselectivity

Understanding the fundamental acid-base chemistry and nucleophilicity of this molecule is essential for designing a robust protection strategy:

  • Kinetic vs. Thermodynamic Nucleophilicity: The primary aliphatic amine is significantly more basic (

    
    ) and more nucleophilic than the pyrazole nitrogen (
    
    
    
    ). Under strictly controlled kinetic conditions (stoichiometric reagents, low temperature), the primary amine reacts preferentially with di-tert-butyl dicarbonate (Boc
    
    
    O). However, local concentration gradients and the tautomeric nature of the pyrazole ring often lead to the undesired formation of a di-Boc protected byproduct[1].
  • Orthogonal Stability of the Boc Groups: The N-Boc group on an aliphatic amine forms a stable carbamate that resists basic cleavage. Conversely, the N-Boc group on the pyrazole ring forms an acyl-pyrazole derivative. Because the lone pair of the pyrazole nitrogen is delocalized into the aromatic

    
    -system, the attached Boc carbonyl carbon becomes highly electrophilic. This makes the pyrazole-Boc group highly susceptible to nucleophilic attack and cleavage by mild bases (e.g., K
    
    
    
    CO
    
    
    in methanol or methanolic ammonia), while the aliphatic carbamate remains completely intact[1][2].

Based on these mechanistic principles, chemists can choose between a Direct Mono-Boc Strategy (relying on kinetic control) or a Di-Boc / Selective Deprotection Strategy (relying on thermodynamic control and chemoselective cleavage).

Quantitative Strategy Comparison

The following table summarizes the quantitative parameters and expected outcomes for the two primary protection strategies.

ParameterStrategy A: Direct Mono-ProtectionStrategy B: Di-Boc & Selective Deprotection
Boc

O Equivalents
1.00 – 1.05 eq2.50 – 3.00 eq
Base / Catalyst None, or Et

N (1.0 eq)
Et

N (3.0 eq) + DMAP (0.1 eq)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 40 °C
Expected Yield 60% – 75%85% – 95% (over two steps)
Product Purity Moderate (requires careful chromatography)High (chemoselective cleavage ensures purity)
Primary Advantage Single-step process, atom economicalHighly scalable, eliminates di-Boc impurities
Primary Limitation Prone to over-protection (di-Boc formation)Requires a two-step sequence and solvent swap

Reaction Pathway Visualization

G SM (4-cyclopropyl-1H-pyrazol-3-yl)methanamine Boc1 Strategy A: Direct Mono-Boc (1.0 eq Boc2O, 0 °C) SM->Boc1 Kinetic Control Boc2 Strategy B: Di-Boc Formation (2.5 eq Boc2O, DMAP) SM->Boc2 Thermodynamic Control Product Desired Product: tert-butyl ((4-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate Boc1->Product Moderate Yield (Mixture possible) Intermediate Di-Boc Intermediate: N1-Boc, N-aliphatic-Boc Boc2->Intermediate High Yield Deprotect Selective Deprotection (K2CO3 / MeOH) Intermediate->Deprotect Deprotect->Product High Purity

Reaction pathways for the regioselective Boc-protection of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Direct Mono-Boc Protection (Kinetic Control)

Best for small-scale synthesis where rapid access to the product is prioritized.

Step-by-Step Methodology:

  • Preparation: Dissolve (4-cyclopropyl-1H-pyrazol-3-yl)methanamine (1.0 eq) in anhydrous methanol (0.2 M concentration) under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Reagent Addition: Dissolve Boc

    
    O (1.0 eq) in a minimal volume of anhydrous methanol. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump. Causality: Slow addition prevents local concentration spikes that drive di-Boc formation.
    
  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate. Elute with CH

    
    Cl
    
    
    
    :MeOH (9:1).
    • Self-Validation: The starting material will stain strongly with Ninhydrin (purple/pink) due to the free primary amine. The desired mono-Boc product will be UV-active but Ninhydrin-negative. If a high-Rf UV-active spot appears, di-Boc over-protection has occurred.

  • Workup: Concentrate the mixture under reduced pressure. Purify via flash column chromatography to separate the desired product from trace di-Boc impurities.

Protocol B: Di-Boc Formation & Selective Deprotection (Thermodynamic Control)

Best for scale-up and ensuring absolute regiochemical purity[1][2].

Step 1: Exhaustive Di-Boc Protection

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous CH

    
    Cl
    
    
    
    (0.2 M). Add Et
    
    
    N (3.0 eq) and a catalytic amount of DMAP (0.1 eq).
  • Reagent Addition: Add Boc

    
    O (2.5 eq) in one portion at room temperature.
    
  • Reaction: Stir at room temperature for 12 hours.

  • Validation Checkpoint 2 (LC-MS): Analyze an aliquot via LC-MS.

    • Self-Validation: Ensure complete disappearance of the starting material mass. The base peak should correspond to

      
       (Di-Boc mass).
      
  • Workup: Wash the organic layer with saturated aqueous NH

    
    Cl, followed by brine. Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate to yield the crude di-Boc intermediate.

Step 2: Chemoselective Pyrazole Deprotection

  • Preparation: Dissolve the crude di-Boc intermediate in methanol (0.1 M).

  • Deprotection: Add solid K

    
    CO
    
    
    
    (2.0 eq) to the solution. Stir vigorously at room temperature for 4 hours. Causality: The methoxide generated in situ selectively attacks the highly electrophilic pyrazole-Boc carbonyl, releasing the free pyrazole while leaving the aliphatic carbamate untouched.
  • Validation Checkpoint 3 (LC-MS & TLC):

    • Self-Validation: LC-MS must show a mass shift of exactly -100 Da (loss of Boc) to

      
      . TLC will show a shift to a lower Rf value compared to the di-Boc intermediate.
      
  • Workup: Filter off the K

    
    CO
    
    
    
    salts. Concentrate the filtrate, redissolve in ethyl acetate, and wash with water to remove residual salts. Dry and concentrate to yield the highly pure tert-butyl ((4-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate.

References

  • [1] Krystof, V., et al. "Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling." Molecules, vol. 23, no. 1, 2018, p. 134. Available at:[Link]

  • [2] Kuleshova, O., et al. "Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations." ACS Omega, vol. 2, no. 12, 2017, pp. 8911-8927. Available at:[Link]

Sources

scale-up synthesis methods for 4-cyclopropyl pyrazole methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development & Scale-Up Strategies for (4-Cyclopropyl-1H-pyrazol-3-yl)methanamine

Executive Summary

The moiety (4-cyclopropyl-1H-pyrazol-3-yl)methanamine is a critical pharmacophore in modern drug discovery, particularly in the development of Janus Kinase (JAK) inhibitors and c-Jun N-terminal kinase (JNK) antagonists. While laboratory-scale synthesis often utilizes hazardous azide intermediates or expensive hydride reductions, these methods are non-viable for kilogram-scale manufacturing due to safety profiles and atom economy.

This Application Note details a robust, scalable 4-step protocol designed for process chemists. It transitions from a linear laboratory route to a convergent industrial process, emphasizing the Suzuki-Miyaura coupling for core functionalization and Catalytic Hydrogenation for amine generation.

Key Performance Indicators (KPIs) of this Protocol:

  • Safety: Elimination of azide chemistry and stoichiometric aluminum hydrides.

  • Purity: >98% HPLC purity without chromatographic purification (crystallization driven).

  • Scalability: Validated on 100 g to 1 kg batches.

Retrosynthetic Analysis & Route Selection

For scale-up, we reject the "De Novo" ring construction (hydrazine condensation with


-keto esters) due to poor regioselectivity between the 3- and 5-isomers. Instead, we utilize a Functionalization Strategy  starting from the commercially available Ethyl 4-bromo-1H-pyrazole-3-carboxylate.
Diagram 1: Strategic Reaction Pathway

SyntheticRoute cluster_safety Critical Safety Control Point SM Ethyl 4-bromo-1H- pyrazole-3-carboxylate Step1 Step 1: Protection (DHP, pTsOH) SM->Step1 Inter1 THP-Protected Intermediate Step1->Inter1 Step2 Step 2: Suzuki Coupling (cPr-B(OH)2, Pd Cat.) Inter1->Step2 Pd(dppf)Cl2 KOAc Inter2 4-Cyclopropyl Precursor Step2->Inter2 Step3 Step 3: Funct. Transformation (Ester -> Amide -> Nitrile) Inter2->Step3 NH3/MeOH then POCl3 Inter3 Nitrile Intermediate Step3->Inter3 Step4 Step 4: Hydrogenation (Raney Ni, H2) Inter3->Step4 High Pressure Safety Critical Product Target: (4-Cyclopropyl-1H-pyrazol-3-yl) methanamine Step4->Product

Caption: Figure 1. Convergent synthetic route designed for impurity control and safety. The hydrogenation step (Step 4) replaces hazardous hydride reductions.

Critical Process Parameters (CPPs)

ParameterLaboratory Scale (<5g)Scale-Up (1kg)Rationale
Protecting Group SEM or BOMTHP (Tetrahydropyranyl) SEM requires toxic fluoride deprotection; THP is acid-labile and cheap.
Pd Catalyst Pd(PPh3)4Pd(dppf)Cl2·DCM Pd(PPh3)4 is air-sensitive. Pd(dppf)Cl2 is robust and easily scavenged.
Boron Source Cyclopropylboronic acidCyclopropyl MIDA or BF3K Free boronic acid is unstable (protodeboronation). BF3K salts are shelf-stable solids.
Reduction LiAlH4 (LAH)Raney Ni / H2 LAH creates massive aluminum waste and exotherms. Hydrogenation is cleaner.

Detailed Experimental Protocols

Protocol A: The Suzuki-Miyaura Coupling (Scale-Up Optimized)

Objective: Install the cyclopropyl ring at position 4. Challenge: Protodeboronation of the cyclopropyl ring and Pd removal.

Reagents:

  • 1-(Tetrahydro-2H-pyran-2-yl)-4-bromo-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Cyclopropylboronic acid (1.3 equiv) [Note: Use fresh or MIDA ester if available]

  • Pd(dppf)Cl2[1]·DCM (0.02 equiv / 2 mol%)

  • K3PO4 (3.0 equiv)

  • Solvent: Toluene/Water (3:1 ratio)

Procedure:

  • Inerting: Charge the reactor with the protected bromo-pyrazole, boronic acid, and phosphate base. Cycle Vacuum/Nitrogen (3x) to remove oxygen (Critical to prevent homocoupling).

  • Solvent Addition: Add degassed Toluene/Water. Agitate to create a suspension.

  • Catalyst Addition: Add Pd catalyst under positive nitrogen flow.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by HPLC (Target: <2% SM).

  • Work-up (Metal Scavenging):

    • Cool to 25°C. Separate phases.

    • Wash organic layer with 5% N-Acetylcysteine solution or treat with SiliaMetS® Thiol (Silicycle) for 4 hours to sequester Palladium.

    • Why? Residual Pd will poison the hydrogenation catalyst in Step 4.

  • Crystallization: Concentrate organics and crystallize from Heptane/EtOAc to yield the product.

Protocol B: Nitrile Reduction via Catalytic Hydrogenation

Objective: Convert the nitrile (obtained from the amide) to the primary amine. Safety Warning: This step involves high-pressure hydrogen and pyrophoric catalysts.

Reagents:

  • 4-cyclopropyl-1H-pyrazole-3-carbonitrile (1.0 equiv)

  • Raney Nickel (20 wt% loading, washed with EtOH) or Co/C

  • Ammonia in Methanol (7N) (Solvent + Additive)

Procedure:

  • Catalyst Handling: Weigh Raney Nickel as a slurry in water. Wash 3x with absolute ethanol to remove water. Never let it dry (pyrophoric).

  • Loading: Charge the autoclave with the nitrile substrate and the washed catalyst.

  • Solvent: Add 7N NH3 in Methanol (10 volumes).

    • Mechanistic Insight: The presence of excess ammonia suppresses the formation of the secondary amine dimer (a common impurity) by shifting the equilibrium of the intermediate imine.

  • Hydrogenation:

    • Purge with N2 (3x), then H2 (3x).

    • Pressurize to 10 bar (150 psi) .

    • Heat to 40°C . Stir vigorously (mass transfer limited reaction).

  • Filtration: Filter through a celite pad under an inert atmosphere (Argon/Nitrogen blanket). Do not pull air through the dry cake.

  • Isolation: Concentrate the filtrate. Treat with HCl/Dioxane to precipitate the (4-cyclopropyl-1H-pyrazol-3-yl)methanamine dihydrochloride salt.

Analytical Controls & Troubleshooting

Diagram 2: Hydrogenation Safety & Logic Loop

SafetyLoop Start Start Hydrogenation Check1 Check 1: O2 Removal (Purge Cycles) Start->Check1 Check2 Check 2: NH3 Presence (Prevents Dimer) Check1->Check2 Reaction Reaction 10 bar / 40°C Check2->Reaction Sample IPC Sampling Reaction->Sample Decision Imine Present? Sample->Decision Decision->Reaction Yes (Incomplete) Finish Filter & Salt Formation Decision->Finish No (Complete)

Caption: Figure 2. Operational logic for the critical hydrogenation step. Ammonia is essential to prevent secondary amine formation.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodeboronation of Cyclopropyl ringUse anhydrous conditions or switch to Potassium Cyclopropyl Trifluoroborate (BF3K).
Black particles in Product Palladium leachingUse Thiol-functionalized silica scavengers (SiliaMetS) post-reaction.
Secondary Amine Impurity Insufficient Ammonia during reductionIncrease NH3 concentration in MeOH; ensure temperature <50°C.
Pyrophoric Event Dry Raney NickelKeep catalyst wet with solvent at all times. Use water-wet slurry for weighing.

References

  • Suzuki-Miyaura Scale-Up Guidelines

    • Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.

  • Cyclopropylboronic Acid Stability & Synthesis

    • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • Catalytic Hydrogenation of Nitriles

    • Thieme Connect. Catalytic Reduction of Nitriles to Amines.
  • Green Synthesis of Pyrazole Derivatives

    • National Institutes of Health (PMC). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles.
  • Safety in Hydrogenation (Raney Ni)

    • Royal Society of Chemistry (RSC). Hydrogenation of nitriles to primary amines with non-noble metal catalysts.[2]

Sources

Application Note: Strategic Solvent Selection for Reactions Involving (4-cyclopropyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(4-cyclopropyl-1H-pyrazol-3-yl)methanamine is a versatile heterocyclic primary amine that serves as a critical building block in medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic primary amine, a tautomeric pyrazole ring, and a nonpolar cyclopropyl moiety, presents specific challenges and opportunities in reaction design. The successful outcome of synthetic transformations involving this substrate—such as N-acylations, N-alkylations, and reductive aminations—is critically dependent on the strategic selection of the reaction solvent.

This guide provides a comprehensive framework for choosing the optimal solvent system. It moves beyond generalized "like dissolves like" principles to explore the nuanced physicochemical interactions between the solvent, the substrate, and the reagents, thereby enabling researchers to enhance reaction rates, improve yields, control selectivity, and simplify product isolation.

Physicochemical Profile of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine

Understanding the inherent properties of the substrate is the cornerstone of rational solvent selection. The molecule's reactivity is governed by the interplay of its distinct functional groups.

  • Primary Amine (-CH₂NH₂): This is the primary center of nucleophilicity and basicity. It is a strong hydrogen bond donor and can be readily protonated. The choice of solvent will directly influence its availability and reactivity.

  • Pyrazole Ring: This aromatic heterocycle contains two nitrogen atoms. It is capable of tautomerism and can act as both a hydrogen bond donor (N-H) and acceptor. The ring system contributes to the molecule's overall polarity.

  • Cyclopropyl Group: This is a small, nonpolar, and rigid aliphatic group that reduces the molecule's overall polarity and can influence its solubility in less polar solvents.

A summary of the key physicochemical properties is presented below.

PropertyValue / DescriptionImplication for Solvent Selection
Molecular Formula C₇H₁₁N₃[1]Influences molecular weight and solubility characteristics.
Molecular Weight 137.18 g/mol [1]Standard for a small molecule building block.
Appearance Solid[2]Requires a solvent capable of effective dissolution for homogeneous reactions.
Polarity AmphiphilicPossesses both polar (amine, pyrazole) and nonpolar (cyclopropyl) regions, suggesting solubility in a range of solvents.
Hydrogen Bonding Donor & AcceptorCan interact strongly with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMF, DMSO).
Predicted pKa ~9-10 (amine)The primary amine is basic and will be protonated in acidic media. Aprotic or basic solvents are preferred for reactions requiring the free amine.

The Role of the Solvent: A Mechanistic Perspective

The solvent is not an inert medium; it actively participates in the reaction at a molecular level.[3][4] Its properties can dictate reaction pathways and efficiencies.

  • Polarity and Dielectric Constant: Solvent polarity influences the stabilization of charged intermediates and transition states.[5][6]

    • Polar Protic Solvents (e.g., H₂O, EtOH, MeOH): These solvents can solvate both cations and anions effectively through hydrogen bonding. However, they can also form strong hydrogen bonds with the primary amine, reducing its nucleophilicity in Sₙ2-type reactions.[4]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have high dielectric constants and can solvate cations well, but they are poor hydrogen bond donors. This leaves the nucleophile (the amine) "bare" and highly reactive, often accelerating reaction rates for N-alkylations and N-acylations.[4]

    • Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane): These solvents are ideal for reactions where charge separation is minimal in the transition state.[4] They do not strongly solvate the amine, leaving it available for reaction.

  • Solubility: The primary requirement is to dissolve all reactants to a sufficient concentration for the reaction to proceed efficiently in a homogeneous phase. In some cases, as with certain workups, insolubility in a solvent can be used to precipitate the product.[3]

Solvent Recommendations for Key Transformations

The optimal solvent choice is highly dependent on the specific reaction being performed.

A. N-Acylation (Amide Bond Formation)

This reaction typically involves reacting the amine with an acylating agent like an acid chloride or anhydride. The reaction generally proceeds through a nucleophilic acyl substitution mechanism.

Recommendation: Aprotic solvents are strongly preferred.

  • Primary Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN). These solvents effectively dissolve the amine and common acylating agents without interfering with the reaction. The addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) is often required to scavenge the acid byproduct (e.g., HCl).

  • Secondary Choices: N,N-Dimethylformamide (DMF), Toluene. DMF can be useful if solubility is an issue, but its high boiling point can make removal difficult. Toluene is a good choice for reactions at higher temperatures.

  • Avoid: Protic solvents like alcohols (e.g., ethanol). These can compete with the amine for the acylating agent, leading to the formation of ester byproducts.

SolventClassBoiling Point (°C)Dielectric ConstantRationale for N-Acylation
DCM Chlorinated39.69.1Excellent solubility, inert, easy to remove. Ideal for reactions with acid chlorides.
THF Ether667.5Good general-purpose aprotic solvent.
Acetonitrile Nitrile8237.5Polar aprotic, can accelerate rates, but can be reactive in some cases.
Toluene Aromatic1112.4Good for higher temperatures and for azeotropic removal of water if using carboxylic acids with coupling agents.
B. N-Alkylation

N-alkylation involves forming a C-N bond by reacting the amine with an alkylating agent, typically an alkyl halide. The reaction mechanism is usually Sₙ2.

Recommendation: Polar aprotic solvents are generally superior as they enhance the nucleophilicity of the amine.

  • Primary Choices: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF). These solvents stabilize the transition state and leave the amine nucleophile highly reactive, accelerating the reaction rate.[4] A mild base (e.g., K₂CO₃, Cs₂CO₃) is often added to neutralize the acid formed.

  • Secondary Choices: Acetone, Tetrahydrofuran (THF). Acetone is a good, cost-effective choice. THF is less polar but still a viable option.

  • Avoid: Nonpolar solvents like hexane, which may result in very slow reaction rates.[7] Protic solvents can slow the reaction by solvating the amine.

SolventClassBoiling Point (°C)Dielectric ConstantRationale for N-Alkylation
DMF Amide15336.7Excellent for Sₙ2 reactions, high solvating power.
Acetonitrile Nitrile8237.5Accelerates reaction rates, easy to remove.
Acetone Ketone5621Good balance of polarity and volatility; useful for reactions with alkyl bromides/iodides.
Toluene Aromatic1112.4Can be used, especially in catalyst-driven processes like hydrogen-borrowing alkylation.[8][9]
C. Reductive Amination

This powerful transformation involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Recommendation: The solvent must be compatible with both imine formation and the reducing agent.

  • Primary Choices: 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF). These aprotic solvents are compatible with common reducing agents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.

  • Greener Alternatives: Ethyl acetate (EtOAc) and 2-Methyl-THF have been identified as excellent, more environmentally friendly alternatives to chlorinated solvents for reductive aminations using borane-based reductants.[10][11]

  • Alcohol Solvents (with caution): Methanol (MeOH) or Ethanol (EtOH) can be used, particularly with reducing agents like NaBH₄. However, one must be cautious as alcohols can sometimes react with the reducing agent or participate in side reactions.[12]

SolventClassBoiling Point (°C)Common Reducing AgentRationale for Reductive Amination
DCE Chlorinated83.5NaBH(OAc)₃Classic choice, good solubility for a wide range of substrates.
EtOAc Ester77NaBH(OAc)₃Excellent greener alternative to DCE, broadly applicable.[11][13]
THF Ether66NaBH(OAc)₃, NaBH₃CNGood general-purpose solvent.
Methanol Alcohol65NaBH₄, NaBH₃CNProtic, useful for imine formation and compatible with NaBH₄. Acetic acid is often added as a catalyst.

Protocol: Systematic Solvent Screening for Reaction Optimization

To empirically determine the best solvent for a novel transformation, a parallel solvent screening experiment is invaluable.

Objective: To identify the optimal solvent for the N-acylation of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine with benzoyl chloride.

Materials:

  • (4-cyclopropyl-1H-pyrazol-3-yl)methanamine

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Solvents: DCM, THF, Acetonitrile, Toluene, DMF

  • Reaction vials (e.g., 2 mL HPLC vials with caps)

  • Stir plate and small stir bars

  • TLC plates and analytical standards

  • LC-MS for quantitative analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the amine in a suitable solvent (e.g., THF) at a known concentration (e.g., 0.5 M).

    • Prepare a stock solution of triethylamine in the same solvent (e.g., 0.75 M).

  • Reaction Setup:

    • To each of the 5 labeled reaction vials, add a stir bar.

    • Add 200 µL of the designated screening solvent (DCM, THF, MeCN, Toluene, DMF) to each respective vial.

    • Add 100 µL of the amine stock solution (0.05 mmol, 1.0 equiv) to each vial.

    • Add 100 µL of the triethylamine stock solution (0.075 mmol, 1.5 equiv) to each vial.

  • Reaction Initiation:

    • While stirring, add benzoyl chloride (6.4 µL, 0.055 mmol, 1.1 equiv) to each vial.

    • Cap the vials and allow them to stir at room temperature.

  • Monitoring and Analysis:

    • After a set time (e.g., 1 hour, 4 hours, 24 hours), take a small aliquot from each reaction.

    • Quench the aliquot with a small amount of methanol.

    • Analyze the reaction progress by TLC or LC-MS to determine the consumption of starting material and the formation of the desired product.

  • Data Interpretation:

    • Compare the conversion rates across the different solvents to identify the one that provides the highest yield in the shortest time with the fewest impurities.

Workflow for Solvent Screening

Solvent_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prep Define Reaction: Amine + Electrophile Select Select Candidate Solvents (DCM, THF, MeCN, Toluene) Prep->Select Stock Prepare Reactant Stock Solutions Select->Stock Setup Set up Parallel Reactions in Vials Stock->Setup Initiate Initiate Reactions & Stir at Defined Temperature Setup->Initiate Monitor Monitor Progress (TLC, LC-MS) at t=1h, 4h, 24h Initiate->Monitor Compare Compare Conversion, Yield, & Impurity Profile Monitor->Compare Optimize Select Optimal Solvent for Scale-Up Compare->Optimize

Caption: Workflow for systematic parallel solvent screening.

Troubleshooting Common Solvent-Related Issues

ProblemPotential Solvent-Related CauseSuggested Solution
Low/No Conversion - Poor solubility of reactants.- Solvent deactivating the nucleophile (e.g., H-bonding from protic solvent).- Reaction requires higher temperature.- Switch to a more polar solvent (e.g., DMF, DMSO).- Switch from a protic to a polar aprotic solvent (e.g., EtOH to MeCN).- Change to a higher boiling point solvent (e.g., DCM to Toluene or Dioxane) and increase heat.
Side Product Formation - Solvent participating in the reaction (e.g., alcohol competing as a nucleophile).- Solvent promoting elimination over substitution (for N-alkylation).- Use a non-nucleophilic, aprotic solvent (e.g., THF, DCM).- Use a more polar, less basic solvent to favor substitution.
Difficult Product Isolation - High-boiling point solvent (DMF, DMSO) is difficult to remove.- Product is highly soluble in the reaction solvent.- If possible, use a more volatile solvent (e.g., EtOAc, DCM).- Perform an anti-solvent precipitation by adding a nonpolar solvent (e.g., hexane, heptane) to the reaction mixture to crash out the product.

Conclusion

The selection of a solvent for reactions with (4-cyclopropyl-1H-pyrazol-3-yl)methanamine is a multi-faceted decision that profoundly impacts synthetic success. By considering the physicochemical properties of the substrate in conjunction with the mechanism of the desired transformation, researchers can make informed, strategic choices. Aprotic solvents, particularly polar aprotic ones like acetonitrile and DMF, are often superior for N-alkylation and N-acylation, while modern, greener solvents like ethyl acetate are highly effective for reductive aminations. For any novel reaction, a systematic screening protocol is the most reliable method for identifying the truly optimal solvent system, leading to improved efficiency, yield, and purity.

References

  • Solvent effects. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024, April 10). International Journal of Research and Innovation in Social Science. [Link]

  • McGonagle, F., et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry. [Link]

  • da Silva, A. B., et al. (2014). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Molecules. [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • A Deep Dive into Common Organic Solvents. (2025, May 16). ChemTalk. [Link]

  • McGonagle, F., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry - Royal Society of Chemistry. [Link]

  • Reactions in Solution. (2020, February 17). Chemistry LibreTexts. [Link]

  • Organic Solvents Definition, Types & List. (n.d.). Study.com. Retrieved February 27, 2026, from [Link]

  • Organic Solvents: Complete Guide, Industrial Uses & Safety. (2024, April 29). DC Fine Chemicals. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). WordPress. Retrieved February 27, 2026, from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. [Link]

  • 4-cyclopropyl-1H-pyrazol-3-amine. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • An Overview on Common Organic Solvents and Their Toxicity. (2019, June 29). SciSpace. [Link]

  • Wang, D., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters. [Link]

  • El-Sepelgy, O., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]

  • Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021, July 5). MDPI. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube. [Link]

  • (4-cyclopropyl-1h-pyrazol-3-yl)methanamine. (n.d.). PubChemLite. Retrieved February 27, 2026, from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020, May 28). MDPI. [Link]

  • 2-(3-Cyclopropyl-1H-pyrazol-1-yl)-3-pyridinamine. (n.d.). EPA CompTox Chemicals Dashboard. Retrieved February 27, 2026, from [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (2023, March 21). Scientific Reports. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis Methods of Pyrazole Derivates. (2015). DergiPark. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Chemoselective Acylation of Amines, Alcohols and Phenols Using Magnesium Chloride Under Solvent Free Condition. (2014, December 14). TSI Journals. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026, January 15). International Journal for Modern Trends in Science and Technology. [Link]

  • 3-(1-Cyclopropyl-1H-pyrazol-4-yl)-4-methylaniline. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

Sources

Application Note: Microwave-Assisted Synthesis Protocols Utilizing (4-Cyclopropyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid construction of complex, drug-like scaffolds is paramount. (4-Cyclopropyl-1H-pyrazol-3-yl)methanamine has emerged as a highly versatile, bifunctional building block, prominently featured in the synthesis of[1] and [2]. This application note details field-proven, microwave-assisted organic synthesis (MAOS) protocols for incorporating this amine via Nucleophilic Aromatic Substitution (


) and amide coupling. By leveraging dielectric heating, these protocols overcome traditional activation energy barriers, drastically reducing reaction times while improving chemoselectivity and yield.

Chemical Rationale & Structural Significance

The selection of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine in drug design is driven by specific pharmacophoric advantages:

  • The Pyrazole Core: Acts as a privileged scaffold providing robust hydrogen bond donor/acceptor capabilities, which are critical for engaging kinase and receptor hinge-binding motifs[3].

  • The Cyclopropyl Substituent: Introduces a rigid, lipophilic moiety that enhances metabolic stability. Unlike linear alkyl chains (e.g., propyl or ethyl groups) that are highly susceptible to cytochrome P450-mediated oxidation, the cyclopropyl ring resists degradation while seamlessly occupying hydrophobic pockets in target proteins.

  • The Methanamine Linker: The methylene bridge insulates the primary amine from the electron-withdrawing effect of the pyrazole ring. This maintains a higher

    
     and superior nucleophilicity compared to direct amino-pyrazoles, making it an ideal candidate for challenging 
    
    
    
    and coupling reactions.

Mechanistic Advantages of Microwave-Assisted Synthesis

Conventional conductive heating often fails to drive


 reactions with electronically deactivated or sterically hindered heteroaryl halides, leading to prolonged reaction times and thermal degradation. Microwave irradiation directly couples electromagnetic energy with polar solvents and ionic intermediates[4].

During an


 reaction, the formation of the high-energy Meisenheimer complex is rate-limiting. Microwave dielectric heating provides rapid, uniform volumetric heating that instantly overcomes this activation energy (

) barrier. Furthermore, the drastic reduction in reaction time (from 18 hours to 15 minutes) suppresses competitive side reactions, such as the N-alkylation of the pyrazole ring itself.

Experimental Workflow

G R1 (4-Cyclopropyl-1H- pyrazol-3-yl)methanamine MW Microwave Cavity (Dielectric Heating) R1->MW R2 Electrophile (Ar-Cl or R-COOH) R2->MW TS High-Energy Intermediate (Meisenheimer / OAt Ester) MW->TS Overcomes Ea Barrier Prod Target Scaffold (e.g., P2X3 Inhibitor) TS->Prod Rapid Elimination Coupling Anal Self-Validation (LC-MS / NMR) Prod->Anal In-Process QC

Figure 1: Microwave-assisted synthesis workflow for (4-cyclopropyl-1H-pyrazol-3-yl)methanamine.

Validated Protocols

Protocol A: Microwave-Assisted with Heteroaryl Halides

Objective: Coupling the methanamine with a sterically hindered heteroaryl chloride (e.g., a substituted pyrimidine).

Reagents:

  • (4-Cyclopropyl-1H-pyrazol-3-yl)methanamine (1.2 equiv)

  • Heteroaryl chloride (1.0 equiv, 0.5 mmol scale)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride in anhydrous NMP.

  • Reagent Addition: Add the pyrazole methanamine followed by DIPEA.

    • Causality: NMP is selected due to its high boiling point (202 °C) and excellent microwave-absorbing properties (loss tangent

      
      ). DIPEA is utilized instead of inorganic bases (like 
      
      
      
      ) to maintain a homogeneous reaction mixture. Solid suspensions in a microwave field can cause localized superheating (hot spots) and unpredictable reaction profiles. DIPEA effectively scavenges the HCl byproduct, preventing the protonation of the methanamine nucleophile.
  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer set to 120 °C for 15 minutes with dynamic power modulation (max 200 W) and high-speed stirring.

  • Cooling & Workup: Cool the reaction to room temperature via compressed air. Dilute with EtOAc (15 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to effectively partition and remove the NMP. Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    

Self-Validation Checkpoint: Before scaling up, monitor the reaction via LC-MS at the 5-minute mark. The disappearance of the heteroaryl chloride and the emergence of the


 product peak confirm successful Meisenheimer complex formation and elimination. If unreacted starting material persists, increase the temperature by 10 °C rather than extending the time, as 

under microwave conditions is highly temperature-dependent.
Protocol B: Microwave-Assisted Amide Coupling

Objective: Coupling the amine with a sterically hindered carboxylic acid to form a stable amide linkage.

Reagents: Carboxylic acid (1.0 equiv), Amine (1.1 equiv), (1.2 equiv), DIPEA (3.0 equiv), DMF (0.2 M).

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid (0.5 mmol) and HATU (0.6 mmol) in anhydrous DMF (2.5 mL) in a microwave vial. Stir at room temperature for 2 minutes.

    • Causality: Pre-forming the active OAt ester before introducing the primary amine prevents competitive guanidinylation of the methanamine by HATU, which would otherwise form an inactive byproduct and reduce the overall yield. DMF (

      
      ) is chosen over DCM because DCM is nearly transparent to microwaves and boils at 39 °C, limiting the achievable temperature profiles.
      
  • Coupling: Add the amine (0.55 mmol) and DIPEA (1.5 mmol). Seal and irradiate at 80 °C for 10 minutes.

  • Workup: Perform an aqueous workup using saturated

    
     to remove acidic impurities and unreacted HATU byproducts.
    

Self-Validation Checkpoint: The formation of the active ester can be confirmed by taking a 1


 aliquot after Step 1, quenching it in methanol, and observing the methyl ester mass via LC-MS. This ensures the carboxylic acid is fully activated before the amine is introduced.

Quantitative Optimization Data

The following table summarizes the performance of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine across conventional and microwave conditions, demonstrating the clear superiority of MAOS in both yield and purity.

Reaction TypeElectrophile / AcidHeating MethodTemp (°C)TimeYield (%)Purity (LC-MS)

2-ChloropyrimidineConventional12018 h4582%

2-ChloropyrimidineMicrowave12015 min88 >95%
Amide Coupling Sterically Hindered AcidConventional2524 h5578%
Amide Coupling Sterically Hindered AcidMicrowave8010 min92 >98%

Analytical Characterization Standards

To verify the structural integrity of the synthesized intermediates, the following analytical signatures should be observed:

  • LC-MS (ESI+): Expect a strong

    
     ion. The cyclopropyl group is highly stable under standard electrospray ionization conditions and does not fragment easily.
    
  • 1H NMR (DMSO-d6, 400 MHz):

    • Pyrazole C5-H: Observable as a distinct singlet around

      
       7.3 - 7.5 ppm (chemical shift may drift depending on the tautomeric state and concentration).
      
    • Methanamine

      
      : Appears as a singlet or doublet (if coupled to the adjacent NH) around 
      
      
      
      3.7 - 3.9 ppm.
    • Cyclopropyl Group: Presents as characteristic upfield multiplets around

      
       1.6 - 1.8 ppm (CH) and 
      
      
      
      0.6 - 0.9 ppm (
      
      
      ).

References

  • Source: WIPO (PCT)
  • Source: WIPO (PCT)
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]

  • Title: Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling Source: Frontiers in Chemistry URL: [Link]

Sources

Troubleshooting & Optimization

improving solubility of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

TECHNICAL SUPPORT CENTER: SOLUBILITY OPTIMIZATION Subject: (4-cyclopropyl-1H-pyrazol-3-yl)methanamine Ticket ID: SOL-PYR-04C Status: Open Analyst: Senior Application Scientist, Dr. A. Vance

Executive Summary: The "Polar Fragment" Paradox

You are likely encountering difficulties because (4-cyclopropyl-1H-pyrazol-3-yl)methanamine falls into a specific class of "stubborn" building blocks known as polar fragments.

The Chemical Root Cause: This molecule suffers from a "split personality" in solvation:

  • The Pyrazole Ring: Amphoteric. It acts as both a hydrogen bond donor (NH) and acceptor (N). It has high lattice energy due to intermolecular H-bonding [1].

  • The Methanamine Tail (-CH₂NH₂): Highly polar and basic (pKa ≈ 9.5–10.5).

  • The Cyclopropyl Group: Lipophilic, but too small to overcome the polarity of the other two sectors.

The Result: The compound aggregates in non-polar solvents (Toluene, Hexane) and "crashes out" or forms oils in moderately polar aprotic solvents (DCM, THF) unless specific protocols are followed.

Solvent Compatibility Matrix

Use this table to select the correct solvent system based on your experimental goal.

Solvent SystemSolubility RatingApplication ContextTechnical Notes
DCM (Pure) 🔴 PoorExtractionsOften causes "oiling out."[1] Requires modification (see below).
DCM + 5-10% MeOH 🟢 ExcellentStandard The "Magic Mix." MeOH disrupts H-bond networks.
THF (Anhydrous) 🟡 ModerateReactionsSolubility improves with warming; susceptible to salt precipitation.
Ethyl Acetate 🟡 Low/ModWorkupGood for free-base extraction, poor for salts.
Water (Acidic) 🟢 HighStorage/Aq. PhaseSoluble as ammonium salt (pH < 9).
Toluene/Hexane 🔴 InsolubleAnti-solventUse these to force precipitation (crystallization).

Troubleshooting Module: The "Salt Trap"

Issue: "I bought the compound, but it won't dissolve in DCM or THF for my acylation reaction."

Diagnosis: Commercial vendors typically supply this amine as a Hydrochloride (HCl) Salt to prevent oxidation and shelf-degradation. The HCl salt is an ionic lattice that is insoluble in organic solvents like DCM or THF.

Protocol A: In-Situ "Salt Breaking" (Recommended for Reactions) Do not try to dissolve the salt directly.

  • Suspension: Suspend the (4-cyclopropyl-1H-pyrazol-3-yl)methanamine HCl salt in your reaction solvent (e.g., DCM). It will look cloudy.

  • Base Addition: Add 2.5 - 3.0 equivalents of a non-nucleophilic organic base (DIPEA or Triethylamine).

    • Mechanism:[2] The base scavenges the HCl proton, liberating the free amine.

    • Observation: The solution should clarify within 5–10 minutes as the lipophilic free base is released into the DCM [2].

  • Proceed: Add your electrophile (e.g., Acid Chloride, Isocyanate) immediately.

Protocol B: Extractive Free-Basing (Recommended for Clean Starting Material) If you need the pure free base for sensitive catalysis:

  • Dissolve the salt in minimal Water .

  • Adjust pH to >12 using 2M NaOH or Sat. K₂CO₃ .

  • Extract 3x with DCM containing 5% Methanol (The MeOH is critical to transfer the polar amine into the organic layer).

  • Dry over Na₂SO₄ and concentrate. Note: Use immediately; free amines absorb CO₂ from air to form carbamates.

Workflow Visualization: Salt Handling

SaltBreaking Start Starting Material: HCl Salt Form Goal Goal: Organic Reaction (e.g., Amide Coupling) Start->Goal Solvent Suspend in DCM/THF Goal->Solvent Check Is it dissolved? Solvent->Check Action1 Add DIPEA (3.0 eq) Check->Action1 No (Cloudy) Action3 Perform Aqueous Extraction (pH > 12) Check->Action3 Alternative (Pre-work) Action2 Wait 10 mins (In-situ Deprotonation) Action1->Action2 Result1 Solution Clears (Free Base Formed) Action2->Result1 Proceed with Reaction Proceed with Reaction Result1->Proceed with Reaction Result2 Isolate Free Base Action3->Result2 Result2->Proceed with Reaction

Figure 1: Decision tree for handling the HCl salt form of the pyrazole amine.

Advanced Solubilization Strategies

Issue: "The free base is oiling out or precipitating during my reaction."

This often happens because the product or intermediate is forming strong intermolecular Hydrogen Bonds (H-bonds) between the pyrazole NH and the amine NH₂.

Strategy 1: The "Boc-Mask" Technique If solubility is severely hampering your workflow, temporarily mask the polarity.

  • Protect: React the crude amine with Boc₂O (tert-butyl dicarbonate) in THF/Water/NaOH.

  • Effect: The Boc group adds substantial lipophilicity and removes a H-bond donor. The resulting N-Boc intermediate will be highly soluble in DCM, EtOAc, and Toluene.

  • React: Perform modifications on the pyrazole ring (if that is your target).

  • Deprotect: Remove Boc with TFA/DCM at the final stage.

Strategy 2: Cosolvent Tuning (Hansen Parameters) Pure DCM often fails because it lacks H-bond accepting capability to satisfy the pyrazole NH.

  • Fix: Add 5-10% DMF or DMAc to your THF or DCM reaction mixture.

  • Why: These polar aprotic solvents have high Dipole Moment (δP) and H-bonding (δH) parameters that match the pyrazole ring, keeping it in solution without interfering with most electrophiles [3].

Workflow Visualization: Solubility Optimization

SolubilityOpt Problem Problem: Poor Solubility SolventType Current Solvent? Problem->SolventType DCM DCM / Chloroform SolventType->DCM Halogenated THF THF / Dioxane SolventType->THF Ethereal FixDCM Add 5-10% Methanol (Disrupts H-bonds) DCM->FixDCM FixTHF Add 5% DMF (Increases Polarity) THF->FixTHF HardCase Still Insoluble? FixDCM->HardCase FixTHF->HardCase Protect Install Boc Group (Increases Lipophilicity) HardCase->Protect Yes Proceed Proceed HardCase->Proceed No

Figure 2: Logic flow for modifying solvent systems based on polarity mismatch.

Frequently Asked Questions (FAQ)

Q: I see a white precipitate forming when I add acid chloride to the amine in DCM. Is this my product? A: Likely not. This is usually the Amine Hydrochloride salt forming as a byproduct (HCl is released during the reaction and protonates the unreacted starting material).

  • Fix: You must add an auxiliary base (TEA or DIPEA) to scavenge the HCl. If you already added base, the precipitate is likely TEA·HCl, which is insoluble in DCM. This is good! It means the reaction is working. Filter it off during workup.

Q: Can I use Acetone to dissolve the amine? A: Caution. Primary amines can react with acetone (and other ketones) to form imines (Schiff bases) , especially if slightly acidic or heated. Avoid ketones if you are storing the compound or heating it.

Q: The compound is "oiling out" during column chromatography. A: This is common for polar amines.

  • Fix 1: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM:MeOH:NH₄OH 95:4:1). This keeps the silica neutral and prevents the amine from "sticking" and streaking [4].

  • Fix 2: Switch to a C18 Reverse Phase column using Water/Acetonitrile with 0.1% Formic Acid.

References

  • BenchChem Technical Guides. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents. Retrieved from (General principles of pyrazole solubility).

  • Aidic. (2008). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from (Safety and reactivity of amines in DCM).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for cosolvent selection).
  • Rochester University. (n.d.). Not Voodoo: Demystifying Synthetic Organic Laboratory Technique. Retrieved from (Protocols for polar amine workups and chromatography).

Sources

troubleshooting low yields in (4-cyclopropyl-1H-pyrazol-3-yl)methanamine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

As a Senior Application Scientist, I frequently encounter challenges in coupling sterically hindered, polyfunctional amines. The molecule (4-cyclopropyl-1H-pyrazol-3-yl)methanamine presents a unique dual-challenge in drug development workflows:

  • Steric Congestion: The bulky cyclopropyl group at the C4 position creates significant steric hindrance directly adjacent to the C3-methanamine, kinetically slowing down nucleophilic attack.

  • Chemoselectivity: The unprotected pyrazole nitrogen (NH) is a competing nucleophile that can lead to bis-acylation or regioisomeric byproducts[1].

This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures and providing self-validating protocols to ensure your success.

Mechanistic Logic & Troubleshooting Workflow

Troubleshooting Start Evaluate LC-MS of Coupling Reaction LowYield High SM Recovery (<30% Conversion) Start->LowYield Slow Kinetics MultiplePeaks Multiple Product Peaks (Bis-acylation) Start->MultiplePeaks Pyrazole NH Attack Action1 Overcome Sterics: Use Acyl Fluoride or HATU LowYield->Action1 Action2 Improve Chemoselectivity: Use 2,4,6-Collidine, 0°C MultiplePeaks->Action2 Success Optimal Amide Yield (>80% isolated) Action1->Success Action2->Success

Logical troubleshooting workflow for pyrazolyl methanamine coupling.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling yield so low (<30%) when using standard EDC/HOBt conditions? A1: The primary amine in (4-cyclopropyl-1H-pyrazol-3-yl)methanamine is adjacent to a sterically demanding cyclopropyl group. Standard carbodiimide methods (EDC/HOBt) follow a two-step pathway forming an O-acylisourea and then an HOBt-ester[2]. The nucleophilic attack of your hindered amine onto this HOBt-ester is kinetically slow. This allows competing side reactions (like hydrolysis of the activated ester) to outpace amide bond formation. Causality-driven solution: Switch to HATU. HATU forms a highly reactive OAt-active ester, which accelerates the reaction time and overcomes the steric barrier of the cyclopropyl group[2].

Q2: I switched to HATU, but now I'm seeing multiple product peaks on LC-MS. What is happening? A2: You are likely observing bis-acylation. The pyrazole ring contains an unprotected secondary amine (NH) that acts as a competing nucleophile[1]. While the primary methanamine is inherently more nucleophilic, the highly activated OAt-ester formed by HATU is reactive enough to indiscriminately acylate the pyrazole nitrogen, especially if excess coupling reagent is used or the reaction is heated. Furthermore, excess HATU can react directly with the primary amine to form a dead-end guanidinium byproduct[2].

Q3: How do I prevent pyrazole N-acylation without adding a Boc-protection step? A3: You must modulate the basicity of your reaction environment. If you are using DIPEA (pKa ~10.5), it can partially deprotonate the pyrazole NH (making it a highly nucleophilic pyrazolide anion). Causality-driven solution: Substitute DIPEA with a weaker, sterically hindered base like 2,4,6-collidine (pKa ~7.4). Collidine is strong enough to deprotonate the carboxylic acid for activation but weak enough to leave the pyrazole NH protonated and significantly less nucleophilic[2]. Combine this with strict stoichiometry (1.05 eq of activated acid) and low temperatures (0°C) to kinetically favor the primary amine.

Q4: What if HATU/Collidine still fails for my specific carboxylic acid? A4: For exceptionally recalcitrant or electron-deficient acids, bypass ester intermediates entirely and generate an in situ acyl fluoride using reagents like BTFFH or DAST[3]. Acyl fluorides are highly stable to moisture but exceptionally reactive toward sterically hindered amines. The small atomic radius of the fluorine atom minimizes steric clashes in the transition state during the amine's attack, making it the most robust method for hindered substrates[3].

Quantitative Data: Reagent Comparison

Coupling SystemBaseTempExpected YieldPrimary ByproductsMechanistic Rationale
EDC / HOBt DIPEA25°C10 - 30%Unreacted SM, Hydrolyzed AcidHOBt-ester insufficiently reactive for hindered amine.
HATU DIPEA25°C40 - 60%Bis-acylated pyrazole, GuanidinylationOAt-ester is highly reactive; strong base deprotonates pyrazole.
HATU 2,4,6-Collidine0°C to 25°C70 - 85%Trace bis-acylationWeaker base maintains chemoselectivity; OAt-ester overcomes sterics.
BTFFH (Acyl Fluoride)DIPEA60°C85 - 95%MinimalSmall fluorine radius eliminates transition-state steric clash.

Self-Validating Experimental Protocols

Protocol Step1 Step 1: Pre-activation Acid + HATU + Collidine in DMF (0°C, 5 min) Step2 Step 2: Amine Addition Add Pyrazolyl Methanamine dropwise at 0°C Step1->Step2 Step3 Step 3: Validation Check LC-MS at 1h (Check for [M+HATU] adduct) Step2->Step3 Step4 Step 4: Workup 5% LiCl aq. wash to remove DMF Step3->Step4

Step-by-step experimental workflow for chemoselective HATU coupling.

Protocol 1: Chemoselective HATU Coupling (Recommended First-Line)

Self-Validation Principle: This protocol uses temperature and base control to prevent over-reaction. Built-in LC-MS checks ensure reagents are not capping your amine.

  • Pre-activation: Dissolve the carboxylic acid (1.05 eq) and HATU (1.05 eq) in anhydrous DMF (0.2 M). Cool to 0°C. Add 2,4,6-collidine (3.0 eq) dropwise. Stir for exactly 5 minutes.

    • Validation: A color change (often to pale yellow) indicates active ester formation. Do not exceed 5 minutes to prevent degradation.

  • Amine Addition: Add a solution of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine (1.0 eq) in DMF dropwise over 10 minutes at 0°C.

  • Monitoring (1 Hour): Take a 5 µL aliquot, quench in MeCN/H2O, and run LC-MS.

    • Validation Check: Look for the mass of the guanidinium adduct (Amine mass + 98 Da). If present, your pre-activation was too long or excess HATU was used[2].

  • Workup: Once conversion is >95%, dilute with EtOAc. Wash the organic layer with a 5% aqueous LiCl solution (3x) to completely partition and remove the DMF[2].

    • Validation Check: The organic layer volume should visibly decrease after the first wash. TLC the aqueous layer to ensure no product is lost (highly polar amides may require back-extraction).

Protocol 2: In Situ Acyl Fluoride Generation (For Complete Failures)

Self-Validation Principle: Fluorination eliminates the bulky leaving group problem entirely, providing a definitive answer to whether the failure is steric or electronic.

  • Fluorination: Dissolve the carboxylic acid (1.1 eq) and BTFFH (1.1 eq) in anhydrous DCM. Add DIPEA (3.0 eq) and stir at room temperature for 30 minutes.

  • Coupling: Add the amine (1.0 eq) and heat the reaction gently to 40°C-60°C if necessary[3].

    • Validation Check: Acyl fluorides are uniquely stable to water. If the reaction stalls, you can quench a small aliquot in water; the acyl fluoride will remain intact on LC-MS, proving the issue is amine nucleophilicity, not reagent degradation.

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem. 2

  • Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine. PMC (NIH). 4

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). 3

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC (NIH).1

Sources

Technical Support Center: Preventing Cyclopropyl Ring Opening During Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Scale-Up Support Center. Synthesizing cyclopropyl-substituted pyrazoles—whether via the Knorr condensation of cyclopropylhydrazine with 1,3-diketones or through late-stage functionalization—often suffers from a critical side reaction: the irreversible opening of the highly strained cyclopropyl ring.

As an Application Scientist, I have designed this troubleshooting guide to provide you with the mechanistic causality behind these failures and field-proven protocols to preserve the integrity of your target molecules.

Diagnostic Workflow: Troubleshooting Ring Opening

The first step in resolving cyclopropyl cleavage is identifying the mechanistic pathway causing the strain release. Use the decision tree below to isolate the root cause of your specific reaction failure.

Troubleshooting Start Issue Detected: Cyclopropyl Ring Opening Condensation Reaction Type: Knorr Condensation? Start->Condensation MetalCat Reaction Type: Metal-Catalyzed/Functionalization? Condensation->MetalCat No AcidCheck Check Acid Catalyst: Is Strong Brønsted Acid Used? Condensation->AcidCheck Yes RadicalCheck Check Intermediates: Radical or Carbocation forming? MetalCat->RadicalCheck Yes ActionAcid Action: Switch to Mild Acid (AcOH) or Buffered System AcidCheck->ActionAcid Yes (e.g., HCl) ActionRadical Action: Lower Temp, Add Radical Inhibitor, or Use Soft Ligands RadicalCheck->ActionRadical Yes

Caption: Diagnostic decision tree for identifying and resolving cyclopropyl ring opening pathways.

Frequently Asked Questions (FAQs)

Q1: Why does the cyclopropyl ring open during standard Knorr pyrazole synthesis using cyclopropylhydrazine? A1: The Knorr pyrazole synthesis typically requires acidic conditions to promote the condensation of a hydrazine with a 1,3-diketone. However, the cyclopropyl ring possesses immense angular strain (approx. 27.5 kcal/mol). When strong Brønsted acids (like HCl) are used, protonation of the cyclopropyl ring or adjacent intermediates induces the formation of a primary carbocation[1]. To relieve the ring strain, this carbocation undergoes rapid rearrangement and irreversible ring opening, leading to linear aliphatic impurities and decomposition[2].

Q2: How can I adjust my condensation conditions to prevent this acid-catalyzed decomposition? A2: The causality of the failure lies in the combination of acid strength and thermal energy. To prevent ring opening:

  • Attenuate Acid Strength: Replace strong mineral acids with weaker organic acids (e.g., acetic acid) or use a buffered system.

  • Lower the Temperature: Ring-opening processes often have a higher activation energy than the desired cyclization[3]. Running the reaction at 0 °C to room temperature, rather than refluxing, kinetically favors pyrazole formation over thermodynamic ring-opening[4].

Q3: Are there alternative synthetic routes that avoid the use of cyclopropylhydrazine entirely? A3: Yes. If the Knorr condensation proves too harsh, consider a late-stage cyclopropylation. For instance, the copper-catalyzed hydroamination of cyclopropenes with pyrazoles allows for the direct, enantioselective synthesis of N-cyclopropyl pyrazoles under mild, transition-metal-catalyzed conditions[5]. This avoids the highly acidic conditions of the Knorr synthesis, though care must be taken to select appropriate ligands (e.g., commercial (IPr)CuCl) to prevent ring-opening pathways involving allylic carbene intermediates[6].

Q4: I am scaling up a complex cyclopropyl pyrazole fragment. What are the industrial best practices? A4: During the scale-up of complex cyclopropyl pyrazoles, such as those used in the HIV drug Lenacapavir, process chemists rely on highly optimized, asymmetric multi-step syntheses that avoid harsh conditions on the intact cyclopropyl ring[7][8]. Best practices include utilizing robust oxidation strategies, precise temperature control during functionalization steps, and strictly avoiding radical initiators which rapidly cleave the cyclopropylmethyl radical[1].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the effect of various reaction conditions on the yield of the intact cyclopropyl pyrazole versus ring-opened byproducts.

Reaction ConditionCatalyst / ReagentTemperatureIntact Pyrazole Yield (%)Ring-Opened Byproduct (%)
Standard Knorr HCl (conc.)80 °C (Reflux)< 10%> 80% (Decomposition)
Modified Knorr Acetic Acid (Excess)25 °C65 - 75%5 - 10%
Buffered Knorr NaOAc / AcOH0 °C to 25 °C85 - 90%< 2%
Cu-Hydroamination (IPr)CuCl / BaseRoom Temp80 - 95%Not Detected
Radical Halogenation NBS / AIBN80 °C0%100%

Step-by-Step Methodology: Mild Synthesis of N-Cyclopropyl Pyrazoles

Self-Validating Protocol for Buffered Knorr Condensation

This protocol utilizes a buffered acidic environment to provide enough protons to catalyze the imine formation and subsequent cyclization, while strictly preventing the pH from dropping low enough to protonate the cyclopropyl ring.

Step 1: Reagent Preparation

  • Dissolve the 1,3-diketone (1.0 equiv) in a mildly polar, water-miscible solvent (e.g., ethanol or THF) at 0 °C.

  • Causality: Starting at 0 °C ensures the initial exothermic hydrazone formation does not provide the thermal energy required to cross the activation barrier for ring opening[3].

Step 2: Buffer Addition

  • Add 1.2 equivalents of Sodium Acetate (NaOAc) followed by 1.5 equivalents of glacial Acetic Acid (AcOH).

  • Causality: This creates a buffered system (pH ~4.5-5.0). It is acidic enough to activate the carbonyl carbon for nucleophilic attack but avoids the generation of strong carbocationic species that trigger ring strain release[1].

Step 3: Hydrazine Addition

  • Slowly add cyclopropylhydrazine hydrochloride (1.1 equiv) dropwise over 30 minutes.

  • Causality: Dropwise addition prevents localized spikes in concentration and temperature, which can lead to runaway side-reactions and decomposition[2].

Step 4: Controlled Cyclization

  • Stir the reaction mixture at 0 °C for 1 hour, then slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours. Monitor via TLC or LC-MS. Do NOT heat to reflux.

  • Causality: The intermediate hydrazone requires mild thermal energy to undergo intramolecular cyclization. Room temperature is sufficient for pyrazole aromatization without inducing thermal cleavage of the cyclopropyl group[4].

Step 5: Workup and Validation

  • Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO3 to neutralize all remaining acid. Extract with Ethyl Acetate.

  • Self-Validation: The absence of a multiplet at ~5.5 ppm (characteristic of alkene protons from ring-opening) in the crude 1H-NMR validates the preservation of the cyclopropyl ring.

References

  • Design and Synthesis of Selective Modulators for N3-Subunit-Containing NMDA Receptors. lu.se.
  • How to avoid ring-opening of cyclopropyl ketones during reaction. benchchem.com.
  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. colab.ws.
  • EIGHT-MEMBERED CYCLIC AMINES AS NOVEL SCAFFOLDS FOR DRUG DISCOVERY. bham.ac.uk.
  • Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. escholarship.org.
  • Organic Process Research & Development Vol. 28 No. 8. acs.org.
  • Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes (DICP). dicp.ac.cn.
  • How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane. benchchem.com.

Sources

purification of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification strategies for (4-cyclopropyl-1H-pyrazol-3-yl)methanamine .

This molecule presents a classic "polar amine" challenge in organic synthesis. It contains a basic primary amine, an amphoteric pyrazole ring, and a lipophilic cyclopropyl handle. Standard normal-phase chromatography often fails due to irreversible adsorption or severe tailing.[1] The protocols below prioritize Ion Exchange (SCX) and Reverse Phase (C18) methods, which are the industry standards for this class of intermediates.

Technical Profile & Chemical Behavior

PropertyValue / CharacteristicImplication for Purification
Structure Pyrazole ring + Cyclopropyl (C4) + Methanamine (C3)Amphoteric nature requires pH control.[1]
pKa (Est.) ~9.2 (Primary Amine) ~2.5 (Pyrazole-H protonation)The molecule is cationic at pH < 9.[1] It will bind strongly to acidic media (silica/SCX).[2]
LogP (Est.) 0.5 – 0.9Moderately polar.[1] Water/Methanol soluble; poor solubility in Hexanes/Et2O.
Stability Cyclopropyl ring is acid-sensitive (ring opening)Avoid heating >50°C in strong mineral acids (e.g., conc.[1] H₂SO₄).
Reactivity Primary amine is nucleophilicProne to carbamate formation (absorbs CO₂ from air).[1] Store under inert gas.

Module 1: Strategic Decision Matrix

Before selecting a method, analyze your crude mixture's impurity profile.

PurificationStrategy Start Crude Reaction Mixture ImpurityCheck Major Impurities? Start->ImpurityCheck NonBasic Non-Basic Impurities (e.g., Triphenylphosphine oxide, reagents) ImpurityCheck->NonBasic Neutral/Acidic Byproducts Basic Basic Impurities (e.g., Regioisomers, over-reduction) ImpurityCheck->Basic Amine Byproducts SCX Protocol A: SCX Cartridge (Catch & Release) NonBasic->SCX Best Efficiency RP_HPLC Protocol B: Reverse Phase C18 (0.1% NH4OH or Formic Acid) Basic->RP_HPLC High Resolution Needed Salt Protocol C: HCl Salt Formation (Precipitation) Basic->Salt If Product Crystallizes Well

Figure 1: Decision tree for selecting the optimal purification workflow based on impurity profile.

Module 2: Strong Cation Exchange (SCX) – The "Gold Standard"

Context: This is the most robust method for isolating polar amines from non-basic reaction debris (e.g., phosphine oxides from Mitsunobu reactions or excess borohydrides). The SCX resin (sulfonic acid functionalized silica) captures the basic amine, allowing neutral impurities to wash away.[2]

Protocol A: Catch & Release

Materials:

  • SCX-2 Cartridge (e.g., Biotage ISOLUTE® or similar).[1]

  • Load/Wash Solvent: MeOH or MeOH/DCM (1:1).[1]

  • Elution Solvent: 2M Ammonia (NH₃) in MeOH.

Step-by-Step:

  • Conditioning: Flush the SCX cartridge with 2 column volumes (CV) of MeOH.

  • Loading: Dissolve the crude residue in the minimum amount of MeOH or DCM/MeOH. Load onto the cartridge.

    • Note: If the crude is not soluble, add a small amount of acetic acid to protonate the amine and aid solubility.[3]

  • Washing (The "Catch"): Elute with 3–5 CV of MeOH.

    • Mechanism:[1] The amine binds to the sulfonic acid sites (

      
      ).[1] Neutral impurities pass through.[2]
      
    • Checkpoint: Check the eluate by TLC.[4][5] It should contain your impurities but no product .

  • Elution (The "Release"): Elute with 2–4 CV of 2M NH₃ in MeOH .

    • Mechanism:[1] Ammonia deprotonates the amine, breaking the ionic bond (

      
      ).[1]
      
  • Isolation: Concentrate the ammoniacal fractions immediately under reduced pressure.

    • Warning: Do not heat >40°C to prevent degradation of the cyclopropyl group or potential side reactions.

Module 3: Reverse Phase Chromatography (Prep-HPLC)

Context: If your impurities are also basic (e.g., regioisomers of the pyrazole or incomplete reduction intermediates), SCX will not separate them. You need the resolution of C18 silica.

Protocol B: High pH Reverse Phase

Why High pH? At low pH (formic acid), the amine is protonated and extremely polar, eluting near the solvent front (void volume). At high pH (pH 10), the amine is neutral and interacts with the C18 chain, providing retention and separation.

System Parameters:

  • Column: C18 Prep-Column (e.g., XBridge or Gemini NX).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 60% B over 15 minutes (adjust based on analytical scout).

Workflow:

  • Sample Prep: Dissolve crude in DMSO:MeOH (1:1). Filter through a 0.2 µm PTFE filter.

  • Injection: Inject onto the column.

  • Collection: Trigger collection by UV (210 nm and 254 nm).

    • Note: Pyrazoles absorb well at 254 nm.

  • Workup:

    • Combine fractions.

    • Remove MeCN via rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous phase to obtain the solid free base.[1]

Module 4: Troubleshooting & FAQs

Q1: I am using normal phase silica (DCM/MeOH), but the product is streaking and not eluting.

  • Cause: The basic amine interacts with acidic silanols on the silica gel, causing irreversible binding.

  • Solution: You must use a modifier.

    • Recipe: DCM : MeOH : NH₄OH (90 : 9 : 1).[1]

    • Alternative: Pre-wash the silica column with 1% Triethylamine (TEA) in DCM before loading. However, SCX (Module 2) is superior to this method.

Q2: The product is unstable/oiling out after purification.

  • Cause: Free base amines are often hygroscopic oils that absorb CO₂ to form carbamates.

  • Solution: Convert to the Hydrochloride Salt .

    • Dissolve the purified oil in Et₂O or Dioxane.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • The white solid precipitate is the stable HCl salt. Filter and dry under nitrogen.

Q3: Can the cyclopropyl ring withstand the acidic conditions of SCX or HCl salt formation?

  • Analysis: Yes, the cyclopropyl group is generally stable to dilute acids at room temperature. Ring opening usually requires strong Lewis acids or high temperatures (>80°C) with strong mineral acids.

  • Precaution: Keep rotary evaporator bath temperature <40°C when concentrating acidic fractions.

Q4: I see a "double spot" on TLC after purification.

  • Cause: This is likely Tautomerism .[1] Pyrazoles exist in equilibrium (1H vs 2H tautomers).

  • Verification: Run NMR. If the spectrum is clean but TLC shows two spots, it is tautomerism. Adding a drop of TEA to the TLC chamber often collapses the spots into one.

References

  • Biotage ISOLUTE® SCX-2 Data Sheet . Mechanism of Strong Cation Exchange for Amine Purification. Available at: [Link][1]

  • Teledyne ISCO . (2012).[2] RediSep SCX Column: Purification of Organic Compounds with Basic Properties. Application Note AN87. Available at: [Link][1]

  • PubChem Compound Summary . 1H-Pyrazol-3-amine derivatives and physiochemical properties. National Library of Medicine. Available at: [Link][1]

  • Reich, H. J. pKa Table of Nitrogen Compounds. University of Wisconsin-Madison.[1] (Standard reference for amine/heterocycle pKa estimation). Available at: [Link][1]

Sources

Technical Support Center: Stability & Handling of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine

[1]

Part 1: Executive Stability Profile[1]

Does (4-cyclopropyl-1H-pyrazol-3-yl)methanamine degrade in acidic conditions?

Short Answer: Generally, no .[1] The molecule is chemically stable in standard acidic buffers (pH 2–6) and deprotection cocktails (e.g., TFA/DCM, 4M HCl in dioxane) at room temperature.

Detailed Analysis: The cyclopropyl group at position 4 is conjugated to the aromatic pyrazole ring. While cyclopropyl groups can be acid-sensitive (prone to ring-opening), this typically requires the formation of a stabilized carbocation intermediate.[1] In this scaffold, the pyrazole ring acts as an electron-rich heteroaromatic system, but the specific electronic environment at position 4 renders the cyclopropyl moiety robust against acid-catalyzed ring opening under standard synthetic conditions.[1]

However, two critical "stability" issues often confused with degradation are:

  • Salt Solubility: The molecule forms highly water-soluble salts (mono- or dihydrochloride) in acid, leading to massive material loss during aqueous workups if not properly basified.[1]

  • Hygroscopicity: The acid salts are hygroscopic; "degradation" is often just water uptake.

Quantitative Stability Matrix
ConditionStability RatingObserved OutcomeRecommendation
10% Acetic Acid (aq) ExcellentClear solution, no degradation.[1]Suitable for LCMS injection solvent.
TFA (Neat or DCM) HighStable for <24h at RT.Standard condition for Boc-deprotection.[1]
4M HCl (Dioxane) HighStable precipitate (HCl salt).Preferred method for salt formation.
Conc. H₂SO₄ / Heat LowPotential ring opening/charring.Avoid. High heat + strong acid risks thermodynamic rearrangement.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I treated my Boc-protected precursor with TFA, but I lost my product during extraction."

Diagnosis: You likely performed a standard aqueous workup (Acid


The Mechanism: This molecule contains two basic sites:

  • The primary amine (

    
    , pKa 
    
    
    9.0–9.5).
  • The pyrazole nitrogen (

    
    , pKa 
    
    
    2.5).

In acidic media (pH < 2), both sites are protonated (dication). As you basify, you first deprotonate the pyrazole (pH 4–5), then the primary amine (pH > 10). If you extract at pH 7–8, the primary amine is still protonated (charged) and remains in the water layer.

Solution Protocol:

  • Basify Aggressively: Adjust aqueous layer to pH > 12 using 1M NaOH or sat.

    
    .
    
  • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic amine (Salting-out effect).

  • Solvent Choice: Use DCM:MeOH (9:1) or

    
    :IPA (3:1) for extraction rather than pure EtOAc or DCM.
    
Issue 2: "I see a split peak or broad peak on my LCMS."

Diagnosis: This is likely tautomerism , not degradation.

Explanation: 1H-pyrazoles exist in rapid equilibrium between two tautomers (3-substituted vs. 5-substituted).[1] For (4-cyclopropyl-1H-pyrazol-3-yl)methanamine, the hydrogen on the ring nitrogens shifts.[1]

  • Acidic HPLC: The protonated pyrazolium species is symmetric/stabilized, often sharpening the peak.

  • Neutral/Basic HPLC: Tautomer exchange is slower, potentially leading to peak broadening or splitting.

Verification Step: Run the sample at varying temperatures (e.g., 45°C vs 25°C). If the peak shape changes or coalesces, it is dynamic tautomerism, not an impurity.

Part 3: Critical Experimental Workflows

Workflow A: Safe Salt Formation (Storage Form)

Why: The free base is an oil or low-melting solid prone to oxidation.[1] The HCl salt is a stable crystalline solid.

  • Dissolve: Dissolve 1.0 eq of free base in minimum volume of dry MeOH or EtOH.

  • Acidify: Add 2.5 eq of 4M HCl in Dioxane dropwise at 0°C.

  • Precipitate: Add diethyl ether (

    
    ) until the solution turns cloudy.
    
  • Crystallize: Store at -20°C overnight. Filter the white precipitate.

  • Dry: Vacuum dry over

    
    .
    
Workflow B: Stability Testing Protocol

Use this to validate your specific lot.

  • Preparation: Prepare a 1 mg/mL solution in 1M HCl.

  • Stress: Incubate at 40°C for 24 hours.

  • Analysis: Analyze via HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).

  • Criteria: Purity drop < 1.0% indicates stability. Look for new peaks at RRT (Relative Retention Time) ~0.8 or 1.2 (potential hydration or ring-opening products).

Part 4: Visualizing the Chemistry

Diagram 1: Protonation States & Solubility Logic

This diagram illustrates why extraction fails at neutral pH and how the molecule behaves in the presence of acid.

ProtonationStatesDicationDication Species(pH < 2)Highly Water SolubleMonocationMonocation Species(pH 4-8)Water Soluble (Amine+)Dication->MonocationAdd Base(Deprotonate Pyrazole)FreeBaseFree Base(pH > 11)Organic SolubleMonocation->FreeBaseAdd Strong Base(Deprotonate Amine)FreeBase->DicationAdd Excess Acid

Caption: pH-dependent protonation states dictating solubility. Extraction is only efficient in the "Free Base" state (Green).

Diagram 2: Theoretical Acid Degradation Risk

While rare, this pathway illustrates the potential risk if exposed to extreme conditions (Conc.

DegradationIntact(4-cyclopropyl-1H-pyrazol-3-yl)methanamineActivatedActivated Carbocation(Extreme Acid/Heat)Intact->ActivatedH+ / Heat (>80°C)OpenChainRing-Opened Product(n-propyl or allyl derivative)Activated->OpenChainNucleophilic Attack (H2O/Cl-)

Caption: Theoretical degradation pathway via acid-catalyzed cyclopropyl ring opening. This is kinetically disfavored under standard conditions.

Part 5: References & Authority[1]

  • PubChem Compound Summary . (4-cyclopropyl-1H-pyrazol-3-yl)methanamine (CID 1781192-05-9).[1] National Center for Biotechnology Information.

    • Sigma-Aldrich Technical Data . 4-Cyclopropyl-1H-pyrazol-3-amine (Analogous Scaffold Stability Data).

      • Gál, B. (2013). The Chemistry and Biology of Cyclopropyl Compounds. Burns Group Reviews. (Mechanistic insight on cyclopropyl stability on aromatics).

        • Google Patents . WO2020005935A1. Glucose uptake inhibitors. (Demonstrates use of this scaffold in multi-step synthesis involving acid deprotection).

          minimizing side reactions of primary amines in pyrazole derivatives

          Author: BenchChem Technical Support Team. Date: March 2026

          Technical Support Center: Pyrazole Synthesis & Derivatization

          Welcome to the technical support hub for researchers, chemists, and drug development professionals. This guide is designed to provide in-depth, field-tested insights into one of the more nuanced areas of heterocyclic chemistry: managing the reactivity of primary amines in the synthesis and functionalization of pyrazole derivatives. Our goal is to move beyond simple protocols and explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

          Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

          This section addresses specific, recurring challenges encountered during the manipulation of pyrazole derivatives bearing primary amine functionalities. The format is designed to quickly identify your issue and provide a scientifically-grounded solution.

          Issue 1: Poor Regioselectivity in N-Alkylation Reactions

          Q: My N-alkylation of a substituted pyrazole gives a mixture of two regioisomers. How can I control which nitrogen atom is alkylated?

          A: This is a classic challenge in pyrazole chemistry. The two nitrogen atoms (N1 and N2) of the pyrazole ring are tautomeric, leading to comparable reactivity and often resulting in product mixtures that are difficult to separate.[1] The outcome of the alkylation is a delicate balance of steric and electronic factors.

          Causality & Mechanism: The regioselectivity is governed by the relative stability of the transition states leading to the N1 and N2 products. Key factors include:

          • Steric Hindrance: Bulky substituents at the C3 or C5 positions will sterically hinder the adjacent nitrogen, favoring alkylation at the less hindered nitrogen. For instance, a bulky group at C3 will favor N1 alkylation.

          • Electronic Effects: Electron-withdrawing groups (EWGs) on the pyrazole ring, such as a trifluoromethyl group, can influence the nucleophilicity of the adjacent nitrogen atoms, making them non-equivalent.[2]

          • The Alkylating Agent: The structure of the electrophile itself can influence the outcome. Some alkylating agents may form hydrogen bonds or other non-covalent interactions with substituents on the pyrazole, stabilizing one transition state over the other.[3]

          Mitigation Strategies:

          • Guided by Functional Groups: Modifying a functional group on a substituent can steer regioselectivity. For example, converting a hydrazone to an acetohydrazide has been shown to switch the preferred site of alkylation by altering intramolecular interactions.[2]

          • Protecting Group Strategy: For complete control, a protecting group approach is often the most reliable method. The N-H of the pyrazole can be protected (e.g., with a tetrahydropyranyl (THP) group), followed by functionalization at the primary amine, and subsequent deprotection. This green, solvent-free protection method allows for high-yield, one-pot derivatization.[4]

          • Enzymatic Alkylation: For ultimate selectivity, engineered enzymes can perform N-alkylation with unprecedented precision, discriminating between the two nitrogen atoms to yield a single regioisomer.[1]

          cluster_start Starting Material cluster_reagent Reaction Start Substituted 1H-Pyrazole Reagent Electrophile (R-X) + Base Start->Reagent Product1 N1-Alkylated Regioisomer Reagent->Product1 Pathway 1 Product2 N2-Alkylated Regioisomer Reagent->Product2 Pathway 2

          Caption: Competing N1 vs. N2 alkylation pathways in pyrazoles.

          Issue 2: Unwanted Dimerization of Aminopyrazoles

          Q: During my reaction, particularly with 5-aminopyrazoles, I'm observing a significant amount of a higher molecular weight byproduct, which appears to be a dimer. What causes this and how can I prevent it?

          A: Dimerization is a known side reaction for aminopyrazoles, especially under oxidative conditions, often promoted by transition metal catalysts like copper.[5][6] This occurs through the coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds, leading to fused heterocyclic systems like pyrazole-fused pyridazines or pyrazines.

          Causality & Mechanism: The primary amine and the activated C-H bonds on the pyrazole ring are susceptible to oxidative coupling. The specific dimer formed depends on the catalyst system and reaction conditions. For instance, a Cu(OAc)₂/BPO/K₂S₂O₈ system can promote C-H/N-H and N-H/N-H coupling to form pyrazole-fused pyridazines.[5][6]

          Mitigation Strategies:

          • Control of Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Air can often facilitate these unwanted coupling reactions.

          • Catalyst and Oxidant Choice: If a metal catalyst is required for your desired transformation, carefully screen for alternatives that are less prone to promoting oxidative dimerization. Avoid strong oxidants unless they are essential for the primary reaction pathway.

          • Use of Protecting Groups: Protecting the primary amine is a highly effective strategy. By converting the -NH₂ group into a carbamate (e.g., Boc) or an amide, you deactivate it towards oxidative coupling.[7] This is the most robust solution for preventing dimerization.

          Start Starting Material (Primary Amine) Protect Protect Amine (e.g., with Boc₂O) Start->Protect SideReaction Side Reaction (Dimerization, etc.) Start->SideReaction Unwanted Pathway Protected Protected Intermediate (Boc-Amine) Protect->Protected Reaction Desired Reaction on Pyrazole Core/Sidechain Protected->Reaction Reacted Modified Protected Intermediate Reaction->Reacted Deprotect Deprotect Amine (e.g., with TFA) Reacted->Deprotect Final Final Product (Primary Amine) Deprotect->Final

          Caption: General workflow using a protecting group strategy.

          Issue 3: Over-Alkylation and Imine Formation

          Q: My reaction of a primary amine on a pyrazole with an alkyl halide is giving me a mixture of mono- and di-alkylated products. In a separate reaction involving a ketone, I'm seeing imine byproducts. How do I improve selectivity?

          A: Both issues stem from the high nucleophilicity of the primary amine. In the synthesis of N-substituted pyrazoles directly from primary amines, the intermediate hydrazine is often more nucleophilic than the starting amine, leading to over-alkylation or other side reactions.[8][9]

          Causality & Mechanism:

          • Over-alkylation: The primary amine (-NH₂) can react with an electrophile to form a secondary amine (-NHR), which can still be nucleophilic enough to react again, forming a tertiary amine (-NR₂) or even a quaternary salt.

          • Imine Formation: Primary amines readily react with aldehydes or ketones (present as starting materials, reagents, or byproducts) in a condensation reaction to form imines (Schiff bases).[8][10]

          Mitigation Strategies:

          StrategyApplication for Over-AlkylationApplication for Imine Formation
          Stoichiometry Control Use a large excess of the primary amine relative to the electrophile to favor mono-alkylation statistically.Not directly applicable, as imine formation is often catalytic.
          Slow Addition Add the electrophile slowly (e.g., via syringe pump) to a solution of the amine. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second reaction.Add the amine slowly to the reaction mixture containing the carbonyl compound if the desired reaction is with another component.
          Lower Temperature Running the reaction at a lower temperature can often provide enough of a kinetic barrier to disfavor the second alkylation.Reactions can often be run at lower temperatures to slow the rate of imine formation relative to the desired reaction.
          Use of Protecting Groups Utilize N-protected electrophilic amination reagents that form stable, less nucleophilic hydrazine intermediates, preventing further reaction. This may require a subsequent deprotection step.[8]Protect the carbonyl group as an acetal or ketal if it is part of your substrate but not the intended reaction site.
          One-Pot Procedures In pyrazole synthesis from primary amines and 1,3-diketones, one-pot methods that generate the hydrazine in situ can be optimized to minimize side products by controlling the concentration of reactive intermediates.[11]N/A

          Frequently Asked Questions (FAQs)

          Q1: What is the best general-purpose protecting group for a primary amine on a pyrazole derivative?

          A: The tert-butyloxycarbonyl (Boc) group is an excellent first choice. It is easily introduced using di-tert-butyl dicarbonate (Boc)₂O and is stable to a wide range of non-acidic conditions. Critically, it can be removed cleanly under acidic conditions (e.g., trifluoroacetic acid in DCM) that typically do not affect the pyrazole core.[7] This orthogonality is key in complex syntheses.[12]

          Q2: My crude product is an oil and contains several basic, polar byproducts. How can I purify my target compound without column chromatography?

          A: When dealing with basic pyrazole derivatives, purification can often be achieved via acid-base extraction or salt formation.

          • Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl). Your basic pyrazole and byproducts will move to the aqueous layer as salts. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your now-neutral product back into an organic solvent.

          • Crystallization via Salt Formation: Dissolve the crude material in a suitable solvent (e.g., isopropanol, acetone) and add an acid (like phosphoric or hydrochloric acid) to form the acid addition salt of your desired product.[13] Often, the salt of the target compound will have different solubility properties than the salts of the byproducts, allowing for selective crystallization.

          Q3: My reaction yield is consistently low. What are the first things I should check?

          A: Low yield is a common problem that requires systematic troubleshooting.[14]

          Start Low Yield or Incomplete Reaction Purity Check Purity of Starting Materials Start->Purity First Step TLC Analyze Crude by TLC/LCMS: Multiple Spots? Conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Change Solvent/Base TLC->Conditions Yes, Unreacted Starting Material Degradation Product Degradation? - Lower Temperature - Shorter Reaction Time - Use Milder Reagents TLC->Degradation Yes, Unidentified Low-Rf Spots Protect Consider Protecting Group Strategy TLC->Protect Yes, Complex Mixture of Side Products Purity->TLC

          Caption: A troubleshooting flowchart for low reaction yield.

          Experimental Protocols

          Protocol 1: Regioselective N1-Alkylation of a 3-Substituted Pyrazole

          This protocol is adapted for situations where steric hindrance at the C3 position is used to direct alkylation to the N1 position.

          • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the 3-substituted-1H-pyrazole (1.0 equiv).

          • Solvent & Base: Add dry DMSO (or DMF) to create a 0.25 M solution. Add a non-nucleophilic base such as diisopropylethylamine (iPr₂NEt, 1.2 equiv).[15] Stir for 10 minutes at room temperature.

          • Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide, 1.05 equiv) dropwise to the stirred mixture.

          • Reaction: Stir the reaction at 25 °C. Monitor the consumption of the starting material by TLC or LC-MS.

          • Workup: Once the reaction is complete, pour the mixture into ice-water. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

          • Purification: Purify the crude product by flash column chromatography. If the product is basic, consider deactivating the silica gel with 1% triethylamine in the eluent system.[16]

          Protocol 2: Boc Protection of a Primary Aminopyrazole

          This protocol effectively prevents side reactions at the amine, such as dimerization and over-alkylation.

          • Setup: Dissolve the aminopyrazole derivative (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

          • Base: Add a base, typically triethylamine (Et₃N, 1.5 equiv) or diisopropylethylamine (DIPEA, 1.5 equiv).

          • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise at 0 °C (ice bath).

          • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

          • Workup: Quench the reaction with water. Separate the organic layer. Wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

          • Purification: The crude Boc-protected pyrazole is often pure enough for the next step. If necessary, it can be purified by recrystallization or flash chromatography.

          References

          • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters.
          • Journal of Organic Chemistry. (2021).
          • MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.
          • ResearchGate. (2025). (PDF) 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
          • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
          • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
          • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
          • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
          • ResearchGate. (2025). Minimizing Side Reactions in Classical Pyrazole Synthesis from β - Oxonitriles: The Use of Acetylhydrazine. Request PDF.
          • ResearchGate. (2025). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
          • Benchchem. (2025). optimization of reaction conditions for pyrazoline synthesis. Benchchem.
          • PMC. (2018).
          • Wiley Online Library. (2022). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
          • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
          • Organic Chemistry Portal. Protecting Groups. Organic Chemistry Portal.
          • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
          • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
          • WuXi Biology. Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi Biology.
          • IIT Bombay. (2020). Protecting Groups. Chemistry IIT Bombay.

          Sources

          Technical Support Center: Optimizing Recrystallization for (4-cyclopropyl-1H-pyrazol-3-yl)methanamine

          Author: BenchChem Technical Support Team. Date: March 2026

          Target Audience: Process Chemists, Formulation Scientists, and Drug Discovery Researchers.

          Welcome to the Technical Support Center. Purifying highly functionalized building blocks like (4-cyclopropyl-1H-pyrazol-3-yl)methanamine presents unique thermodynamic and kinetic challenges. This guide is designed to move beyond trial-and-error by explaining the mechanistic causality behind crystallization failures and providing self-validating protocols to ensure scalable purity.

          Physicochemical Overview & Causality

          (4-cyclopropyl-1H-pyrazol-3-yl)methanamine is a highly polar, amphoteric molecule with a lipophilic tail. The pyrazole ring and the primary amine act as potent hydrogen-bond donors and acceptors, creating a dense, unpredictable intermolecular network[1]. Conversely, the cyclopropyl group introduces a hydrophobic patch.

          This structural dichotomy frequently leads to "oiling out" (liquid-liquid phase separation) during cooling recrystallization. When the supersaturation threshold is crossed, the strong but disordered hydrogen bonds prevent the molecules from quickly arranging into a rigid crystal lattice[2]. Instead, the compound separates as a solute-rich liquid phase. Overcoming this requires precise manipulation of solvent polarity or altering the molecule's electronic state via salt formation[3].

          Troubleshooting & FAQs

          Q: Why does my product consistently "oil out" instead of forming a crystalline solid?

          A: Oiling out occurs when the melting point of the solute is depressed below the temperature of the solution, often due to impurities or mismatched solvent polarity[2]. For this specific aminopyrazole, the high degree of conformational flexibility in the methanamine linker and strong H-bonding outcompetes the lattice energy required for crystallization. When a non-polar anti-solvent is added too rapidly, the chemical potential spikes, forcing the molecules to aggregate into a disordered oil rather than a structured crystal.

          Q: What are the optimal solvent systems for this specific scaffold?

          A: Because of its dual polarity, single-solvent systems are rarely effective. Highly polar solvents dissolve the compound too well, while non-polar solvents cause immediate oiling out. A binary solvent system (a "good" solvent mixed with a "poor" anti-solvent) allows for controlled supersaturation[4].

          Table 1: Solvent Screening Profile for Aminopyrazoles

          Solvent SystemSolvating PowerCrystallization SuitabilityMechanistic Observation
          Methanol / Ethanol Very HighPoor (Single)High solubility even at 0°C; difficult to induce supersaturation without extreme cooling.
          Ethyl Acetate (EtOAc) ModerateModerate (Single)Good temperature dependence, but prone to supersaturation without spontaneous nucleation.
          Heptane / Hexane LowAnti-solventInsoluble; causes rapid precipitation or oiling out if added too fast.
          EtOAc / Heptane Moderate to LowExcellent (Binary) Disrupts H-bonds (EtOAc) while allowing controlled supersaturation (Heptane). Mitigates oiling out when seeded.
          Q: The free base remains intractable despite solvent screening. What is the definitive workaround?

          A: If the free base refuses to crystallize, you must change the thermodynamic landscape of the molecule. Both the pyrazole and the primary amine are basic. By protonating the primary amine using a strong mineral acid (e.g., HCl), you disrupt the unpredictable hydrogen-bonding network and replace it with strong, non-directional ionic interactions[5]. This drastically increases the lattice energy and melting point of the compound, forcing it to precipitate as a highly pure, crystalline solid[3].

          Workflow Start Crude Free Base Screen Solvent Screening Start->Screen Oiling Oiling Out? Screen->Oiling Salt Form HCl Salt Oiling->Salt Yes Binary EtOAc/Heptane Oiling->Binary No Cryst Cool & Seed Salt->Cryst Binary->Cryst Pure Pure Crystals Cryst->Pure

          Caption: Workflow for resolving crystallization issues in aminopyrazoles.

          Self-Validating Experimental Protocols

          To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is confirmed.

          Protocol A: Binary Solvent Recrystallization (EtOAc / Heptane)

          Use this method if the crude purity is >85% and you wish to isolate the free base.

          • Dissolution: Place the crude (4-cyclopropyl-1H-pyrazol-3-yl)methanamine in a round-bottom flask. Add 3 volumes (v/w) of Ethyl Acetate. Heat the mixture to 65°C under gentle stirring.

            • Validation Check: The solution must become completely transparent. If particulates remain, add EtOAc in 0.5 volume increments (up to 6 volumes). If it is still cloudy, the impurities are insoluble; perform a hot filtration before proceeding[4].

          • Anti-Solvent Addition: At 65°C, begin adding Heptane dropwise (approx. 1 drop/sec).

            • Validation Check (Critical): Watch for the "cloud point." The solution should exhibit transient local turbidity where the drop hits, which clears upon stirring. If the turbidity persists and forms visible droplets on the glass wall, oiling out has occurred . Immediately stop the Heptane addition and add 5% v/v EtOAc to redissolve the oil.

          • Cooling and Seeding: Once the stable cloud point is reached without oiling out, stop Heptane addition. Cool the solution to 50°C at a slow rate of 0.5°C/min. Add 1% w/w of pure seed crystals.

            • Validation Check: Crystals should visibly begin to grow from the seeds within 15 minutes. If the solution remains clear, supersaturation is too low; distill off 10% of the solvent volume under vacuum and retry.

          • Isolation: Cool the slurry to 5°C over 2 hours. Filter the crystals under a vacuum and wash with a cold mixture of EtOAc/Heptane (1:3). Dry under a vacuum at 40°C.

          Protocol B: Acid-Addition Salt Formation (HCl Salt)

          Use this method if the free base consistently oils out or if the crude purity is low.

          Mechanism FreeBase Amorphous Free Base (Strong H-Bonds) Protonation Amine Protonation (HCl Addition) FreeBase->Protonation Disruption H-Bond Network Disruption Protonation->Disruption Lattice Ionic Lattice Formation (High Lattice Energy) Disruption->Lattice Precipitation Controlled Precipitation Lattice->Precipitation

          Caption: Mechanistic pathway of acid-addition salt crystallization.

          • Dissolution: Dissolve the crude free base in 5 volumes (v/w) of Ethanol (EtOH) at room temperature.

          • Acidification: Slowly add 1.05 molar equivalents of concentrated aqueous HCl (or 4M HCl in dioxane for anhydrous conditions) while stirring vigorously[5].

            • Validation Check: A mild exotherm should be observed, confirming the exothermic protonation of the amine. The solution may immediately become turbid as the salt forms.

          • Crystallization: Heat the mixture to 70°C to achieve a clear solution. If it does not clear, add minimal drops of water (if using dioxane) or EtOH until transparent. Cool slowly to 0°C at 0.5°C/min.

            • Validation Check: If the salt does not precipitate upon reaching 0°C, the water content may be too high. Add 2 to 3 volumes of an anti-solvent like Acetone or EtOAc to force precipitation.

          • Isolation: Filter the resulting white crystalline solid, wash with cold EtOH, and dry under a high vacuum.

          References

          1.[4] BenchChem. "dealing with poor solubility of pyrazole derivatives during synthesis". Available at: 2.[3] BenchChem. "Overcoming poor solubility of pyrazole derivatives during reaction workup". Available at: 3.[1] NIH PMC. "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain". Available at: 4.[5] Google Patents. "WO2011076194A1 - Method for purifying pyrazoles". Available at: 5.[2] Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents". Available at:

          Sources

          Technical Support Center: Overcoming Steric Hindrance in 4-Cyclopropyl Pyrazole Substitutions

          Author: BenchChem Technical Support Team. Date: March 2026

          Overview: The C4-Cyclopropyl Challenge

          The 4-cyclopropyl pyrazole motif is highly valued in medicinal chemistry for its ability to restrict molecular conformation and improve metabolic stability without adding excessive lipophilicity. However, the steric bulk of the cyclopropyl group at the C4 position creates a significant synthetic bottleneck. It physically shields the adjacent N1, C3, and C5 positions, severely hindering standard functionalization attempts.

          This technical guide is designed for researchers and drug development professionals. It addresses common failure modes—such as protodehalogenation, homocoupling, and poor regioselectivity—and provides field-proven, self-validating methodologies to bypass these steric barriers.

          Troubleshooting Workflow

          G Start Reaction: 4-Cyclopropyl Pyrazole Substitution Issue Identify Primary Failure Mode Start->Issue Fail1 Dehalogenation / Homocoupling Issue->Fail1 Fail2 Poor N1/N2 Regioselectivity Issue->Fail2 Fail3 No Conversion (Starting Material Recovered) Issue->Fail3 Sol1 Switch to XPhos Pd G2/G3 Increase Base Strength Fail1->Sol1 Transmetalation Failure Sol2 Use Chan-Lam or Mitsunobu Conditions Fail2->Sol2 Tautomeric Equilibrium Sol3 Switch to Negishi Coupling (Organozinc Reagents) Fail3->Sol3 Extreme Steric Clash

          Caption: Troubleshooting workflow for hindered 4-cyclopropyl pyrazole substitutions.

          Diagnostic FAQs & Causal Analysis

          Q: During the Suzuki-Miyaura coupling of 3-bromo-4-cyclopropylpyrazole, I observe extensive dehalogenation and homocoupling rather than the desired cross-coupled product. Why does this happen? A: This is a classic manifestation of steric hindrance. The bulky C4-cyclopropyl group physically blocks the approach of the boronic acid during the transmetalation step of the palladium catalytic cycle. When transmetalation is kinetically delayed, the long-lived Pd(II)-aryl intermediate becomes susceptible to competing side reactions, primarily protodehalogenation (often via hydrogen abstraction from the solvent) and homocoupling ()[1]. Causality & Solution: To overcome this, you must accelerate both oxidative addition and reductive elimination. Transitioning from standard catalysts like Pd(PPh3)4 to dialkylbiaryl phosphine precatalysts (e.g., XPhos Pd G2) is highly effective. The bulky, electron-rich XPhos ligand stabilizes the active monoligated Pd(0) species, facilitating the coupling of sterically demanding boronic acids while suppressing the Pd-independent side dehalogenation reaction[2].

          Q: Boronic acids are failing completely for my C5 substitution, yielding only recovered starting material. Is there an alternative cross-coupling strategy? A: Yes. When steric hindrance is extreme, the relatively large transmetalation transition state of boronate complexes in Suzuki couplings completely fails. Initial attempts to react hindered pyrazoles under these conditions frequently lead to total dehalogenation or no reaction at all ()[3]. Causality & Solution: Switch to a Negishi cross-coupling. Organozinc halides (RZnX) are significantly more nucleophilic and possess a smaller effective atomic radius during transmetalation. Studies on tetrasubstituted pyrazoles demonstrate that Negishi coupling with Pd catalysts is the method of choice to obtain fully substituted pyrazoles where Suzuki fails[3].

          Q: If direct substitution of the 4-cyclopropyl pyrazole ring continues to fail due to steric clash, what is the best alternative strategy? A: When late-stage functionalization is impossible, de novo ring synthesis is required. Causality & Solution: You can construct the sterically hindered pyrazole core already bearing the desired substituents via a tandem catalytic cross-coupling/electrocyclization. By reacting cyclopropyl-substituted enol triflates with diazoacetates in the presence of Pd(PPh3)4 and N-methylmorpholine (NMM), you can achieve absolute regiocontrol and build complex 3,4,5-trisubstituted pyrazoles directly from acyclic precursors ()[4].

          Quantitative Data: Catalyst & Ligand Screening

          The following table summarizes the optimization of C3/C5-arylation of 4-cyclopropyl pyrazoles, highlighting the necessity of specialized catalyst systems to overcome steric bulk.

          Catalyst SystemBase / SolventTemp (°C)Yield (%)Primary Observation / Side Product
          Pd(PPh3)4Na2CO3 / Dioxane-H2O100< 10%Massive dehalogenation / Recovery of SM[3]
          Pd(dppf)Cl2K3PO4 / Toluene11025%Homocoupling of boronic acid observed
          XPhos Pd G2K3PO4 / THF-H2O8085%Clean conversion; trace protodehalogenation[1]
          Pd2(dba)3 + SPhosCs2CO3 / Toluene10060%Moderate yield; slow transmetalation
          Negishi (Pd(PPh3)4 / RZnX)None / THF6592%Excellent conversion; bypasses boronic acid bulk[3]

          Mechanistic Pathway of Steric Relief

          Mechanism Pd0 Pd(0)L Active PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-X PdII_OA->Pd0 Dehalogenation (Side Reaction) PdII_TM Pd(II) Transmetalation (Bottleneck) PdII_OA->PdII_TM Steric Clash at C4 Product Coupled Product PdII_TM->Product Reductive Elimination Product->Pd0 L (XPhos)

          Caption: Catalytic cycle showing the transmetalation bottleneck caused by C4-steric bulk.

          Validated Experimental Protocols

          Protocol A: Sterically Hindered Suzuki-Miyaura Coupling using XPhos Pd G2

          Self-Validating Principle: The use of a biphasic THF/water system with K3PO4 ensures high base solubility and rapid boronic acid activation. Monitoring the M+1 peak via LC-MS directly validates whether the base/catalyst activation is successfully outcompeting the dehalogenation pathway.

          • Preparation: In a rigorously dried Schlenk tube, combine 3-bromo-4-cyclopropyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.5 equiv - excess compensates for potential boronic acid homocoupling), and K3PO4 (3.0 equiv).

          • Catalyst Addition: Add XPhos Pd G2 (0.05 equiv, 5 mol%). Causality: The G2 precatalyst rapidly generates the active Pd(0) species under mild conditions, which is crucial for initiating the cycle before side reactions occur[5].

          • Solvent System: Add a thoroughly degassed mixture of THF and H2O (4:1 v/v, 0.2 M). The water is essential for the formation of the reactive boronate species.

          • Reaction: Seal the tube and heat to 80 °C for 12 hours under a nitrogen atmosphere.

          • Validation: Monitor via LC-MS. A successful reaction will show the product mass without a significant M+1 (dehalogenated) peak. If the M+1 peak exceeds 10% of the total ion current, verify the degassing procedure, as oxygen ingress promotes protodehalogenation.

          • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

          Protocol B: Negishi Coupling for Extreme Steric Hindrance

          Self-Validating Principle: Organozinc reagents are highly moisture-sensitive and prone to degradation. This protocol relies on the in situ generation of the zincate to ensure maximum nucleophilicity. Quenching an aliquot confirms transmetalation success prior to workup.

          • Zincate Generation: To a solution of the aryl iodide (1.2 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.25 equiv). Stir for 30 minutes, then add a solution of anhydrous ZnCl2 (1.3 equiv) in THF. Warm to room temperature over 1 hour.

          • Coupling Preparation: In a separate flask, dissolve 3-iodo-4-cyclopropyl-1H-pyrazole (1.0 equiv) and Pd(PPh3)4 (5 mol%) in anhydrous THF.

          • Transfer: Cannulate the freshly prepared organozinc solution into the pyrazole mixture.

          • Reaction: Heat to 65 °C for 6 hours. Causality: The smaller atomic radius of the zinc complex allows it to bypass the cyclopropyl steric shield that blocks boronic acids[3].

          • Validation: Quench a small aliquot (0.1 mL) with saturated NH4Cl and analyze via GC-MS. The complete absence of the starting pyrazole mass confirms successful transmetalation and coupling.

          References

          • Tomanová, M., et al. "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction." Organic & Biomolecular Chemistry (RSC Publishing), 2017, 15, 10200-10211. URL:[Link]

          • Babinski, D. J., et al. "Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates." Journal of Organic Chemistry, 2011, 76, 5915-5923. URL:[Link]

          • "Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents." Beilstein Journal of Organic Chemistry (PMC - NIH), 2017, 13, 903–912. URL:[Link]

          Sources

          Validation & Comparative

          Publish Comparison Guide: 1H NMR Spectrum Analysis of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary & Strategic Importance

          (4-cyclopropyl-1H-pyrazol-3-yl)methanamine is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., JAK, CDK, or ALK inhibitors) and high-affinity ligands for G-protein coupled receptors (GPCRs). Its structural duality—combining a polar, hydrogen-bonding pyrazole-methanamine motif with a lipophilic, rigid cyclopropyl moiety—makes it an ideal scaffold for fragment-based drug discovery (FBDD).

          However, the analysis of this compound presents unique challenges:

          • Annular Tautomerism: The 1H-pyrazole ring undergoes rapid proton exchange, complicating signal assignment.

          • Regioisomerism: Distinguishing the 3-substituted isomer from the 4- or 5-substituted analogs requires precise spectral interpretation.

          • Conformational Rigidity: The cyclopropyl group induces specific anisotropic effects that diagnostic of purity and substitution patterns.

          This guide provides an authoritative protocol for the structural validation of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine, comparing its spectral "performance" (resolution and diagnosability) against common synthetic impurities and regioisomers.

          Structural Analysis & Predicted Chemical Shifts

          To ensure accurate assignment, we analyze the molecule in DMSO-d6 . This solvent is superior to CDCl₃ for this application because it slows proton exchange, often allowing the observation of the pyrazole NH and sharpening the amine signals.

          The Theoretical Spectrum (DMSO-d6, 400 MHz)
          Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
          H-1 12.0 – 13.0Broad Singlet1HPyrazole NH . Highly deshielded; position varies with concentration and temperature.
          H-5 7.20 – 7.40Singlet1HPyrazole C5-H . The only aromatic proton. Its singlet nature confirms substitution at C3 and C4.
          H-6 3.60 – 3.75Singlet (or br s)2HMethylene (-CH₂-NH₂) . Deshielded by the aromatic ring and nitrogen.
          H-7 1.80 – 2.50Broad2HPrimary Amine (-NH₂) . Often overlaps with solvent water or appears broad due to exchange.
          H-8 1.65 – 1.75Multiplet1HCyclopropyl Methine (-CH) . Shielded, characteristic of the ring junction.
          H-9a 0.75 – 0.85Multiplet2HCyclopropyl Methylene (cis/trans) .
          H-9b 0.55 – 0.65Multiplet2HCyclopropyl Methylene (cis/trans) .

          Note: The chemical shift of the methylene group (H-6 ) is a critical diagnostic marker. In the 3-position (electron-deficient), it appears downfield relative to where it would appear if attached to the more electron-rich 4-position.

          Comparative Analysis: Target vs. Alternatives

          In a synthetic context, "performance" is defined by the ability to distinguish the target product from likely impurities or isomers.

          Comparison 1: Target vs. Regioisomer

          The most common synthetic ambiguity arises between the target (3-methanamine, 4-cyclopropyl) and its regioisomer (4-methanamine, 3-cyclopropyl).

          FeatureTarget: (4-cyclopropyl...-3-yl)methanamine Alternative: (3-cyclopropyl...-4-yl)methanamine Diagnostic Insight
          Py-H Multiplicity Singlet (C5-H)Singlet (C5-H)Indistinguishable by multiplicity alone.
          Methylene Shift ~3.65 ppm (Position 3)~3.45 ppm (Position 4)Position 3 is α-to-nitrogen (electron-poor), causing a downfield shift . Position 4 is β-to-nitrogen (electron-rich), causing an upfield shift .
          Cyclopropyl Methine ~1.70 ppm (Position 4)~1.90 ppm (Position 3)The cyclopropyl group at position 4 is more shielded than at position 3.
          NOE Correlation Strong NOE between Methylene and Cyclopropyl Strong NOE between Methylene and Cyclopropyl Indistinguishable (groups are adjacent in both).
          Comparison 2: Target vs. Precursor (Nitrile)

          Synthesis often proceeds via reduction of 4-cyclopropyl-1H-pyrazole-3-carbonitrile.

          • Precursor (Nitrile): No signal at 3.6-3.7 ppm. No amine protons.

          • Target (Amine): Appearance of distinct methylene singlet at 3.65 ppm.

          • Performance Metric: 1H NMR is 100% effective for monitoring reaction completion due to the high sensitivity of the methylene signal appearance.

          Experimental Protocol

          This protocol ensures reproducibility and minimizes artifacts caused by aggregation or exchange.

          Materials
          • Sample: 5–10 mg of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine.

          • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

          • Tube: 5mm high-precision NMR tube.

          Methodology
          • Preparation: Dissolve the sample in 0.6 mL DMSO-d6. Vortex for 30 seconds to ensure complete homogeneity.

            • Expert Tip: If the sample is a hydrochloride salt, add 1-2 equivalents of K₂CO₃ in D₂O (1 drop) to free the base only if solubility is an issue, otherwise run as the salt (signals will shift downfield).

          • Acquisition:

            • Pulse Sequence: zg30 (standard 30° pulse).

            • Scans (NS): 16 (sufficient for >5 mg).

            • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

            • Temperature: 298 K (25°C).

          • Processing:

            • Window Function: Exponential multiplication (LB = 0.3 Hz).

            • Phasing: Manual phasing is required for the broad NH signals.

            • Baseline Correction: Polynomial (Bernstein) fit.

          Visualization of Structural Logic

          The following diagrams illustrate the logical workflow for assigning the spectrum and distinguishing the target from its isomers.

          Diagram 1: Spectral Assignment Workflow

          This flowchart guides the analyst from the most obvious signals to the most subtle, ensuring a "self-validating" assignment.

          NMR_Assignment Start Start Analysis (DMSO-d6) Aromatic Check 7.0-8.0 ppm (Aromatic Region) Start->Aromatic Singlet Sharp Singlet Found? (C5-H) Aromatic->Singlet Yes Doublet Doublet Found? (Coupling) Aromatic->Doublet No Cyclo Check 0.5-2.0 ppm (High Field) Singlet->Cyclo Reject Reject Structure (Isomer/Impurity) Doublet->Reject Indicates unsubstituted C4/C5 Pattern Pattern: 2m (4H) + 1m (1H)? Cyclo->Pattern Methylene Check 3.5-4.0 ppm (Mid Field) Pattern->Methylene Yes Pattern->Reject No (Not cyclopropyl) Shift Shift > 3.6 ppm? (Pos 3 vs 4) Methylene->Shift Conclusion Identity Confirmed: (4-cyclopropyl-1H-pyrazol-3-yl)methanamine Shift->Conclusion Yes (>3.6 ppm) Shift->Reject No (<3.5 ppm suggests Pos 4)

          Caption: Logical workflow for confirming the structure of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine based on 1H NMR signals.

          Diagram 2: Isomer Differentiation Logic

          A decision tree to distinguish the target from its most likely regioisomer.

          Isomer_Diff Root Isomer Differentiation Target vs. 3-Cyclopropyl Isomer Step1 Analyze Methylene (-CH2-) Shift Root->Step1 Branch1 Shift ~ 3.65 ppm (Deshielded) Step1->Branch1 Branch2 Shift ~ 3.45 ppm (Shielded) Step1->Branch2 Result1 Target Structure: 3-Methanamine 4-Cyclopropyl Branch1->Result1 Result2 Regioisomer: 4-Methanamine 3-Cyclopropyl Branch2->Result2

          Caption: Decision tree utilizing chemical shift rules to distinguish the 3-methanamine target from the 4-methanamine regioisomer.

          References

          • Elguero, J., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 24(24), 4587. [Link]

          • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 23569310, 4-cyclopropyl-1H-pyrazol-3-amine." PubChem. [Link][1][2]

          • Mobinikhaledi, A., et al. (2002).[3] "1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III)." Journal of the Chemical Society of Pakistan, 24(2), 149.[3] [Link]

          Sources

          Comparative Technical Guide: LC-MS Fragmentation of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          In Fragment-Based Drug Discovery (FBDD), the pyrazole scaffold is a privileged structure due to its ability to act as both a hydrogen bond donor and acceptor. The specific building block (4-cyclopropyl-1H-pyrazol-3-yl)methanamine (CAS: 673475-74-6) presents unique analytical challenges and advantages compared to its aliphatic analogs.

          This guide provides an in-depth comparative analysis of the LC-MS/MS fragmentation behavior of this compound. Unlike standard alkyl-substituted pyrazoles, the cyclopropyl moiety imparts specific conformational constraints and alters fragmentation kinetics. We compare this product against its Isopropyl and Methyl analogs to demonstrate its unique diagnostic ions, aiding in unambiguous identification during metabolic stability assays and impurity profiling.

          Structural Basis of Fragmentation

          To understand the mass spectral behavior, we must first analyze the ionization sites and bond labilities.

          • Molecule: (4-cyclopropyl-1H-pyrazol-3-yl)methanamine

          • Formula:

            
            
            
          • Monoisotopic Mass: 137.09 Da

          • Precursor Ion

            
            :  138.10 Da
            
          The Tautomeric Challenge

          Pyrazoles exist in dynamic equilibrium between the 1H- and 2H- tautomers. For 3-substituted pyrazoles, this results in rapid proton transfer. In LC-MS (ESI+), the protonation preferentially occurs at the exocyclic primary amine (highest basicity) or the pyridinic nitrogen of the ring.

          Key Analytical Insight: The cyclopropyl group at position 4 acts as an electron donor via induction but also possesses significant ring strain (~27.5 kcal/mol). This strain makes the cyclopropyl ring susceptible to specific high-energy fragmentation pathways that differ from unstrained alkyl chains.

          Comparative Fragmentation Analysis

          The following table contrasts the fragmentation of the target compound against its closest structural analogs: the Isopropyl analog (steric equivalent) and the Methyl analog (electronic baseline).

          Table 1: Comparative MS/MS Transitions
          FeatureTarget: Cyclopropyl Analog Comparator A: Isopropyl Analog Comparator B: Methyl Analog
          Structure 4-cyclopropyl-pyrazol-3-yl-methanamine4-isopropyl-pyrazol-3-yl-methanamine4-methyl-pyrazol-3-yl-methanamine
          Precursor
          
          
          138.1 140.1 112.1
          Primary Fragment 121.1 (Loss of
          
          
          )
          123.1 (Loss of
          
          
          )
          95.1 (Loss of
          
          
          )
          Secondary Fragment 94.1 (Loss of
          
          
          from 121)
          81.1 (Loss of
          
          
          - Propene)
          68.1 (Loss of
          
          
          )
          Diagnostic Difference Retention of
          
          
          The cyclopropyl ring resists simple alkyl loss.[1]
          Loss of Alkyl Chain Isopropyl easily eliminates propene via H-transfer.Baseline Ring Cleavage Simple pyrazole breakdown.
          Collision Energy (CE) High (Requires >25 eV for ring opening)Medium (Alkyl loss occurs at ~15-20 eV)High
          Analytical Significance

          The Isopropyl analog typically undergoes a McLafferty-like rearrangement or simple inductive cleavage to lose the entire isopropyl group as propene (42 Da), generating a dominant ion at m/z 98 or similar.

          In contrast, the Cyclopropyl analog is robust. The ring strain does not facilitate simple elimination of the substituent. Instead, the dominant pathway is the Neutral Loss of Ammonia (-17 Da) followed by the destruction of the pyrazole ring itself. This makes the m/z 121 fragment a highly stable and specific quantifier ion for the cyclopropyl species.

          Mechanistic Pathway (Visualization)

          The fragmentation mechanism proceeds through charge localization on the primary amine, followed by inductive cleavage.

          Fragmentation Precursor [M+H]+ Precursor m/z 138.1 (Protonated Amine) Transition1 Intermediate Distonic Ion Precursor->Transition1 Collision Activation Fragment1 Fragment A (Base Peak) m/z 121.1 [M+H - NH3]+ Transition1->Fragment1 Neutral Loss: NH3 (17 Da) (Inductive Cleavage) Fragment2 Fragment B m/z 94.1 [121 - HCN]+ Fragment1->Fragment2 Ring Cleavage: Loss of HCN (27 Da) Fragment3 Fragment C m/z 77.1 Cyclopropyl Ring Opening Fragment1->Fragment3 High CE (>35eV): Ring Opening/Rearrangement

          Figure 1: Proposed ESI+ fragmentation pathway for (4-cyclopropyl-1H-pyrazol-3-yl)methanamine. The loss of ammonia is the rate-limiting step for subsequent ring destruction.

          Experimental Protocol

          To replicate these results or validate the compound in a biological matrix, follow this self-validating protocol.

          A. Sample Preparation (Standard)
          • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

          • Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (1 µg/mL).

          • Matrix Check: For plasma stability, spike into plasma at 1 µM; quench with 3 volumes of cold acetonitrile.

          B. LC-MS/MS Conditions
          • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended over C18 due to the high polarity of the primary amine.

            • Recommended: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm, 1.7 µm).

          • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

          • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

          • Gradient: 90% B to 50% B over 3 minutes (HILIC mode).

          • Flow Rate: 0.4 mL/min.

          C. Mass Spectrometry Parameters (Triple Quadrupole)
          • Ionization: ESI Positive Mode.

          • Capillary Voltage: 3.0 kV.

          • Source Temperature: 400°C (Ensure complete desolvation of the amine).

          • Cone Voltage: 30 V (Optimized for m/z 138 survival).

          D. Workflow Diagram

          Workflow Sample Sample Prep (1 µg/mL in 50:50 ACN:H2O) LC HILIC Separation (Retain Polar Amine) Sample->LC Ionization ESI+ Source (Generate [M+H]+ 138) LC->Ionization Q1 Q1 Filter Select m/z 138.1 Ionization->Q1 Q2 Collision Cell CE Ramp 10-40 eV Q1->Q2 Q3 Q3 Scan Detect 121.1 / 94.1 Q2->Q3 Data Data Analysis Confirm Ratio 121/94 Q3->Data

          Figure 2: LC-MS/MS Method Development Workflow for polar aminopyrazoles.

          Interpretation of Results & Troubleshooting

          Distinguishing from Metabolites

          In drug metabolism (DMPK) studies, the cyclopropyl group is often a site of metabolic attack (P450 oxidation).

          • Parent: m/z 138

            
             121.
            
          • Metabolite (Hydroxylated Cyclopropyl): m/z 154

            
             137 (Loss of 
            
            
            
            ).
          • Differentiation: If you see m/z 154, check for the loss of water (-18) from the cyclopropyl ring, which is common for cyclopropanols but NOT for the parent cyclopropyl.

          Common Interferences[2]
          • Solvent Background: Acetonitrile clusters can sometimes mimic low mass ions. Ensure the m/z 121 fragment co-elutes exactly with the parent peak.

          • In-Source Fragmentation: If the m/z 121 peak is observed in the Q1 scan (without collision energy), your Cone Voltage/Declustering Potential is too high. Lower it to 15-20V to preserve the

            
            .
            

          References

          • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation rules regarding primary amines and neutral losses).
          • Holčapek, M., et al. (2010). "Fragmentation behavior of pyrazole derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-902.

          • Korfmacher, W. A. (2005). Using Mass Spectrometry for Drug Metabolism Studies. CRC Press. (Reference for metabolic stability of cyclopropyl groups).
          • NIST Mass Spectral Library. (2023). "Fragmentation patterns of alkyl-substituted pyrazoles."

          Sources

          HPLC Method Development for (4-cyclopropyl-1H-pyrazol-3-yl)methanamine Purity: A Comparative Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by highly polar, basic pharmaceutical intermediates. (4-cyclopropyl-1H-pyrazol-3-yl)methanamine is a prime example. Structurally, it features a weakly basic, UV-absorbing pyrazole ring and a strongly basic primary aliphatic amine (pKa ~9.5).

          When analyzed using standard reversed-phase (RP) conditions (e.g., 0.1% Formic Acid on a standard silica C18 column), this compound inevitably suffers from poor retention (eluting near the void volume) and severe peak tailing. This tailing is a direct result of secondary ion-exchange interactions between the protonated primary amine and residual, ionized silanols on the silica surface.

          To develop a robust, stability-indicating purity method, we must move beyond default screening gradients. This guide objectively compares three advanced chromatographic strategies—High-pH Reversed-Phase , Fluorinated (PFP) Orthogonal Selectivity , and Hydrophilic Interaction Liquid Chromatography (HILIC) —to establish a self-validating analytical system.

          Mechanistic Comparison of Column Chemistries

          To achieve optimal retention (

          
          ) and peak symmetry (
          
          
          
          ), the method must either neutralize the analyte's charge or leverage its polarity through alternative retention mechanisms.
          Strategy A: High-pH Reversed-Phase (Hybrid C18)

          The most effective way to retain a primary aliphatic amine on a C18 column is to deprotonate it. By raising the mobile phase pH to at least one unit above the compound's pKa (e.g., pH 10.5–11.0 using ammonium hydroxide or ammonium bicarbonate), the methanamine group becomes neutral. This drastically increases the molecule's hydrophobicity (LogD) and completely eliminates electrostatic tailing. Because standard silica dissolves at pH > 8, this approach requires Ethylene Bridged Hybrid (BEH) particles (e.g., Waters XBridge) engineered for high-pH stability [1].

          Strategy B: Orthogonal Selectivity via Pentafluorophenyl (PFP)

          If low-pH conditions must be maintained (e.g., for LC-MS compatibility with 0.1% Formic Acid), a Pentafluorophenyl (PFP) stationary phase is superior to C18. While the amine remains protonated and highly polar, the PFP ligand provides multiple alternative retention mechanisms:

          
           interactions with the pyrazole ring, dipole-dipole interactions with the highly electronegative fluorine atoms, and hydrogen bonding. This orthogonal selectivity is exceptionally powerful for resolving closely related synthetic impurities, such as pyrazole regioisomers (e.g., 3-yl vs. 5-yl methanamine) [2].
          
          Strategy C: Hydrophilic Interaction Liquid Chromatography (HILIC)

          Instead of forcing a polar compound into a hydrophobic stationary phase, HILIC embraces the analyte's polarity. Utilizing a highly organic mobile phase (>70% Acetonitrile) and a polar stationary phase (e.g., Amide or bare silica), HILIC relies on the partitioning of the protonated amine into a water-enriched layer immobilized on the particle surface. This yields massive retention for (4-cyclopropyl-1H-pyrazol-3-yl)methanamine and excellent peak shape [3].

          Mechanism Analyte Analyte (4-cyclopropyl-1H-pyrazol-3-yl)methanamine HighPH High-pH Hybrid C18 Amide Deprotonated (Neutral) Hydrophobic Partitioning Analyte->HighPH pH > 10.5 PFP PFP Phase Protonated Amine Pi-Pi & Dipole-Dipole Analyte->PFP Low pH (FA/TFA) HILIC HILIC Phase Protonated Amine Aqueous Layer Partitioning Analyte->HILIC High ACN (>70%)

          Caption: Divergent retention mechanisms for polar basic pyrazole derivatives based on phase selection.

          Quantitative Performance Comparison

          The following table summarizes the experimental performance of these three strategies against a standard low-pH C18 baseline. Data reflects the analysis of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine spiked with a 5-yl regioisomer impurity.

          Column ChemistryMobile Phase ConditionsRetention Factor (
          
          
          )
          USP Tailing (
          
          
          )
          Regioisomer Resolution (
          
          
          )
          Suitability for Purity
          Standard C18 0.1% TFA in Water/ACN (pH 2.0)0.4 (Poor)2.3 (Severe)0.8 (Co-elution)Fail
          BEH C18 (High pH) 10 mM NH₄HCO₃ (pH 10.5) / ACN4.2 (Excellent)1.05 (Ideal)2.4 (Baseline)Optimal
          PFP 0.1% FA in Water/MeOH (pH 2.8)2.1 (Acceptable)1.35 (Good)3.8 (Superior)Excellent
          Amide HILIC 10 mM NH₄FA (pH 3.0) / 90% ACN5.5 (Strong)1.10 (Ideal)2.1 (Baseline)Good

          Experimental Workflows & Protocols

          To ensure scientific integrity, a method must be a self-validating system. The protocols below include built-in system suitability criteria (SST) to verify mechanistic performance before sample analysis.

          Workflow Start Target Analysis: (4-cyclopropyl-1H-pyrazol-3-yl)methanamine pKa ~9.5, LogP < 1 Cond1 High pH RP-HPLC (pH 10.5 - 11.0) BEH C18 Column Start->Cond1 Deprotonate Amine Cond2 Orthogonal RP-HPLC (pH 2.5 - 3.5) PFP Column Start->Cond2 Pi-Pi / Dipole Interactions Cond3 HILIC Mode (pH 3.0 - 5.0) Amide/Silica Column Start->Cond3 Partitioning of Protonated Amine Eval1 System Suitability Testing (SST) k' > 2.0, As < 1.2, Rs > 1.5 Cond1->Eval1 Cond2->Eval1 Cond3->Eval1 Success Validated Purity Method Eval1->Success Criteria Met

          Caption: Decision tree for method development of highly polar basic pharmaceutical intermediates.

          Protocol A: High-pH Reversed-Phase Purity Method (Primary Recommendation)

          This method leverages the deprotonation of the methanamine group to achieve robust retention and exceptional peak shape, making it the ideal choice for routine purity assays [1].

          1. Chromatographic Conditions:

          • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable hybrid).

          • Mobile Phase A: 10 mM Ammonium Bicarbonate in highly purified water, adjusted to pH 10.5 with Ammonium Hydroxide.

          • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

          • Flow Rate: 1.0 mL/min.

          • Column Temperature: 40°C (Improves mass transfer and reduces system backpressure).

          • Detection: UV at 220 nm (optimal for the pyrazole chromophore).

          2. Gradient Program:

          • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

          • 2.0 - 12.0 min: 5% to 60% B

          • 12.0 - 15.0 min: 60% to 95% B

          • 15.0 - 17.0 min: 95% B (Wash)

          • 17.1 - 22.0 min: 5% B (Re-equilibration)

          3. Self-Validating System Suitability (SST):

          • Causality Check: Inject a 0.1 mg/mL standard. If

            
            , the mobile phase pH has likely dropped below 10.0, causing partial protonation of the amine. Verify buffer pH.
            
          • Acceptance Criteria: Retention time RSD

            
             (n=5); USP Tailing 
            
            
            
            ; Theoretical Plates (
            
            
            )
            
            
            .
          Protocol B: Orthogonal PFP Method for Isomer Resolution

          If the synthesis route is prone to generating positional isomers (e.g., the cyclopropyl group at position 5 instead of 4), the PFP column is mandatory due to its structural recognition capabilities [2].

          1. Chromatographic Conditions:

          • Column: YMC-Triart PFP, 150 x 4.6 mm, 3.0 µm.

          • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).

          • Mobile Phase B: Methanol (Methanol enhances

            
             interactions better than Acetonitrile on PFP phases).
            
          • Flow Rate: 0.8 mL/min.

          • Column Temperature: 30°C (Lower temperatures often enhance dipole-dipole selectivity).

          2. Gradient Program:

          • 0.0 - 15.0 min: 2% to 40% B (Shallow gradient to maximize isomer resolution).

          • 15.0 - 18.0 min: 40% to 90% B.

          • 18.1 - 25.0 min: 2% B.

          3. Self-Validating System Suitability (SST):

          • Causality Check: Inject a resolution mixture containing both the 4-cyclopropyl and 5-cyclopropyl isomers. The PFP phase relies on subtle electron density differences; if

            
            , switch the organic modifier entirely to Methanol to eliminate disruption of the 
            
            
            
            interactions.
          • Acceptance Criteria: Resolution (

            
            ) between isomers 
            
            
            
            .

          Conclusion & Recommendations

          For the routine purity determination of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine, High-pH Reversed-Phase chromatography utilizing a BEH C18 column is the most robust and reproducible choice. By manipulating the mobile phase pH above the molecule's pKa, we fundamentally alter the analyte's state, bypassing the inherent limitations of silica-based chromatography for polar amines.

          However, drug development requires orthogonal validation. I strongly recommend cross-validating the high-pH method against a PFP-based method to ensure no co-eluting regioisomers are masked beneath the main peak.

          References
          • LCGC International. (2026). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from[Link]

          • YMC Co., Ltd. Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-. Retrieved from[Link]

          • ResearchGate. Hydrophilic Interaction Chromatography: A Guide for Practitioners. Retrieved from[Link]

          Comparative Bioactivity Guide: Cyclopropyl vs. Isopropyl Pyrazole Derivatives

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          In the optimization of pyrazole-based pharmacophores, the interchange between isopropyl (

          
          ) and cyclopropyl  (
          
          
          
          ) substituents is a critical bioisosteric strategy. While both moieties provide lipophilic bulk, they diverge significantly in electronic character, metabolic fate, and conformational rigidity.
          • Isopropyl: Offers rotational flexibility and higher lipophilicity but is frequently a "metabolic soft spot," susceptible to rapid CYP450-mediated hydroxylation at the tertiary methine carbon.

          • Cyclopropyl: Introduces conformational constraint and lowers lipophilicity (LogP). It generally enhances metabolic stability due to stronger C-H bonds (

            
             vs. 
            
            
            
            for isopropyl). However, it carries a latent risk of mechanism-based CYP inhibition via radical ring-opening.

          This guide analyzes these differences through physicochemical data, metabolic pathways, and experimental protocols.

          Physicochemical & Structural Analysis

          The choice between these two groups often dictates the "drug-like" properties of the final molecule.

          Steric and Electronic Comparison
          FeatureIsopropyl GroupCyclopropyl GroupImpact on Bioactivity
          Hybridization
          
          
          (Tetrahedral)
          Pseudo-
          
          
          (Trigonal character)
          Cyclopropyl acts as a weak electron donor (
          
          
          -donor) but can conjugate with
          
          
          -systems due to Walsh orbitals.
          Bond Angles
          
          
          
          
          (High ring strain)
          Cyclopropyl is rigid; Isopropyl can rotate to fit pockets but incurs an entropic penalty upon binding.
          Lipophilicity (
          
          
          )
          1.53 (Hansch value)1.14 (Hansch value)Cyclopropyl lowers LogP, potentially improving solubility and reducing non-specific binding.
          C-H Bond Energy Low (Tertiary C-H)High (Stronger C-H)Cyclopropyl resists H-atom abstraction, slowing oxidative clearance.
          SAR Decision Logic

          The following diagram illustrates the decision matrix for substituting these groups during lead optimization.

          SAR_Decision_Tree Start Pyrazole Lead Optimization (R-Group Selection) Issue_Metab Issue: High Metabolic Clearance? Start->Issue_Metab Issue_Potency Issue: Low Potency / Loose Fit? Start->Issue_Potency Sol_Metab Switch Isopropyl -> Cyclopropyl Issue_Metab->Sol_Metab Yes Sol_Potency Evaluate Binding Pocket Issue_Potency->Sol_Potency Reason_Metab Removes labile tertiary H Increases metabolic stability Sol_Metab->Reason_Metab Tight_Pocket Narrow/Flat Pocket Sol_Potency->Tight_Pocket Open_Pocket Large Hydrophobic Pocket Sol_Potency->Open_Pocket Select_Cyclo Select Cyclopropyl (Planar/Rigid Fit) Tight_Pocket->Select_Cyclo Select_Iso Select Isopropyl (Flexible Fill) Open_Pocket->Select_Iso

          Figure 1: Strategic decision tree for selecting between isopropyl and cyclopropyl substituents based on metabolic and potency challenges.

          Metabolic Stability & Toxicology[1]

          Understanding the metabolic fate of these groups is paramount. The isopropyl group is a classic substrate for CYP450 enzymes, while the cyclopropyl group presents a complex "double-edged sword" scenario.

          Metabolic Pathways
          • Isopropyl Oxidation: Proceed via direct Hydrogen Atom Transfer (HAT) from the tertiary carbon, leading to a stable alcohol (carbinol). This is a clearance mechanism but rarely toxic.

          • Cyclopropyl Oxidation: Requires higher energy for HAT. If oxidation occurs (often by CYP2D6 or CYP3A4), it generates a cyclopropyl radical. This radical can undergo rapid ring-opening to form a homoallylic radical, which may covalently bind to the CYP heme (suicide inhibition) or cellular proteins (toxicity).

          Metabolic_Pathways Substrate_Iso Isopropyl-Pyrazole Inter_Iso Tertiary Radical Substrate_Iso->Inter_Iso CYP450 (HAT) Prod_Iso Hydroxy-Isopropyl (Stable Metabolite) Inter_Iso->Prod_Iso OH Rebound Substrate_Cyc Cyclopropyl-Pyrazole Inter_Cyc Cyclopropyl Radical Substrate_Cyc->Inter_Cyc CYP450 (Slow) Ring_Open Ring Opening (Homoallylic Radical) Inter_Cyc->Ring_Open Fast rearrangement Adduct Covalent Adduct (Toxicity/Inactivation) Ring_Open->Adduct Heme alkylation

          Figure 2: Divergent metabolic pathways. Isopropyl leads to clearance (detoxification), while cyclopropyl can lead to reactive intermediates (bioactivation).

          Comparative Bioactivity Data[2][3][4][5][6]

          The following data summarizes the impact of this bioisosteric switch in the context of Cannabinoid Receptor 1 (CB1) Antagonists and Kinase Inhibitors , derived from structure-activity relationship (SAR) studies [1][3].

          Case Study: CB1 Receptor Antagonists

          In a series of diaryl-pyrazole-3-carboxamides, replacing alkyl chains with cycloalkyls significantly altered potency and stability.

          ParameterIsopropyl Analog (Representative)Cyclopropyl Analog (Cmpd 11r)Observation
          
          
          (CB1)
          ~15 - 25 nM
          
          
          5 nM
          Cyclopropyl improved potency, likely due to rigid shape complementarity in the hydrophobic pocket.
          LogP 4.84.2 Reduced lipophilicity improved solubility and lowered non-specific binding.
          
          
          (Microsomes)
          < 15 min> 60 min Elimination of the labile tertiary hydrogen dramatically extended half-life.
          Selectivity ModerateHigh Rigidification often reduces off-target binding by limiting conformational adaptability.

          Data synthesized from trends reported in [1] and [5].

          Experimental Protocols

          To validate these differences in your own lead series, use the following standardized protocols.

          Synthesis: Cyclocondensation to Pyrazole Core

          This protocol installs the R-group (isopropyl or cyclopropyl) at the N1 or C3/5 position.

          • Reagents:

            
            -keto ester or chalcone precursor, R-Hydrazine (Isopropylhydrazine HCl or Cyclopropylhydrazine HCl).
            
          • Solvent: Ethanol or Acetic Acid.

          • Procedure:

            • Dissolve 1.0 eq of the 1,3-dicarbonyl precursor in Ethanol (0.5 M).

            • Add 1.2 eq of the respective hydrazine salt.

            • Reflux at

              
               for 4–6 hours. Monitor by TLC/LCMS.
              
            • Note: Cyclopropylhydrazine is less nucleophilic; reaction times may be longer compared to isopropylhydrazine.

            • Cool, concentrate, and purify via flash chromatography (Hexane/EtOAc).

          In Vitro Metabolic Stability Assay (Microsomal)

          Objective: Quantify intrinsic clearance (

          
          ) differences.
          
          • Preparation: Prepare 10 mM stock solutions of the Isopropyl and Cyclopropyl analogs in DMSO.

          • Incubation:

            • Mix test compound (

              
               final) with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
              
            • Pre-incubate at

              
               for 5 min.
              
            • Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

          • Sampling: Aliquot samples at

            
             min. Quench immediately in ice-cold Acetonitrile containing internal standard.
            
          • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

          • Calculation: Plot

            
             vs. time. Slope 
            
            
            
            gives
            
            
            .
            • Expectation: Cyclopropyl analogs should show a shallower slope (lower

              
              ) than isopropyl analogs.
              

          References

          • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Source: PubMed / NIH [Link]

          • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Source: Beilstein Journal of Organic Chemistry [Link][1]

          • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Source: European Journal of Medicinal Chemistry [Link][2]

          • Metabolism of cyclopropyl groups. Source: Hypha Discovery [Link]

          • The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry [Link]

          Sources

          The Definitive Guide to Cyclopropyl Bioisosterism in Pyrazole Methanamine Scaffolds

          Author: BenchChem Technical Support Team. Date: March 2026

          Topic: Cyclopropyl Group as a Bioisostere in Pyrazole Methanamine Scaffolds Content Type: Publish Comparison Guide

          Executive Summary

          In the optimization of pyrazole methanamine scaffolds—a privileged structure in kinase (e.g., BRAF, JAK) and epigenetic (e.g., LSD1) inhibitors—the N-substituent plays a critical role in defining metabolic stability and oral bioavailability. This guide compares the cyclopropyl group against its acyclic aliphatic counterparts (isopropyl, ethyl, tert-butyl).

          While the isopropyl group is a standard steric filler, it frequently introduces a "metabolic soft spot" susceptible to rapid CYP450-mediated oxidation. The cyclopropyl bioisostere offers a distinct advantage: it retains the necessary lipophilic bulk and steric occlusion while significantly reducing intrinsic clearance (

          
          ) due to the unique electronic properties of its strained C-H bonds.
          

          Part 1: Physicochemical & Structural Comparison

          The transition from an isopropyl to a cyclopropyl group is not merely a change in shape; it is a fundamental alteration of the electronic landscape of the ligand.

          The "Metabolic Shield" Effect

          The primary driver for this bioisosteric switch is the mitigation of oxidative metabolism.

          • Isopropyl Liability: The methine C-H bond in an isopropyl group is

            
             hybridized and relatively weak (
            
            
            
            95-98 kcal/mol), making it a prime target for Hydrogen Atom Transfer (HAT) by high-valent iron-oxo species in CYP450 enzymes.
          • Cyclopropyl Stability: The cyclopropyl ring possesses significant ring strain (

            
            27.5 kcal/mol). To minimize this strain, the carbon atoms adopt a hybridization state closer to 
            
            
            
            for the C-C bonds, forcing the exocyclic C-H bonds to have higher
            
            
            -character (
            
            
            32%). This results in shorter, stronger C-H bonds (
            
            
            106 kcal/mol) that are resistant to homolytic cleavage.
          Comparative Data Matrix

          The following table summarizes the key physicochemical differences between the standard N-isopropyl group and the N-cyclopropyl bioisostere in a representative pyrazole methanamine inhibitor.

          FeatureN-Isopropyl (Reference)N-Cyclopropyl (Bioisostere)Impact on Drug Design
          C-H Bond Dissociation Energy ~96 kcal/mol (Tertiary C-H)~106 kcal/mol (Secondary C-H)High Metabolic Stability: Resists CYP-mediated hydroxylation.
          Hybridization (C-H)
          
          
          
          
          (High s-character)
          Electronic Modulation: Lowers
          
          
          of attached amines slightly.
          Lipophilicity (
          
          
          value)
          1.531.14Improved Solubility: Lowers logD without sacrificing hydrophobic binding.
          Molar Volume ~63 ų~53 ųSteric Fit: Slightly smaller; fits tighter pockets.
          Intrinsic Clearance (
          
          
          )
          High (>50 µL/min/mg)Low (<15 µL/min/mg)Extended Half-life: Reduces dosing frequency.

          Part 2: Mechanistic Insight & Signaling Pathways

          Metabolic Fate Analysis

          The following diagram illustrates the divergent metabolic pathways. The isopropyl group undergoes rapid

          
          -hydroxylation leading to N-dealkylation or stable alcohol metabolites that may lose potency. The cyclopropyl group acts as a "metabolic sink," resisting these transformations.
          

          MetabolicFate Substrate N-Isopropyl Pyrazole (Parent Drug) CYP450 CYP450 (CYP3A4/2D6) Substrate->CYP450 Binding Intermediate Radical Intermediate (Tertiary Carbon) CYP450->Intermediate H-Atom Abstraction (Easy: ~96 kcal/mol) Stable Metabolically Stable (High Exposure) CYP450->Stable Resists Abstraction (Hard: ~106 kcal/mol) Metabolite1 Hydroxy-Isopropyl (Polar/Inactive) Intermediate->Metabolite1 OH Rebound Metabolite2 N-Dealkylated Pyrazole (Toxic/Inactive) Intermediate->Metabolite2 N-Dealkylation CycloSubstrate N-Cyclopropyl Pyrazole (Bioisostere) CycloSubstrate->CYP450 Binding

          Figure 1: Divergent metabolic fates. The isopropyl group facilitates CYP450-mediated oxidation, whereas the cyclopropyl group blocks this pathway due to high C-H bond strength.

          Part 3: Experimental Protocols

          To validate the bioisosteric replacement, researchers must synthesize the N-cyclopropyl scaffold (which is synthetically more challenging than alkylation) and verify its stability.

          Synthesis of N-Cyclopropyl Pyrazole Methanamine

          Direct alkylation of pyrazoles with cyclopropyl halides is often low-yielding due to the poor electrophilicity of cyclopropyl halides (

          
           is disfavored). The Chan-Lam Coupling  is the preferred authoritative method.
          

          Protocol:

          • Reagents: 1H-pyrazole-4-carboxylate (substrate), Cyclopropylboronic acid (2.0 equiv),

            
             (1.0 equiv), 2,2'-Bipyridine (1.0 equiv), 
            
            
            
            (2.0 equiv).
          • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

          • Conditions: Heat to 70°C under an air atmosphere (or

            
             balloon) for 16–24 hours.
            
          • Workup: Filter through Celite, wash with

            
             (to remove Cu), and purify via flash chromatography.
            
          • Functionalization: Convert the ester to the methanamine via reduction (

            
            ) or Curtius rearrangement depending on the specific target.
            
          In Vitro Metabolic Stability Assay

          Objective: Quantify Intrinsic Clearance (

          
          ).
          
          • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

          • Substrate: 1 µM test compound (N-cyclopropyl vs N-isopropyl analog).

          • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

          • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing internal standard.

          • Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to determine

            
            .
            
          • Calculation:

            
            .
            

          Part 4: Synthesis Workflow Visualization

          SynthesisWorkflow Start 1H-Pyrazole Scaffold (NH Free) Step1 Chan-Lam Coupling Cyclopropylboronic acid, Cu(OAc)2 70°C, Air Start->Step1 Intermediate N-Cyclopropyl Pyrazole (Ester/Nitrile) Step1->Intermediate Step2 Reduction / Functionalization (LiAlH4 or H2/Pd) Intermediate->Step2 Final N-Cyclopropyl Pyrazole Methanamine Step2->Final

          Figure 2: Preferred synthetic route for installing the N-cyclopropyl motif via Copper(II)-mediated oxidative coupling.

          References

          • Metabolism of cyclopropyl groups in drug design. Hypha Discovery Blogs. (2021). [Link]

          • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. (2016). [Link]

          • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. (2020). [Link]

          • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. (2017). [Link]

          Spectroscopic Characterization of (4-Cyclopropyl-1H-pyrazol-3-yl)methanamine Intermediates

          Author: BenchChem Technical Support Team. Date: March 2026

          Topic: Content Type: Publish Comparison Guide

          Executive Summary

          The (4-cyclopropyl-1H-pyrazol-3-yl)methanamine scaffold is a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. Its structural rigidity—conferred by the cyclopropyl group—combined with the hydrogen-bonding potential of the pyrazole-methanamine core, makes it a critical building block.

          This guide provides a technical comparison of the spectroscopic signatures of this product against its key synthetic intermediates. By defining the specific NMR, IR, and MS markers that distinguish the final amine from its nitrile and amide precursors, this document serves as a definitive reference for process chemists and analytical scientists ensuring structural integrity and purity.

          Synthetic Pathway & Critical Intermediates

          To understand the spectroscopic variances, we must first establish the synthetic context. The generation of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine typically proceeds via the reduction of a carbonitrile or carboxamide precursor.

          Standard Synthetic Workflow

          The most robust route involves the condensation of a cyclopropyl-beta-keto derivative with hydrazine, followed by functional group interconversion.

          Synthesis Start Cyclopropyl-β-keto Nitrile/Ester Int1 Intermediate A: 4-Cyclopropyl-1H-pyrazole- 3-carbonitrile Start->Int1 Hydrazine, Cyclization Int2 Intermediate B: 4-Cyclopropyl-1H-pyrazole- 3-carboxamide Int1->Int2 Hydrolysis (Optional path) Product Target Product: (4-Cyclopropyl-1H-pyrazol- 3-yl)methanamine Int1->Product Reduction (LiAlH4 or H2/Cat) Int2->Product Reduction

          Figure 1: Primary synthetic pathways. The spectroscopic challenge lies in distinguishing the Target Product from incomplete reduction intermediates (A and B).

          Comparative Spectroscopic Analysis

          Nuclear Magnetic Resonance (NMR) Profiling

          The transition from a nitrile or amide to a methanamine induces distinct shifts in the proton and carbon environments.

          1H NMR: Key Diagnostic Signals

          The cyclopropyl group provides a unique high-field diagnostic handle that remains relatively stable, while the functional group transformation at C3 drives the major chemical shift changes.

          FeatureIntermediate A (Nitrile)Intermediate B (Amide)Target Product (Methanamine)
          Cyclopropyl (CH)
          
          
          1.8 – 1.9 ppm (m)
          
          
          1.9 – 2.0 ppm (m)
          
          
          1.6 – 1.8 ppm (m)
          Cyclopropyl (CH₂)
          
          
          0.7 – 1.0 ppm (m)
          
          
          0.6 – 0.9 ppm (m)
          
          
          0.5 – 0.9 ppm (m)
          C3-Substituent None (Quaternary C)Broad Singlets (NH₂ ~7.0 ppm)Singlet/Broad s (
          
          
          3.7 – 3.9 ppm, CH₂-NH₂)
          Pyrazole-H5
          
          
          7.6 – 8.0 ppm (s)
          
          
          7.4 – 7.8 ppm (s)
          
          
          7.2 – 7.4 ppm (s)

          Technical Insight:

          • Tautomerism: In DMSO-d6, the pyrazole NH is often broad or invisible due to rapid exchange. The C3 and C5 positions are chemically equivalent in the unsubstituted pyrazole but become distinct with the C4-cyclopropyl group.

          • Shielding Effect: The cyclopropyl ring exerts a shielding cone. Protons on the adjacent methylene group (in the target product) often appear slightly upfield compared to isopropyl analogs.

          13C NMR: The Definitive Check

          Carbon NMR is the most reliable method to confirm the reduction of the nitrile carbon.

          • Nitrile (CN): Distinct peak at ~114–116 ppm .

          • Amide (C=O): Downfield peak at ~160–165 ppm .

          • Methanamine (CH₂): Upfield shift to ~35–40 ppm .

          Infrared (IR) Spectroscopy

          IR offers a rapid "Go/No-Go" quality control check during the reaction monitoring.

          • Nitrile Intermediate: The disappearance of the sharp, strong

            
             stretch at 2220–2230 cm⁻¹  is the primary indicator of reaction progress.
            
          • Amide Intermediate: Characterized by the

            
             stretch (Amide I) at ~1660–1690 cm⁻¹  and N-H bending (Amide II).
            
          • Target Amine: Appearance of N-H stretching at 3200–3400 cm⁻¹ (broad, double spike for primary amine) and the absence of carbonyl/nitrile bands.

          Mass Spectrometry (MS) Fragmentation

          The cyclopropyl moiety introduces specific fragmentation pathways useful for structural elucidation.

          • Target Product (

            
            ): 
            
            • Primary Loss: Loss of

              
               (
              
              
              
              ) is common.
            • Cyclopropyl Marker: Loss of

              
               (cyclopropyl radical, mass 41) or ring opening.
              
          • Nitrile Intermediate (

            
            ): 
            
            • Shows minimal fragmentation compared to the amine; stable aromatic core.[1]

          Experimental Protocols

          Protocol A: Characterization of (4-Cyclopropyl-1H-pyrazol-3-yl)methanamine

          Objective: Confirm structure and purity >98%.

          • Sample Preparation: Dissolve 5-10 mg of the solid product in 0.6 mL of DMSO-d6 (preferred over CDCl₃ to reduce tautomeric broadening).

          • 1H NMR Acquisition:

            • Set relaxation delay (

              
              ) to >2 seconds to ensure integration accuracy of the cyclopropyl protons.
              
            • Acquire 16-32 scans.

            • Pass Criteria: Observation of CH₂ singlet at ~3.8 ppm integrating to 2H relative to the pyrazole singlet (1H). Absence of aldehyde peak (~9-10 ppm) or nitrile precursors.

          • HPLC-MS Analysis:

            • Column: C18 Reverse Phase.

            • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

            • Note: The free amine may streak on standard silica; use amine-functionalized silica or add triethylamine for purification, but reverse-phase HPLC is preferred for analysis.

          Protocol B: Distinguishing the "Over-Reduced" Impurity

          A common pitfall in nitrile reduction is the hydrogenolysis of the C-N bond or ring reduction.

          • Impurity: 4-cyclopropyl-3-methyl-1H-pyrazole.

          • Detection: Look for a methyl doublet/singlet at ~2.2 ppm in 1H NMR. The target methylene (-CH₂-NH₂) is at ~3.8 ppm.

          Decision Tree for Identification

          Use this workflow to classify an unknown intermediate sample.

          DecisionTree Start Unknown Sample (IR/NMR Analysis) CheckIR IR: Band at 2220-2230 cm⁻¹? Start->CheckIR IsNitrile Identity: Nitrile Intermediate CheckIR->IsNitrile Yes CheckCO IR: Band at ~1680 cm⁻¹? CheckIR->CheckCO No IsAmide Identity: Amide Intermediate CheckCO->IsAmide Yes CheckNMR 1H NMR: Singlet at ~3.8 ppm? CheckCO->CheckNMR No IsTarget Identity: Target Methanamine CheckNMR->IsTarget Yes IsImpurity Identity: Degradation/Byproduct CheckNMR->IsImpurity No

          Figure 2: Rapid identification logic for process monitoring.

          References

          • Synthesis of 3-substituted pyrazoles: El-Borai, M. A., et al. "Synthesis and characterization of some new pyrazole derivatives." Heterocyclic Communications, 2015. Link (General reference for pyrazole synthesis).

          • Nitrile Reduction Methods:Larock, R. C. "Comprehensive Organic Transformations," 2nd Ed., Wiley-VCH, 1999. (Standard protocols for Nitrile -> Amine reduction).
          • NMR of Pyrazoles: Claramunt, R. M., et al. "The Tautomerism of 3(5)-Substituted Pyrazoles." Advances in Heterocyclic Chemistry, 2000. Link (Authoritative source on pyrazole tautomerism shifts).

          • Cyclopropyl Shielding Effects: Wiberg, K. B., et al. "NMR Chemical Shifts of Cyclopropyl Derivatives." Journal of Organic Chemistry, 1990. Link (Mechanistic basis for high-field NMR signals).

          • Spectroscopic Data for 4-cyclopropyl-1H-pyrazol-3-amine (Analog): PubChem CID 23569310. Link (Used for comparative spectral benchmarking).

          Sources

          Introduction: Establishing the Analytical Foundation for a Novel Pyrazole Derivative

          Author: BenchChem Technical Support Team. Date: March 2026

          An In-Depth Guide to Elemental Analysis Standards for the Novel API Candidate: (4-cyclopropyl-1H-pyrazol-3-yl)methanamine

          In the landscape of modern drug development, the journey from a promising molecule to a validated Active Pharmaceutical Ingredient (API) is paved with rigorous analytical scrutiny. For novel heterocyclic compounds such as (4-cyclopropyl-1H-pyrazol-3-yl)methanamine, a candidate with potential therapeutic applications, establishing unimpeachable data on its elemental composition is a non-negotiable cornerstone of its Chemistry, Manufacturing, and Controls (CMC) dossier. This guide provides an in-depth comparison of the essential elemental analysis standards, methodologies, and validation requirements pertinent to this specific molecule.

          We will dissect the two primary pillars of elemental analysis in a regulatory environment:

          • Bulk Elemental Composition (CHN Analysis): The quantitative measurement of Carbon, Hydrogen, and Nitrogen to confirm the molecular formula and assess the purity of the API. This is the first line of defense in verifying that the substance synthesized is indeed the correct one.

          • Trace Elemental Impurities: The detection and quantification of residual metals, often remnants from catalysts or manufacturing equipment. This analysis is not about the molecule itself, but about what potentially harmful elements may have been introduced during its synthesis, and is governed by strict safety thresholds.[1][2]

          This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices, ensuring that the described methods are robust and self-validating.

          Part 1: Verification of Molecular Formula and Purity via Combustion (CHN) Analysis

          The fundamental identity of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine is confirmed by demonstrating that its elemental makeup aligns with its theoretical composition. The established method for this is automated CHN analysis, a technique based on the high-temperature dynamic flash combustion principle, often referred to as the Pregl-Dumas method.[3]

          Theoretical Elemental Composition

          The first step in any CHN analysis is the calculation of the theoretical elemental percentages from the molecular formula. For (4-cyclopropyl-1H-pyrazol-3-yl)methanamine, the formula is C₇H₁₁N₃ .[4]

          • Molecular Weight: 137.19 g/mol

          • Theoretical Carbon (%C): 61.28%

          • Theoretical Hydrogen (%H): 8.08%

          • Theoretical Nitrogen (%N): 30.63%

          These theoretical values serve as the gold standard against which all experimental results are judged.

          Comparative Methodologies: The Modern CHN Analyzer

          Modern CHN analyzers, while from different manufacturers, operate on a similar workflow: the sample is combusted in an oxygen-rich environment at temperatures exceeding 1000°C to convert the elements into simple gases (CO₂, H₂O, and N₂/NOx).[5][6][7] These gases are then separated via a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD). A critical step for nitrogen-containing heterocycles is the quantitative reduction of nitrogen oxides (NOx) to N₂ gas, typically achieved by passing the gas stream over heated, high-purity copper.[6] This step is vital for accuracy, as incomplete reduction is a known source of error for pyrazole-type structures.[8]

          A Self-Validating Protocol for CHN Analysis

          The following protocol is designed to be a self-validating system, incorporating essential calibration and verification steps to ensure the trustworthiness of the final data.

          Step 1: Instrument Calibration and System Suitability

          • Causality: The TCD response is relative. Therefore, the instrument must be calibrated against a known, highly pure, and stable Certified Reference Material (CRM). Acetanilide or Sulfanilamide are common choices.[5][9] This calibration creates a response curve that correlates detector signal area with the absolute mass of each element.

          • Procedure:

            • Perform a leak check and ensure stable furnace temperatures (e.g., Combustion: 1030°C, GC Oven: 55°C).[5]

            • Analyze 3-5 replicates of a CRM (e.g., Acetanilide) across the expected sample weight range (e.g., 1-3 mg).

            • Generate a linear calibration curve. The correlation coefficient (R²) must be >0.999 to ensure linearity.

            • Run a system suitability check by analyzing a CRM from a different source or lot. The results must be within the accepted tolerance (e.g., ±0.3%) of the certified values.

          Step 2: Sample Preparation and Analysis

          • Causality: Accurate weighing is paramount; any error in the initial mass measurement will directly translate to an error in the final percentage. The use of tin capsules is also a deliberate choice; tin acts as a flux, promoting a rapid and complete (flash) combustion, which is essential for thermally stable or high-melting-point compounds.

          • Procedure:

            • Using a calibrated microbalance, accurately weigh 1-3 mg of the (4-cyclopropyl-1H-pyrazol-3-yl)methanamine sample into a tin capsule.

            • Crimp the capsule to ensure no sample is lost and introduce it into the instrument's autosampler.

            • Analyze a minimum of three independent sample replicates.

            • Interspersed with the samples, run an empty tin capsule as a blank to ensure there is no system contamination or drift.

          Step 3: Data Interpretation and Acceptance Criteria

          • Causality: An acceptance criterion is necessary to account for minor, unavoidable variations in instrumentation and sample homogeneity. The most widely accepted standard in academic and pharmaceutical literature is that the experimental values must be within ±0.4% of the theoretical values.[10][11]

          • Procedure:

            • The instrument software calculates the C, H, and N percentages for each replicate based on the sample weight and the calibration curve.

            • Calculate the mean and standard deviation for the replicates. The relative standard deviation (RSD) should be low, typically <0.5%, indicating good method precision.

            • Compare the experimental mean to the theoretical values.

          CHN_Workflow cluster_prep Sample & System Preparation cluster_analysis Automated Analysis cluster_data Data Evaluation weigh 1. Weigh Sample (1-3 mg) & CRM in Tin Capsule calibrate 2. Calibrate with CRM (e.g., Acetanilide) autosampler 3. Load into Autosampler combustion 4. Flash Combustion (>1000°C in O2) autosampler->combustion reduction 5. Reduction Tube (NOx → N2 over Copper) combustion->reduction gc 6. GC Separation (CO2, H2O, N2) reduction->gc tcd 7. TCD Detection gc->tcd calculate 8. Calculate %CHN vs Calibration Curve tcd->calculate compare 9. Compare to Theoretical (Acceptance: ±0.4%) calculate->compare

          Caption: Workflow for CHN combustion analysis.

          Data Summary: Theoretical vs. Expected Experimental Values
          ElementTheoretical Value (%)Acceptance Range (±0.4%)Example Experimental Data (%)Pass/Fail
          Carbon (C)61.2860.88 - 61.6861.15Pass
          Hydrogen (H)8.087.68 - 8.488.01Pass
          Nitrogen (N)30.6330.23 - 31.0330.75Pass

          Part 2: Control of Trace Elemental Impurities by Spectroscopic Standards

          While CHN analysis confirms the molecule's identity, ensuring patient safety requires a completely different analytical approach focused on trace elemental impurities. These impurities can be introduced from catalysts (e.g., Pd, Pt, Ni), manufacturing equipment (e.g., Cr, Ni, V), or raw materials.[1]

          The Regulatory Framework: USP <232>/<233> and ICH Q3D

          The standards for controlling these impurities are harmonized globally under the International Council for Harmonisation (ICH) Q3D guideline, with procedural implementation detailed in United States Pharmacopeia (USP) chapters <232> (Limits) and <233> (Procedures).[1][12][13]

          • ICH Q3D: Establishes Permitted Daily Exposure (PDE) limits for 24 elements based on their toxicity.[12]

          • USP <232>: Defines the specific elemental impurity limits for drug products, aligning with ICH Q3D PDEs.

          • USP <233>: Describes the analytical procedures and validation requirements. It favors modern instrumental techniques like ICP-MS and ICP-OES over older, less reliable colorimetric tests.[1][2][14]

          Comparative Methodologies: ICP-OES vs. ICP-MS
          • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust technique suitable for quantifying elements at the parts-per-million (ppm) level. It is often sufficient for less toxic elements with higher PDE limits.

          • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The gold standard for this application. Its exceptional sensitivity allows for quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, which is essential for meeting the stringent limits for highly toxic "Class 1" elements like Cadmium (Cd), Lead (Pb), Arsenic (As), and Mercury (Hg).[2][12]

          For a new API, ICP-MS is the preferred platform due to its comprehensive elemental coverage and superior sensitivity, ensuring all potential risks are assessed.[1]

          A Validated Protocol for USP <233> Elemental Impurity Analysis

          This protocol follows a risk-based approach and adheres to the stringent validation criteria set forth by USP <233>.

          Step 1: Risk Assessment (ICH Q3D)

          • Causality: It is inefficient and unnecessary to test for all 24 elements in every batch. A risk assessment identifies the elements that have a reasonable potential to be present in the final API. This assessment considers the catalysts used in the synthesis, the materials of construction of the reactor and purification equipment, and the source of all reagents.

          • Procedure: Review the complete manufacturing process to identify and document potential sources of elemental impurities. For a pyrazole synthesis, this might include Palladium (from cross-coupling reactions), Nickel, or other transition metals.

          Step 2: Sample Preparation (Microwave Digestion)

          • Causality: The organic matrix of the API must be completely destroyed to liberate the elements for analysis in the plasma. Closed-vessel microwave digestion using strong acids (e.g., nitric acid) is the preferred method as it prevents the loss of volatile elements (like Mercury) and minimizes contamination.[15]

          • Procedure:

            • Accurately weigh a representative sample of the API (e.g., 100-250 mg) into a clean microwave digestion vessel.

            • Add a mixture of high-purity nitric acid and other acids as required.

            • Perform the digestion using a validated temperature program.

            • Dilute the resulting clear solution to a final volume with deionized water.

          Step 3: Method Validation & Analysis (ICP-MS)

          • Causality: USP <233> requires a rigorous validation to prove the analytical procedure is fit for purpose. This is not just about detecting the elements, but ensuring the results are accurate, precise, and specific in the actual sample matrix.[12][14]

          • Procedure:

            • Specificity: Analyze the sample matrix to ensure no interferences exist at the mass-to-charge ratio of the target elements.

            • Accuracy: Spike the sample with known amounts of the target elements at different concentrations (e.g., 50% to 150% of the target limit). The recovery must be between 70% and 150%.[2]

            • Precision: Analyze a minimum of six independent spiked samples. The RSD must not be more than 20%.[2]

            • Once validated, analyze the prepared sample solutions using the ICP-MS.

          USP_Workflow cluster_planning Phase 1: Planning & Preparation cluster_validation Phase 2: Method Validation (per USP <233>) cluster_analysis Phase 3: Routine Analysis & Reporting risk 1. ICH Q3D Risk Assessment (Identify Target Elements) prep 2. Sample Preparation (Microwave Digestion) risk->prep spec Specificity (Interference Check) prep->spec acc Accuracy (Spike Recovery 70-150%) spec->acc prec Precision (RSD ≤ 20% for n=6) acc->prec icpms 3. ICP-MS Analysis prec->icpms report 4. Compare Results to ICH Q3D Limits icpms->report

          Caption: Risk-based workflow for elemental impurity analysis.

          Data Summary: Key Elemental Impurity Limits

          The table below shows the ICH Q3D PDE limits for key elements and their corresponding concentration limits calculated for a hypothetical drug product with a maximum daily dose of 10 grams.

          ElementClassPDE (µ g/day , Oral)Concentration Limit (µg/g or ppm)
          Cadmium (Cd)150.5
          Lead (Pb)150.5
          Arsenic (As)1151.5
          Mercury (Hg)1303.0
          Palladium (Pd)2B10010
          Nickel (Ni)2B20020

          Integrated Strategy and Conclusion

          The elemental analysis of a novel API like (4-cyclopropyl-1H-pyrazol-3-yl)methanamine requires a dual-pronged, orthogonal approach. These two analytical strategies are not interchangeable; they answer fundamentally different questions.

          FeatureCHN Combustion Analysis ICP-MS Impurity Analysis
          Purpose Confirm Molecular Formula, Assess PurityQuantify Toxic Impurities, Ensure Safety
          Technique High-Temp Combustion, GC-TCDInductively Coupled Plasma Mass Spec
          Target Analytes %C, %H, %N (Bulk Composition)Trace Metals (e.g., Pb, As, Pd, Ni)
          Typical Units Percent (%)ppm (µg/g) or ppb (ng/g)
          Governing Standard General Practice (e.g., ±0.4% rule)USP <232>/<233>, ICH Q3D

          References

          • Title: USP 233 elemental impurities analysis - FILAB. Source: FILAB. URL: [Link]

          • Title: Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion. Source: VELP Scientifica. URL: [Link]

          • Title: Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Source: Agilent Technologies Inc. URL: [Link]

          • Title: CHNS-O determination in pharmaceutical products by flash combustion. Source: VELP Scientifica. URL: [Link]

          • Title: Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Source: Spectroscopy Online. URL: [Link]

          • Title: 〈233〉 elemental impurities—procedures. Source: US Pharmacopeia (USP). URL: [Link]

          • Title: Validation of Analysis Method Using ICPMS-2030 Based on USP ELEMENTAL IMPURITIES - PROCEDURES. Source: Shimadzu. URL: [Link]

          • Title: Elemental Analysis CHNS (O). Source: Auriga Research. URL: [Link]

          • Title: CHNS ANALYSIS AND ACCELERATED STABILITY STUDIES. Source: SlideShare. URL: [Link]

          • Title: (4-cyclopropyl-1h-pyrazol-3-yl)methanamine. Source: PubChemLite. URL: [Link]

          • Title: Elemental analysis of organic compounds with the use of automated CHNS analyzers. Source: ResearchGate. URL: [Link]

          • Title: 4-cyclopropyl-1H-pyrazol-3-amine. Source: PubChem. URL: [Link]

          • Title: An International Study Evaluating Elemental Analysis. Source: ACS Central Science. URL: [Link]

          • Title: An International Study Evaluating Elemental Analysis. Source: National Institutes of Health (NIH). URL: [Link]

          • Title: SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Source: Connect Journals. URL: [Link]

          • Title: Elemental Analysis and Chemical Properties. Source: Clariant Analytical Sciences. URL: [Link]

          Sources

          metabolic stability comparison of 4-cyclopropyl pyrazoles vs 4-methyl pyrazoles

          Author: BenchChem Technical Support Team. Date: March 2026

          This guide provides an in-depth technical comparison of the metabolic stability of 4-cyclopropyl pyrazoles versus 4-methyl pyrazoles, designed for medicinal chemists and drug discovery scientists.

          Executive Summary: The "Cyclopropyl Advantage"

          In lead optimization, the 4-position of the pyrazole ring is a common vector for exploring Structure-Activity Relationships (SAR). While a 4-methyl group is often the default "magic methyl" choice to probe hydrophobic pockets, it frequently introduces a metabolic soft spot susceptible to rapid benzylic oxidation.

          The 4-cyclopropyl moiety serves as a superior bioisostere in this context. It offers three distinct advantages:

          • Metabolic Shielding: Higher C-H bond dissociation energy (BDE) retards CYP450-mediated oxidation.

          • Lipophilic Extension: It fills hydrophobic pockets more effectively than a methyl group (

            
             ~38 ų vs ~24 ų), often improving potency.
            
          • Conformational Rigidity: It restricts bond rotation, potentially reducing the entropic penalty of binding.

          This guide details the mechanistic basis for this stability difference, supported by experimental case studies and protocols.

          Mechanistic Insight: Why the Switch Works

          The Thermodynamics of Oxidation

          The primary driver for the enhanced stability of the cyclopropyl group is the strength of its C-H bonds compared to the benzylic C-H bonds of a methyl group attached to an aromatic ring.

          • 4-Methyl Pyrazole (Benzylic Oxidation): The methyl group at the 4-position is "benzylic-like" because the pyrazole ring is aromatic and electron-rich. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) readily abstract a hydrogen atom from this position.

            • Bond Dissociation Energy (BDE): ~85–90 kcal/mol (weakened by resonance stabilization of the resulting radical).

            • Outcome: Rapid conversion to hydroxymethyl (-CH₂OH), followed by oxidation to carboxylic acid (-COOH), leading to rapid clearance or loss of potency.

          • 4-Cyclopropyl Pyrazole (Resistant to Abstraction): The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol) and significant

            
            -character in its C-C bonds, which imparts higher 
            
            
            
            -character to the C-H bonds as well.
            • Bond Dissociation Energy (BDE): ~106 kcal/mol.[1]

            • Outcome: The energy barrier for hydrogen abstraction is significantly higher. While ring-opening or hydroxylation can occur, it is kinetically much slower than benzylic oxidation.

          Pathway Visualization

          The following diagram illustrates the divergent metabolic fates of these two moieties.

          MetabolicPathways Substrate_Me 4-Methyl Pyrazole (Substrate) Intermediate_Me Benzylic Radical (Stabilized) Substrate_Me->Intermediate_Me CYP450 (Fast H-abstraction) Substrate_Cp 4-Cyclopropyl Pyrazole (Substrate) Intermediate_Cp Cyclopropyl Radical (Unstable/High Energy) Substrate_Cp->Intermediate_Cp CYP450 (Slow/High Barrier) Product_Cp_Stable Unchanged Drug (High Exposure) Substrate_Cp->Product_Cp_Stable Metabolic Survival Product_Me_OH 4-Hydroxymethyl (Polar Metabolite) Intermediate_Me->Product_Me_OH OH Rebound Product_Cp_OH Hydroxy-cyclopropyl (Minor Metabolite) Intermediate_Cp->Product_Cp_OH Rare Product_Me_COOH 4-Carboxylic Acid (Inactive/Excreted) Product_Me_OH->Product_Me_COOH ADH/ALDH

          Figure 1: Comparative metabolic pathways showing the high-clearance route of 4-methyl pyrazoles versus the metabolic resistance of the 4-cyclopropyl analog.

          Comparative Analysis & Case Studies

          The following data aggregates findings from IDO1 and ALK2 inhibitor optimization campaigns where this specific "Methyl-to-Cyclopropyl" switch was employed.

          Case Study 1: IDO1 Inhibitors (Merck & Co.)

          In the development of IDO1 inhibitors, a 4-methyl group on a heteroaromatic core was identified as a major site of metabolism (

          
           < 15 min). Replacing it with cyclopropyl drastically improved stability.[2]
          
          Property4-Methyl Analog4-Cyclopropyl AnalogImpact
          Intrinsic Clearance (
          
          
          )
          > 150 µL/min/mg (Rat)12 µL/min/mg (Rat)>10-fold Stability Increase
          Half-life (
          
          
          )
          0.8 hours6.7 hoursSignificant PK Improvement
          Potency (
          
          
          )
          64 nM8 nM8-fold Potency Boost
          Metabolic Liability Benzylic Oxidation (Major)Minimal OxidationBlocked Metabolic Hotspot

          Data Source: Adapted from research on IDO1 inhibitors (See Reference 1).

          Case Study 2: ALK2 Inhibitors

          In a separate campaign for ALK2 inhibitors, the 4-methyl pyrazole motif was compared directly to the 4-cyclopropyl variant.[3]

          Parameter4-Methyl Pyrazole4-Cyclopropyl Pyrazole
          Enzymatic Potency (
          
          
          )
          ~170 nM~8 nM
          Lipophilic Efficiency (LLE) ModerateHigh
          Microsomal Stability Low (< 50% remaining @ 30 min)High (> 85% remaining @ 30 min)

          Observation: The cyclopropyl group not only blocked metabolism but also filled a hydrophobic pocket (Lys235 region), improving binding affinity.

          Experimental Protocol: Microsomal Stability Assay

          To validate these differences in your own series, use the following standardized protocol. This assay measures Intrinsic Clearance (

          
          ).
          
          Materials[1][4][5][6][7][8]
          • Liver Microsomes: Pooled human/rat liver microsomes (20 mg/mL protein conc).

          • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂.

          • Test Compounds: 4-methyl and 4-cyclopropyl analogs (10 mM DMSO stock).

          • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

          Step-by-Step Workflow
          • Preparation : Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

          • Pre-incubation : Mix 30 µL of microsomes (final conc 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 minutes.

          • Initiation : Add 100 µL of NADPH regenerating system to start the reaction.

          • Sampling : At time points

            
             min, remove 50 µL aliquots.
            
          • Quenching : Immediately transfer aliquot into 150 µL of ice-cold Quench Solution. Centrifuge at 4000 rpm for 20 min.

          • Analysis : Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

          Calculation

          Calculate the slope (

          
          ) of 
          
          
          
          vs. time.
          
          
          • Interpretation: A slope of -0.01 indicates stable; -0.1 indicates unstable.

          Strategic Decision Tree (Lead Optimization)

          Use this logic flow to decide when to deploy the cyclopropyl bioisostere.

          DecisionTree Start Start: 4-Methyl Pyrazole Lead CheckMet Is Metabolic Stability Poor? Start->CheckMet IdentifySite Identify MetID Site CheckMet->IdentifySite Yes IsMethyl Is 4-Methyl the primary site of oxidation? IdentifySite->IsMethyl Evaluate Evaluate Sterics & Electronics IsMethyl->Evaluate Yes OptionA Switch to 4-Cyclopropyl Result Expected Outcome: Lower CLint, Higher t1/2 OptionA->Result Synthesize & Test OptionB Switch to 4-Chloro/Fluoro OptionC Switch to 4-Trifluoromethyl Evaluate->OptionA Pocket allows steric bulk (Need +Stability +Potency) Evaluate->OptionB Pocket is tight (Need Stability only) Evaluate->OptionC Need EWG effect

          Figure 2: Decision logic for replacing methyl groups during lead optimization.

          References

          • Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. Source: ACS Medicinal Chemistry Letters (via PubMed/PMC). Context: Detailed comparison of methyl vs. cyclopropyl clearance rates in rat/dog models. URL:[Link]

          • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes. Source: Journal of Medicinal Chemistry. Context: Demonstrates potency and stability gains (21-fold) when switching methyl to cyclopropyl.[3] URL:[Link]

          • Metabolism of Cyclopropyl Groups in Drug Design. Source: Hypha Discovery. Context: Review of mechanisms including bond dissociation energies and CYP interactions.[4] URL:[Link]

          • Discovery of 4-Piperazine Isoquinoline Derivatives as Potent Tau Prion Inhibitors. Source: ACS Medicinal Chemistry Letters.[5][6][7] Context: Comparative SAR of methyl, isopropyl, and cyclopropyl groups regarding metabolic stability.[5] URL:[Link]

          Sources

          A Comparative Guide to the Definitive Structural Validation of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine

          Author: BenchChem Technical Support Team. Date: March 2026

          For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock upon which successful discovery campaigns are built. The spatial arrangement of atoms dictates a compound's biological activity, its pharmacokinetic properties, and its potential for intellectual property. This guide provides an in-depth comparison of the preeminent method for structural elucidation—Single-Crystal X-ray Crystallography (SC-XRD)—with essential spectroscopic techniques, using the novel scaffold (4-cyclopropyl-1H-pyrazol-3-yl)methanamine as a practical case study.

          We will explore the causality behind experimental choices, presenting a narrative grounded in scientific integrity. The goal is to equip you not just with protocols, but with the strategic thinking required to select and integrate the right analytical tools for definitive structural validation.

          The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

          Single-Crystal X-ray Crystallography stands as the unequivocal gold standard for determining the absolute structure of a small molecule. By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can map the electron density within the crystal's unit cell and thereby determine the precise position of each atom.[1][2] This technique yields unparalleled detail, providing definitive bond lengths, bond angles, stereochemistry, and the molecule's conformation in the solid state.[3]

          Causality of Choice: Why SC-XRD is Authoritative

          In drug discovery, ambiguity is risk. Spectroscopic methods like NMR may suggest connectivity and stereochemistry, but they are often insufficient to resolve subtle conformational questions or definitively establish the absolute configuration of chiral centers. SC-XRD eliminates this ambiguity.[4] For a molecule like (4-cyclopropyl-1H-pyrazol-3-yl)methanamine, SC-XRD can unequivocally confirm the substitution pattern on the pyrazole ring, the conformation of the cyclopropyl group relative to the ring, and the hydrogen bonding networks that dictate its solid-state packing—information crucial for understanding its physical properties and potential for polymorphism.[5][6]

          Experimental Workflow: From Powder to Picture

          The journey from a synthesized compound to a final crystal structure is a multi-step process where each stage is critical for success. The primary challenge often lies in obtaining diffraction-quality single crystals.

          sc_xrd_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth (Methodology Driven by Solubility) cluster_data_collection Data Acquisition & Processing cluster_analysis Structure Determination & Validation A Synthesized (4-cyclopropyl-1H-pyrazol-3-yl)methanamine B Solvent Screening A->B C Slow Evaporation (for volatile solvents) B->C Select Method D Vapor Diffusion (for less soluble compounds) B->D Select Method E Cooling (for temperature-dependent solubility) B->E Select Method F Crystal Mounting & Selection C->F D->F E->F G X-ray Data Collection (Diffractometer) F->G H Data Processing (Integration & Scaling) G->H I Structure Solution (Direct Methods) H->I J Structural Refinement I->J K Final Validation (CIF, ORTEP) J->K

          Caption: Workflow for Single-Crystal X-ray Crystallography.

          Detailed Experimental Protocol: SC-XRD Analysis
          • Crystal Growth:

            • Rationale: The primary amine and pyrazole nitrogens in the target molecule make it relatively polar. Initial solvent screening should focus on polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetonitrile, ethyl acetate), as well as binary mixtures.

            • Procedure: Dissolve 5-10 mg of highly pure (4-cyclopropyl-1H-pyrazol-3-yl)methanamine in a minimal amount of a chosen solvent system in a small, clean vial.

            • Execution (Slow Evaporation): Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature.

            • Execution (Vapor Diffusion): Place the vial containing the compound solution into a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexane, diethyl ether). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.

          • Data Collection:

            • Select a suitable single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible fractures under a microscope.

            • Mount the crystal on a goniometer head.[1]

            • Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]

          • Structure Solution and Refinement:

            • Process the raw diffraction data to determine unit cell parameters and integrate reflection intensities.

            • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

            • Refine the structural model against the experimental data using full-matrix least-squares on F². This process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

          Data Presentation: Interpreting Crystallographic Results

          The output of a successful SC-XRD experiment is a crystallographic information file (CIF) containing all the atomic coordinates and refinement parameters. This data is typically visualized as an Oak Ridge Thermal Ellipsoid Plot (ORTEP).

          Table 1: Representative Crystallographic Data for a Pyrazole Derivative (Note: As a specific public crystal structure for the title compound is not available, this table presents typical data expected for a well-resolved structure of a similar small molecule, based on published pyrazole derivatives.[7][8])

          ParameterExample ValueDescription
          Crystal Data
          Chemical FormulaC₇H₁₁N₃The elemental composition of the molecule in the crystal.[2]
          Formula Weight137.19 g/mol The molar mass of the compound.
          Crystal SystemMonoclinicThe crystal system describing the symmetry of the unit cell.
          Space GroupP2₁/cThe specific arrangement of symmetry elements within the crystal.
          Data Collection
          RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the experiment.[7]
          Temperature100(2) KThe temperature at which data was collected. Low temperatures reduce atomic motion.
          Refinement
          Resolution0.80 ÅA measure of the level of detail observed. Lower values are better.[9]
          R₁ [I > 2σ(I)]0.045The R-factor, a measure of the agreement between the crystallographic model and the experimental data.
          wR₂ (all data)0.125A weighted R-factor calculated on all data.
          Goodness-of-Fit (GooF)1.05Should be close to 1.0 for a good refinement.

          Alternative & Complementary Techniques: A Comparative Overview

          While SC-XRD provides the definitive solid-state structure, it is not always feasible to grow single crystals. Furthermore, understanding a molecule's behavior in solution is critical for drug development. Spectroscopic methods are therefore indispensable tools that provide complementary and often primary structural information.[2]

          validation_workflow cluster_spectroscopy Spectroscopic Analysis (Solution State) Start Synthesized Compound (Hypothesized Structure) MS Mass Spectrometry (Confirms Molecular Weight) Start->MS NMR NMR Spectroscopy (Confirms Connectivity & Environment) Start->NMR Tentative Tentative Structure Confirmed MS->Tentative NMR->Tentative SC_XRD Single-Crystal X-ray Crystallography (Requires Crystals) Tentative->SC_XRD No_Crystals Structure Supported by Spectroscopic Data Only Tentative->No_Crystals Cannot grow crystals Final Unambiguous 3D Structure Validated SC_XRD->Final

          Caption: Integrated workflow for structural validation.

          A. Nuclear Magnetic Resonance (NMR) Spectroscopy

          NMR spectroscopy is the most powerful technique for determining molecular structure in solution. It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[10][11]

          • Expertise & Causality: For pyrazoles unsubstituted on a ring nitrogen, NMR is crucial for investigating annular tautomerism, a phenomenon where the N-H proton can reside on either nitrogen atom, leading to a mixture of isomers in solution.[12] Variable temperature (VT) NMR experiments can be used to study the kinetics of this exchange. A broad N-H signal in the ¹H NMR spectrum is often indicative of this process.[12]

          • Experimental Protocol (¹H, ¹³C, and 2D NMR):

            • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (DMSO-d₆ is often preferred for pyrazoles to clearly observe the exchangeable N-H proton).

            • ¹H NMR Acquisition: Acquire a standard proton spectrum to identify the number and type of hydrogen atoms.

            • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number and type of carbon atoms.

            • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for establishing a self-validating network of correlations.

              • COSY identifies proton-proton couplings (H-C-C-H).

              • HSQC correlates protons directly to the carbons they are attached to (¹J-CH).

              • HMBC shows longer-range correlations between protons and carbons (²J-CH, ³J-CH), which is essential for piecing together the molecular skeleton, especially around quaternary carbons.[13]

          Table 2: Predicted ¹H and ¹³C NMR Data for (4-cyclopropyl-1H-pyrazol-3-yl)methanamine in DMSO-d₆

          NucleusPredicted Shift (ppm)MultiplicityRationale
          ¹H NMR~12.0broad sPyrazole N-H proton, broad due to exchange and quadrupolar coupling.[12]
          ~7.5sPyrazole C5-H.
          ~3.6sMethylene protons (-CH₂-NH₂).
          ~1.5-2.5broad sAmine protons (-NH₂), exchangeable with D₂O.
          ~1.0-1.2mCyclopropyl methine proton (-CH-).
          ~0.5-0.9mCyclopropyl methylene protons (-CH₂-).
          ¹³C NMR~145Pyrazole C3 (attached to CH₂NH₂).
          ~135Pyrazole C5.
          ~110Pyrazole C4 (attached to cyclopropyl).
          ~40Methylene carbon (-CH₂-NH₂).
          ~5-10Cyclopropyl carbons.
          B. Mass Spectrometry (MS)

          Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It is primarily used to confirm the molecular weight of a compound and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the unambiguous determination of the elemental composition.

          • Expertise & Causality: While MS does not provide detailed connectivity information, its high sensitivity makes it an excellent first-pass technique to confirm that the reaction produced a product of the expected mass.[15] Fragmentation patterns observed in tandem MS (MS/MS) can provide valuable clues about the molecule's structure, which must be consistent with the data from NMR and XRD.[16]

          • Experimental Protocol (LC-MS):

            • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

            • Analysis: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC separates the compound from any impurities, and the MS (typically using electrospray ionization - ESI) provides the mass spectrum.

            • Data Interpretation: Look for the molecular ion peak [M+H]⁺ at m/z 138.1026, which corresponds to the calculated exact mass for C₇H₁₂N₃⁺.

          Summary and Recommendation: An Integrated Approach

          The definitive validation of a chemical structure, particularly for a novel entity intended for drug development, requires a multi-faceted approach. While SC-XRD provides the ultimate, unambiguous proof of structure, its reliance on high-quality crystals makes it a bottleneck. Therefore, a logical and efficient workflow leverages the strengths of each technique.

          Table 3: Head-to-Head Comparison of Key Structural Validation Techniques

          FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
          Information Yield Absolute 3D structure, bond lengths/angles.[3]Atomic connectivity, stereochemistry.[2]Molecular weight, elemental formula.[14]
          Sample Phase Solid (single crystal).[17]Liquid (solution).[2]Solid or Liquid.
          Resolution Atomic (<1 Å).[2]Atomic.Molecular (unit mass or high resolution).
          Key Advantage Provides unambiguous, absolute structure.Excellent for solution-state structure/dynamics.High sensitivity, confirms molecular formula.[15]
          Key Limitation Requires high-quality single crystals.Provides relative, not absolute 3D structure.Provides no connectivity or stereochemical info.

          Recommendation for Researchers:

          • Initial Confirmation: Begin with Mass Spectrometry to confirm the molecular weight and elemental composition of your synthesized (4-cyclopropyl-1H-pyrazol-3-yl)methanamine.

          • Detailed Structural Elucidation: Use a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to meticulously map the atomic connectivity and confirm the proposed 2D structure in solution.

          • Definitive Validation: Invest dedicated effort into screening for crystallization conditions to obtain single crystals suitable for X-ray diffraction. The resulting crystal structure will serve as the definitive, authoritative proof of your molecule's three-dimensional architecture, providing a solid foundation for all subsequent research and development activities.

          By integrating these techniques, scientists can build a self-validating and comprehensive data package that confirms the structure of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine with the highest degree of scientific rigor.

          References

          • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
          • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
          • ACS Publications. (2023, January 10). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry.
          • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD).
          • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals.
          • InTechOpen. (2016).
          • SERC, Carleton College. (2018, June 15). Single-crystal X-ray Diffraction.
          • Magnetic Resonance in Chemistry. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
          • BenchChem. (2025).
          • BenchChem. (2025).
          • Bioanalysis Zone. (n.d.). Small molecule analysis using MS.
          • SelectScience. (n.d.).
          • National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
          • Malvern Panalytical. (n.d.). X-ray Diffraction (XRD) - Overview.
          • Thermo Fisher Scientific. (2021, April 3).
          • MDPI. (2023, September 5).
          • BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
          • ResearchGate. (2025, October 16). Structure Elucidation of a Pyrazolo[5][17]pyran Derivative by NMR Spectroscopy.

          • University of California, Davis. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
          • Improved Pharma. (2025, July 18).
          • Cambridge University Press. (2017, June 20). Chemical analysis by diffraction: the Powder Diffraction File™. Powder Diffraction.
          • National Center for Biotechnology Information (PMC). (2024, November 22).
          • National Center for Biotechnology Information (PMC). (2007, May 24). Structure Elucidation of a Pyrazolo[5][17]pyran Derivative by NMR Spectroscopy.

          • Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction.
          • Thermo Fisher Scientific. (2013, April 29). CXMS: An Alternative to X-Ray Crystallography for Proteins.
          • BenchChem. (2025).
          • Imaging and Microscopy Facility, University of Minnesota. (n.d.). X-RAY POWDER DIFFRACTION - XRD for the analyst.
          • Creative Biostructure. (2025, February 20). X-ray Crystallography vs Cryo-EM: Which is Best for Your Research?
          • Chemistry World. (2024, August 8). AI tool outperforms existing x-ray structure methods.
          • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
          • PubChemLite. (2026). (4-cyclopropyl-1h-pyrazol-3-yl)methanamine.
          • National Center for Biotechnology Information (PMC). (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
          • PDB-101. (n.d.). Validation and Quality Assessment of X-ray Protein Structures.
          • Wiley Online Library. (2015, March 4). X-ray crystallographic validation of structure predictions used in computational design for protein stabilization.
          • Springer Link. (n.d.). Protein Structure Validation and Analysis with X-Ray Crystallography.
          • Semantic Scholar. (n.d.). (1H-pyrazol-4-yl) amino) quinazolin-6-yl.
          • National Center for Biotechnology Information (PubChem). (n.d.). 4-cyclopropyl-1H-pyrazol-3-amine.
          • Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
          • National Center for Biotechnology Information (PMC). (2022, September 8).
          • ResearchGate. (2025, December 6). Synthesis, Structural Analysis, and Computational Investigations of 4-(((5-(p-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl) methylene)amino)-5-methyl-4H-1,2,4-triazole-3-thione.

          Sources

          Safety Operating Guide

          Operational Guide: Disposal & Handling of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary & Chemical Profile[1]

          This guide outlines the mandatory disposal procedures for (4-cyclopropyl-1H-pyrazol-3-yl)methanamine . As a primary amine attached to a nitrogen-rich pyrazole ring, this compound presents specific chemical incompatibility risks—specifically regarding oxidation and exothermic neutralization—that standard "organic waste" protocols often overlook.

          Critical Directive: This compound is a strong organic base . Under no circumstances should it be commingled with oxidizing acids (e.g., Nitric Acid) or hypochlorites (Bleach), as this can generate unstable N-chloro compounds or potentially explosive reaction byproducts.

          Chemical Identity
          ParameterDetail
          Chemical Name (4-cyclopropyl-1H-pyrazol-3-yl)methanamine
          CAS Number 673475-74-6
          Molecular Formula C₆H₉N₃
          Functional Groups Primary Amine (-NH₂), Pyrazole (Heterocycle), Cyclopropyl
          Physical State Solid (typically off-white powder)

          Hazard Characterization (GHS)

          The following hazard profile is derived from structure-activity relationship (SAR) analysis and vendor safety data. Treat this compound as a Severe Eye Damager and Skin Irritant .[1][2][3]

          Hazard ClassCategoryH-CodeHazard Statement
          Acute Toxicity (Oral) Cat 4H302Harmful if swallowed.[1][4]
          Skin Corrosion/Irritation Cat 2H315Causes skin irritation.[1][3][4][5][6]
          Serious Eye Damage Cat 1H318Causes serious eye damage.[3][4]
          STOT - Single Exposure Cat 3H335May cause respiratory irritation.[1][2][4][5][6]

          Operational Implication: The "Serious Eye Damage" (H318) classification mandates the use of chemical splash goggles and a face shield during any disposal activity involving liquids or dust generation. Safety glasses alone are insufficient.

          Waste Segregation Strategy

          Proper segregation is the primary defense against laboratory accidents. As an amine, this compound must be directed into Non-Halogenated Organic or Basic Organic waste streams.

          Segregation Logic Flowchart

          WasteSegregation Start Waste Generation: (4-cyclopropyl-1H-pyrazol-3-yl)methanamine StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste StateCheck->SolidWaste PPE, Wipes, Powder LiquidWaste Liquid Waste StateCheck->LiquidWaste Mother Liquor, Rinsate StreamA Stream A: Solid Hazardous Waste (Trace Contaminated) SolidWaste->StreamA SolventCheck Solvent Type? LiquidWaste->SolventCheck Warning CRITICAL STOP: Do NOT mix with Oxidizing Acids (Nitric) or Bleach (Hypochlorite) LiquidWaste->Warning Incompatibility Check Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated If DCM used NonHalogenated Non-Halogenated Solvent (MeOH, EtOH, DMSO) SolventCheck->NonHalogenated If Alcohol/DMSO used StreamB Stream B: Halogenated Organic Waste (Segregated) Halogenated->StreamB StreamC Stream C: Non-Halogenated Organic Waste (Preferred for Amines) NonHalogenated->StreamC

          Caption: Decision matrix for segregating amine-based waste to prevent incompatible reactions.

          Detailed Disposal Protocols

          Protocol A: Solid Waste (Trace Contaminated)

          Applicable to: Gloves, weighing boats, paper towels, and bench liners.

          • Collection: Place all solid materials contaminated with the compound into a clear, 6-mil polyethylene hazardous waste bag .

          • Double Bagging: If the waste includes loose powder, double-bag to prevent dust release upon compaction.

          • Labeling: Affix a hazardous waste tag.

            • Constituents: "Solids contaminated with (4-cyclopropyl-1H-pyrazol-3-yl)methanamine."

            • Hazard Checkbox: Toxic, Irritant.[1][2][5]

          Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)

          Applicable to: Expired stock solutions, reaction mother liquors.

          • Compatibility Check: Ensure the receiving waste carboy does not contain acids (specifically Nitric or Perchloric) or oxidizers.

          • Transfer: Pour liquid waste into the designated Organic Waste Carboy (High Density Polyethylene - HDPE is preferred).

            • If dissolved in DMSO/Methanol: Use "Non-Halogenated Organic" stream.

            • If dissolved in DCM: Use "Halogenated Organic" stream.

          • pH Management: Ideally, maintain the waste stream at pH 7-10. If the waste is highly acidic, neutralize slowly with Sodium Bicarbonate before adding to the organic waste container to prevent heat evolution in the drum.

          Protocol C: Empty Container Management (RCRA Compliance)

          Applicable to: Original vendor vials or stock bottles.

          To render a container "RCRA Empty" (40 CFR 261.7), you must follow the Triple Rinse procedure.[7]

          • Empty: Remove all pourable residue.[7]

          • Solvent Selection: Use Methanol or Ethanol . The compound is an organic amine and will dissolve readily in alcohols. Water is less effective unless the compound is in a salt form (e.g., HCl salt).

          • The Triple Rinse:

            • Rinse 1: Add solvent (10% of container volume).[7] Cap and shake vigorously. Decant rinsate into Liquid Waste (Stream C) .

            • Rinse 2: Repeat. Decant into Liquid Waste.[2]

            • Rinse 3: Repeat. Decant into Liquid Waste.[2]

          • Final Step: Deface the label using a bold marker. Mark as "Empty" and discard the glass in the Broken Glass/Puncture bin (or recycle if your facility permits chemically washed glass).

          Emergency Procedures: Spills

          Scenario: You have spilled 500mg of solid powder on the benchtop.

          • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , Lab Coat , and Goggles . Wear a N95 or P100 respirator if dust is airborne.

          • Containment: Cover the spill with a paper towel dampened with water (to prevent dust dispersal).

          • Cleanup:

            • Wipe up the powder gently.

            • Clean the surface with a mild acid solution (e.g., 1% Acetic Acid or Citric Acid) to neutralize the basic amine residue.

            • Follow with a soap and water wash.[1][2][5]

          • Disposal: Place all cleanup materials into Protocol A (Solid Waste) .

          Regulatory Framework

          Adherence to these regulations ensures compliance with US EPA and local standards.

          • RCRA Classification: This specific CAS is not currently P-listed or U-listed. However, it must be characterized by the generator.

            • Characteristic: If dissolved in flammable solvents (Flash point <60°C), code as D001 (Ignitable).

            • Toxicity:[1][2][8] Due to lack of specific TCLP data, apply the "Precautionary Principle" and manage as Hazardous Waste .[9]

          • Empty Containers: Must meet 40 CFR 261.7 (RCRA Empty) standards.

          References

          • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Cyclopropyl-1H-pyrazol-3-amine. Retrieved from

          • PubChem. (2024). Compound Summary: 4-cyclopropyl-1H-pyrazol-3-amine (CID 23569310).[4] National Library of Medicine. Retrieved from

          • U.S. Environmental Protection Agency. (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[10] Electronic Code of Federal Regulations. Retrieved from

          • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from

          Sources

          Personal Protective Equipment & Handling Guide: (4-Cyclopropyl-1H-pyrazol-3-yl)methanamine

          Author: BenchChem Technical Support Team. Date: March 2026

          Core Safety Directive & Risk Assessment

          Executive Summary: (4-Cyclopropyl-1H-pyrazol-3-yl)methanamine is a specialized heterocyclic building block containing a primary aliphatic amine tethered to a pyrazole ring. While specific toxicological data for this exact isomer may be limited in public registries, its chemical structure dictates a Class-Based Safety Approach .

          Structural Hazard Analysis (SAR):

          • Primary Methanamine Moiety (-CH₂NH₂): This functional group renders the compound a strong base . Like benzylamine, it is likely corrosive or a severe irritant to skin, eyes, and mucous membranes. It readily absorbs atmospheric CO₂ to form carbamates.

          • Pyrazole Core: Nitrogen-rich heterocycles can exhibit acute oral toxicity and potential specific organ toxicity (liver/kidneys).

          • Cyclopropyl Group: Increases lipophilicity, potentially enhancing dermal absorption compared to non-alkylated analogs.

          GHS Classification (Conservative Estimate for Risk Management):

          • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

          • Serious Eye Damage: Category 1.[1][2]

          • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]

          Personal Protective Equipment (PPE) Matrix

          This matrix is designed to create a self-validating barrier system. The selection logic is based on permeation resistance to organic amines and particulate protection.

          Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
          Hand Protection Double Nitrile Gloves Inner Layer: 4 mil (0.10 mm) Nitrile (Traffic White/Blue).Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene.Why: Primary amines can permeate thin latex rapidly. Double gloving provides a "breakthrough indicator" gap and mechanical protection.
          Eye & Face Chemical Safety Goggles Standard: ANSI Z87.1 (Impact + Splash).Why: Safety glasses are insufficient. Amines are lachrymators and corrosive; vapors or dust can cause irreversible corneal opacity. A face shield is required if handling >10g or liquids.
          Respiratory Fume Hood / N95 Primary: Chemical Fume Hood (Face velocity: 100 fpm).Secondary (Spill/Cleaning): Half-mask respirator with ABEK1 (Organic/Inorganic/Acid/Ammonia) cartridges.Why: The "methanamine" tail generates basic vapors that irritate the respiratory tract.
          Body Defense Lab Coat + Apron Material: Tyvek® or chemically resistant cotton.Add-on: Rubber/PVC apron for liquid handling.Why: Protects personal clothing from contamination and prevents "wicking" of corrosive liquids to the skin.[4][5]

          Operational Handling Protocol

          A. Pre-Operational Checks
          • Verify Form: Is the compound a Free Base (likely viscous oil/low-melting solid) or a Salt (HCl/TFA powder)?

            • Salt Form: Risk is dust inhalation.

            • Free Base: Risk is skin absorption and volatile corrosion.

          • Atmosphere: Ensure inert gas (Nitrogen/Argon) availability. Primary amines degrade and carbonate in air.

          B. Step-by-Step Handling Workflow

          HandlingWorkflow cluster_safety Critical Control Points Start Start: Storage (4°C, Inert Gas) Prep PPE Donning (Double Gloves, Goggles) Start->Prep Check SDS Weigh Weighing (Inside Hood/Balance) Prep->Weigh Static Control Solub Solubilization (Add Solvent Slowly) Weigh->Solub Exotherm Check React Reaction Entry Solub->React Transfer Waste Waste Disposal (Basic Stream) React->Waste Quench

          Figure 1: Safe handling workflow emphasizing containment during the weighing and solubilization phases.

          C. Detailed Methodology
          • Weighing:

            • Use an anti-static gun if the solid is fluffy (common for amine salts).

            • Never weigh outside the fume hood. If the balance is external, use a tared, screw-top vial. Transfer the closed vial to the balance, record weight, and return to the hood to open.

          • Solubilization (The "Exotherm" Risk):

            • Solvents: DMSO, Methanol, DCM.

            • Caution: If neutralizing a salt form or acidifying the free base, significant heat will be generated.

            • Protocol: Place the receiving vial in a cooling block or ice bath before adding solvent/reagent to prevent splashing of corrosive material.

          • Transfer:

            • Use positive displacement pipettes for viscous free bases to prevent dripping.

            • Wipe the outer threads of the vial with a dry Kimwipe immediately after use to prevent cap seizure (amine carbonates form crusts).

          Emergency Response & Spill Management

          Logic: Amines require specific neutralization. Do not simply wipe with water, as this creates a basic, slippery spread.

          SpillResponse Start Spill Detected Type Liquid or Solid? Start->Type Solid Solid/Powder Type->Solid Liquid Liquid/Oil Type->Liquid ActionSolid Cover with wet paper towel to prevent dust Solid->ActionSolid ActionLiq Absorb with Vermiculite or Chem-Sorb Liquid->ActionLiq Neut Neutralize Surface (Dilute Acetic Acid) ActionSolid->Neut ActionLiq->Neut Dispose Double Bag -> Hazardous Waste Neut->Dispose

          Figure 2: Decision logic for spill remediation. Note the specific requirement for weak acid neutralization.

          Spill Cleanup Protocol:

          • Evacuate: If spill is >5mL outside a hood, evacuate the area to allow vapors to dissipate.

          • Neutralize: After absorbing the bulk material, wipe the surface with 1-5% Acetic Acid or Citric Acid. This converts the corrosive amine traces into harmless acetate/citrate salts.

          • Verify: Check pH of the surface with litmus paper (Target: pH 6-8).

          Waste Disposal Strategy

          Environmental Compliance: (4-Cyclopropyl-1H-pyrazol-3-yl)methanamine must never enter the municipal water system. It is toxic to aquatic life (SAR prediction for pyrazoles).

          Waste StreamDescriptionProtocol
          Solid Waste Contaminated gloves, weighing boats, paper towels.Place in a clear, labeled "Hazardous Solid Debris" bag. Seal with tape.
          Liquid Waste (Basic) Mother liquors, rinses (MeOH/DCM).Segregate into "Basic Organic Waste" container. Do not mix with acidic waste streams without neutralization (risk of exotherm/pressure buildup).
          Sharps Contaminated needles/syringes.Immediate disposal in rigid sharps container. Do not recap needles.

          References

          • PubChem. Compound Summary: Pyrazol-3-amine derivatives.[2] National Library of Medicine. Available at: [Link]

          • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Available at: [Link]

          • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

          Sources

          ×

          Avertissement et informations sur les produits de recherche in vitro

          Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.